Paxilline

Catalog No.
S606745
CAS No.
57186-25-1
M.F
C27H33NO4
M. Wt
435.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paxilline

CAS Number

57186-25-1

Product Name

Paxilline

IUPAC Name

(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one

Molecular Formula

C27H33NO4

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1

InChI Key

ACNHBCIZLNNLRS-UBGQALKQSA-N

SMILES

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O

Synonyms

PAXILLINE;PAXILLINE, PENICILLIUM PAXILLI;(2R,4BS,6AS,12BS,12CR,14AS)-5,6,6A,7,12,12B,12C,13,14,14A-DECAHYDRO-4B-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)-12B,12C-DIMETHYL-2H-PYRANO[2'',3'':5',6']BENZ[1',2':6,7]INDENO[1,2-B]INDOL-3(4BH)-ONE;14,14a-d

Canonical SMILES

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O

Core Paxilline Biosynthetic Gene Cluster & Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Gene Function of Gene Product Role in Core Pathway to Paspaline
paxG Geranylgeranyl diphosphate (GGPP) synthase [1] [2] Produces the diterpene precursor GGPP [3]
paxC Indole prenyl transferase [2] Couples GGPP with indole to form 3'-geranylgeranylindole (3'-GGI) [3]
paxM FAD-dependent monooxygenase [2] Catalyzes two epoxidation steps: 1st on 3'-GGI, 2nd on emindole SB [3]
paxB Membrane-associated terpene cyclase (Type II) [2] Catalyzes the first cyclization cascade, converting epoxidized 3'-GGI to emindole SB [3]
paxA Membrane-associated terpene cyclase [3] [2] Newly defined: Catalyzes the tetrahydropyran (THP) ring formation, converting 3',4'-epoxyemindole SB to paspaline [3]
paxP Cytochrome P450 monooxygenase [2] Converts paspaline to 13-desoxypaxilline in the later stages of the pathway [4]
paxQ Cytochrome P450 monooxygenase [2] Converts 13-desoxythis compound to This compound in the final step [4]

This revised pathway can be visualized in the following diagram:

GGPP GGPP Indole Indole GGI 3'-GGI Epox_GGI Epoxidized 3'-GGI GGI->Epox_GGI PaxM Emindole_SB Emindole SB Epox_GGI->Emindole_SB PaxB Epox_Emindole 3',4'-epoxyemindole SB Emindole_SB->Epox_Emindole PaxM Paspaline Paspaline Epox_Emindole->Paspaline PaxA DesoxyPax 13-desoxythis compound Paspaline->DesoxyPax PaxP This compound This compound DesoxyPax->this compound PaxQ PaxC PaxC (Prenyltransferase) PaxM PaxM (Monooxygenase) PaxB PaxB (Cyclase) PaxA PaxA (Cyclase) PaxP PaxP (P450) PaxQ PaxQ (P450) GGIP GGIP GGIP->GGI PaxC

Revised biosynthetic pathway of this compound from primary precursors to final product.

Key Experimental Evidence for the Revised Pathway

The reassignment of the THP-forming cyclase function to PaxA is supported by robust genetic and biochemical evidence [3].

Experimental Approach Key Findings
Gene Deletion (ΔpaxA) Deletion of paxA in P. paxilli led to the loss of this compound production and the accumulation of 3',4'-epoxyemindole SB, the predicted substrate for THP ring formation [3].
Genetic Complementation Re-introduction of paxA into the ΔpaxA mutant restored this compound production, confirming its essential role [3].
In vivo Feeding Experiments A ΔPAX strain (lacking the entire cluster) was engineered to express paxM alone or with paxB. When fed emindole SB, these strains only produced the epoxidized intermediate. Only strains expressing both paxM and *paxA* successfully converted emindole SB to paspaline [3].
Site-Directed Mutagenesis Substitution of a key aspartate residue (Asp279) in PaxA to alanine (D279A) resulted in the same mutant phenotype (accumulation of 3',4'-epoxyemindole SB), confirming its critical catalytic role [3].

Research Context and Significance

  • Paradigm Shift: For years, the THP ring formation was incorrectly attributed to the terpene cyclase PaxB (or its homologs IdtB in other fungi) [3]. This 2025 discovery resets the model for the core biosynthesis of a vast family of indole diterpenes [3].
  • Two Evolutionary Solutions: The study also found that in different fungal classes, this essential chemistry is solved by two unrelated enzymes. IdtA-type cyclases (like PaxA) are found in Eurotiomycetes, while Sordariomycetes fungi use an unrelated protein, IdtS [3].
  • Beyond the Core: The core pathway produces paspaline. The subsequent tailoring steps, which greatly expand structural diversity, involve PaxP and PaxQ, which are cytochrome P450 enzymes that oxidize paspaline to eventually form this compound [4].

Biological Activity and Relevance

This compound itself is a potent, selective inhibitor of high-conductance calcium-activated potassium (BK) channels [5]. This activity is shared by many complex indole diterpenes derived from the paspaline core (e.g., lolitrems, penitrems), which are responsible for neurotoxic syndromes in grazing livestock, historically known as "staggers" [5].

This revised understanding of the this compound biosynthetic pathway provides a more accurate framework for:

  • Heterologous Biosynthesis: Enabling the efficient production of these complex molecules in alternative host organisms [3].
  • Pathway Engineering: Creating new-to-nature indole diterpene analogs with potentially novel bioactivities [3].
  • Drug Discovery: Offering new enzymatic tools and precise targets for the development of inhibitors or therapies based on this class of natural products.

References

Mechanism of Action and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Paxilline is a potent inhibitor of high-conductance, calcium- and voltage-activated potassium (BK) channels [1] [2]. The table below summarizes its key biological activities based on animal and cell-based studies.

Activity/Observation Experimental Model Dosage/Concentration Key Finding
Tremor Induction Mouse 4 to 8 mg/kg body weight [3] Severe but short-term tremors [3]
Tremor & Muscle Effect Sheep 1.0 mg/kg dose [3] Moderate to strong tremors; altered electromyographic (EMG) activity in skeletal and smooth muscles [3]
BK Channel Inhibition Cell-based (hSlo Channel) 10 nM [3] Blocked ~70% of current; effect was reversible after washout [3]
BK Channel Inhibition (IC₅₀) Cell-based ~30 nM (Ki) [4] Potent inhibition of mammalian maxi-K channels [4]
Genotoxicity Human lymphocytes in vitro N/A Caused DNA damage [5]

The core mechanism involves this compound binding to the closed state of the BK channel, stabilizing its closed conformation and reducing the channel's open probability [2]. This inhibition prevents potassium efflux, which is crucial for repolarizing neurons and smooth muscle cells after an action potential. Consequently, the cells remain in a depolarized state for longer, leading to neuronal hyperexcitability, sustained muscle contractions, and the tremors characteristic of "ryegrass staggers" in grazing animals [3] [6].

The C-13 hydroxyl group of this compound is critical for its biological activity, as its absence (e.g., in 13-desoxythis compound) drastically reduces channel-blocking potency [4].

Experimental Models & Protocols

Key experimental models and protocols used to study this compound are outlined below.

Assay Type Purpose Key Protocol Steps Relevant Findings

| In Vivo Tremor Assessment | Quantify tremorgenic activity [3] [6] | • Administer toxin (e.g., 4-8 mg/kg in mice). • Use visual rating scale to assess tremor intensity. • Compare to positive control (e.g., lolitrem B). | this compound causes severe but shorter-lasting tremors vs. lolitrem B [3]. | | Electromyography (EMG) | Measure electrical muscle activity [3] | • Measure EMG in skeletal & smooth muscle (e.g., sheep rumen). • Record after IV this compound infusion. | this compound inhibits normal electrical activity in reticulum and rumen, coinciding with skeletal muscle tremors [3]. | | Competitive Indirect ELISA (CI-ELISA) | Detect and quantify this compound [1] | • Immobilize PAX-BSA conjugate. • Compete with free this compound for mAb binding. • Use mAb 2-9 (IC₅₀ ~1.2 ng/mL). • Clean up samples (e.g., SPE) to reduce matrix effects. | LOD in dried silage: 15 µg/kg. Recovery: 106% ± 18% [1]. | | Genotoxicity Assays | Assess DNA damage potential [5] | • Ames Test: Use Salmonella/microsome assay. • Comet Assay: Perform single-cell gel electrophoresis on human lymphocytes. | this compound caused DNA damage in human lymphocytes [5]. |

Research Applications and Implications

Understanding this compound's mechanism has important applications:

  • Agricultural Toxicology: Research focuses on screening pasture grasses for this compound and related tremorgens to prevent livestock staggers diseases [1] [3] [6].
  • Neuroscience Tool: this compound is used as a highly specific BK channel blocker to study their role in neuronal excitability, smooth muscle function, and cell signaling [4] [2].
  • Therapeutic Potential: BK channel modulators are investigated for treating conditions like myotonia congenita. Preclinical studies show this compound can reduce myotonic stiffness in muscle specimens [2].

The following diagram illustrates the molecular mechanism of this compound-induced tremorgenesis.

G This compound This compound BK_Channel BK Ca²⁺-activated K⁺ Channel This compound->BK_Channel Binds & Inhibits K_efflux K_efflux BK_Channel->K_efflux Blocks K⁺ Efflux Depolarization Depolarization Neurotransmitter Increased Neurotransmitter Release Depolarization->Neurotransmitter Neuron Neuronal Hyperexcitability Neurotransmitter->Neuron Tremors Sustained Muscle Tremors Neuron->Tremors K_efflux->Depolarization

References

Comprehensive Technical Guide: Paxilline as a BK Channel Blocker

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Paxilline is a tremorgenic fungal alkaloid and one of the most potent and specific inhibitors of large-conductance calcium- and voltage-activated potassium (BK) channels. Its mechanism is characterized by an almost exclusively closed-channel block mechanism, where it binds with high affinity to closed states of the channel, allosterically stabilizing them and effectively reducing the closed-open equilibrium constant [1] [2]. This guide provides a comprehensive technical overview of this compound's mechanism of action, incorporating quantitative pharmacological data, detailed experimental methodologies, and its application in research models. The core mechanism is distinct from simple pore occlusion; instead, this compound binding favors the occupancy of closed-channel conformations, with an affinity for the closed conformation being >500-fold greater than for the open conformation [1] [2]. This state-dependent inhibition is fully reversible by conditions that increase channel open probability (Po), even in the constant presence of this compound [1] [3].

Core Mechanism of Blockade

State-Dependent Inhibition

The foundational characteristic of this compound inhibition is its profound dependence on the channel's open probability (Po). Inhibition is inversely related to Po and can be completely relieved by experimental manipulations that maximize Po [1] [2] [3].

  • Allosteric Closed-Channel Block: this compound functions as an allosteric inhibitor that binds to the closed conformation of the BK channel. This binding event stabilizes the closed state, effectively reducing the intrinsic closed-open equilibrium constant, L(0) [1] [2]. Model-dependent analysis indicates that the binding of a single this compound molecule is sufficient to produce this effect [1].
  • Affinity for Channel States: The affinity of this compound for the closed conformation is exceptionally high, with estimates indicating it is over 500-fold greater than its affinity for the open conformation [1] [2]. This vast difference underpins its state-dependent action.
  • Impact on Gating: Critically, this compound does not directly affect voltage sensor movement, as confirmed by gating current measurements [1] [2]. Furthermore, channels that manage to open in the presence of this compound exhibit normal voltage dependence and gating kinetics [1] [3].
Proposed Binding Site and Molecular Interactions

The binding site for this compound is intricately linked to the pore-gate domain of the BK channel, situated in a region that allows it to exert its allosteric effects.

  • Location near the Central Cavity: Research suggests this compound binds to a superficial position near the entrance to the central cavity on the cytosolic side [1] [2]. This location is distinct from the pore itself, as this compound does not hinder access of smaller molecules like MTSET to the inner cavity residue A313C [1].
  • Dependence on Pore-Gate Conformation: The inhibition is highly sensitive to the conformational status of the inner pore. This is evidenced by the finding that mutation of the hinge glycine (G311) in the S6 helix completely abolishes this compound inhibition [2].
  • Steric Hindrance: Binding of this compound is hindered by the simultaneous presence of the bulky cytosolic blocker bbTBA or high concentrations of cytosolic sucrose, which impede ion permeation. This suggests steric constraints and potential overlap in the binding/access pathways for these molecules [1].

Table 1: Key Biophysical and Pharmacological Properties of this compound

Parameter Value / Description Experimental Conditions Source
IC₅₀ Range ~10 nM → ~10 µM Shift depends on channel Po (low to max Po) [1]
Inhibition Constant (Kᵢ) 1.9 nM 10 µM intracellular Ca²⁺, brief voltage pulses [4]
Hill Coefficient ~1 10 µM intracellular Ca²⁺ [4]
State Dependency >500-fold affinity for closed vs. open state Model-dependent analysis [1] [2]
Block Rate Constant 2 × 10⁶ M⁻¹s⁻¹ Rate of inhibition for closed channels (up to 2 µM this compound) [1]
Critical Molecular Site G311 (hinge glycine in S6) Mutation abolishes inhibition [2]
C-13 OH Group Role Crucial for potency 13-desoxythis compound Kᵢ = 730 nM vs. This compound Kᵢ = 30 nM [5]

Quantitative Pharmacological Data

The potency of this compound is not a fixed value but is dynamically regulated by the gating state of the channel and the cellular environment.

  • IC₅₀ Shift with Open Probability: The concentration required for half-maximal inhibition (IC₅₀) is exquisitely sensitive to the channel's Po. Under conditions where channels are largely closed, the IC₅₀ is approximately 10 nM. As the Po increases towards its maximum, the IC₅₀ can shift to nearly 10 µM, a 1000-fold change [1] [2]. This is summarized in Table 1.
  • Calcium Dependence: The inhibition is inversely dependent on intracellular calcium concentration ([Ca²⁺]ᵢ), which acts as a primary regulator of BK channel Po. A tenfold change in [Ca²⁺]ᵢ can cause a two to threefold change in the Kᵢ for this compound block, with less block occurring at higher calcium concentrations [4]. The relief of this compound block by elevated calcium is more rapid than the washout kinetics of this compound itself, indicating a direct allosteric interaction between calcium and the this compound-binding site [4].

Detailed Experimental Protocols

To ensure reproducible results when studying this compound's effects, specific electrophysiological protocols and solution compositions are critical.

Electrophysiology for Mechanistic Studies

The primary data on this compound's mechanism were obtained using excised patch-clamp techniques, which allow for precise control of the solutions on both sides of the membrane.

  • Patch Configuration and Solutions:
    • Configuration: Inside-out patches from Xenopus oocytes or mammalian cell lines expressing BK α-subunits [1] [2] [4].
    • Pipette Solution (Extracellular): 140 K-methanesulfonate, 20 KOH, 10 HEPES, 2 MgCl₂, pH 7.0 [2].
    • Bath Solution (Cytosolic): 140 K-methanesulfonate, 20 KOH, 10 HEPES, pH 7.0. Varying Ca²⁺ concentrations are buffered using 5 mM EGTA (for 0 Ca²⁺), 5 mM HEDTA (for 10 µM Ca²⁺), or no buffer (for 100/300 µM Ca²⁺) [2].
  • Key Voltage Protocols:
    • Steady-State Inhibition: G-V relationships are generated using depolarizing voltage steps from a holding potential. To assess state-dependence, the holding potential and [Ca²⁺]ᵢ are varied to create different baseline Po conditions (e.g., 10 µM Ca²⁺ at 0 mV vs. 300 µM Ca²⁺ at -70 mV) [1] [3].
    • Onset/Relief of Block: Channels are held at a negative potential (e.g., -80 mV) to promote closure, and this compound is applied. Recovery is monitored by shifting the holding potential to a very positive value (e.g., +80 mV) to maximize Po, even while this compound is still present [1] [3].
  • Single-Channel Recordings: Isolated nuclei or cell-attached patches can be used to record from single nBK or pmBK channels, respectively. The defining characteristics are a large conductance (~220 pS), voltage-dependence, and Ca²⁺-sensitivity, all of which are blocked by this compound [6] [7].
Application in Cellular and Animal Models

This compound is widely used as a tool to probe BK channel function in physiological and pathophysiological contexts.

  • In Vitro Cellular Studies:
    • Neuronal Cultures: this compound (10 µM) is applied to demonstrate the contribution of BK currents to action potential repolarization and afterhyperpolarization in pyramidal neurons [7].
    • Endothelial/Epithelial Cultures: Used to inhibit BK channels and study downstream consequences, such as impaired nitric oxide production, uncontrolled angiogenesis, and increased mitochondrial respiration and ROS production [8] [9].
  • In Vivo Animal Models:
    • Administration: this compound can be administered via intratracheal instillation (e.g., 1.33 mg/kg) to study the role of BK channels in lung injury models [9].
    • Control Experiments: In BK knockout mice (Kcnma1⁻/⁻), this compound should lack biological effects, serving as a critical control for off-target actions [9] [6].

Table 2: Common Experimental Uses and Concentrations of this compound

Research Application Typical Concentration Key Findings with this compound Source
In vitro BK current block 10 nM - 10 µM (depending on Po) Validates state-dependent, allosteric block mechanism [1] [4]
Neuronal excitability 10 µM Prolongs action potential half-width in prefrontal cortex pyramidal neurons [7]
Nuclear Ca²⁺ signaling 1 - 10 µM Induces nucleoplasmic Ca²⁺ elevation and CREB phosphorylation [6]
Pneumonia/Lung injury model 1.33 mg/kg (in vivo) No effect on inflammatory cell infiltration in LPS model [9]
Endothelial function Not specified (in vitro) Impairs NO production, calcium signaling, and promotes angiogenesis [8]

Signaling Pathways and Nuclear BK Channels

Beyond the plasma membrane, BK channels are present on the nuclear envelope (nBK), where this compound blockade has significant consequences for gene regulation. The following diagram illustrates the key signaling pathway triggered by nuclear BK channel inhibition.

G Figure 1: Signaling Pathway Upon Nuclear BK Channel Blockade This compound This compound nBK Nuclear BK Channel Blockade This compound->nBK Binds & Blocks DeltaPsinc Altered Nuclear Membrane Potential (ΔΨn) nBK->DeltaPsinc CaRelease Ca²⁺ Release from Perinuclear Space DeltaPsinc->CaRelease CaNucElevation Elevated Nucleoplasmic [Ca²⁺] CaRelease->CaNucElevation CaMKIV CaMKIV Phosphorylation CaNucElevation->CaMKIV CREB CREB Phosphorylation CaMKIV->CREB GeneExpr Altered Gene Expression (e.g., dendritic growth) CREB->GeneExpr

Figure 1: Schematic of the nuclear BK channel signaling pathway. Blockade by this compound alters the nuclear membrane potential, triggering calcium release from the perinuclear store and leading to CaMKIV/CREB-mediated changes in gene expression [6].

The nuclear BK (nBK) channel pathway reveals a critical link between channel activity and genomic regulation.

  • Nuclear Calcium Regulation: Blockade of nBK channels by this compound alters the nuclear membrane potential (ΔΨn), which in turn triggers the release of Ca²⁺ from the perinuclear space into the nucleoplasm [6]. This this compound-induced [Ca²⁺]nu elevation is absent in nuclei from BK channel α subunit-null (Kcnma1⁻/⁻) mice [6].
  • Downstream Transcriptional Activation: The rise in nucleoplasmic Ca²⁺ activates the Ca²+/calmodulin-dependent kinase IV (CaMKIV), which phosphorylates the transcription factor CREB (cAMP response element-binding protein) [6]. This pathway is critical for activity-dependent gene expression.
  • Physiological Outcomes: This signaling cascade ultimately regulates the expression of nuclear Ca²⁺-sensitive genes and promotes processes such as dendritic arborization in hippocampal neurons, highlighting the role of nBK channels as a molecular link between synaptic activity and nuclear signaling [6].

Research Applications and Disease Models

This compound is an indispensable tool for defining the physiological and pathophysiological roles of BK channels.

  • Validating BK Channel Function:
    • The use of this compound, alongside genetic knockout models (Kcnma1⁻/⁻), provides conclusive evidence for the involvement of BK channels in a process. For instance, the protective effects of BK openers (NS1619, NS19504) in LPS-induced pneumonia are abolished by co-administration of this compound, confirming the on-target nature of the intervention [9].
  • Implications in Disease Pathogenesis:
    • Pulmonary Hypertension (PH): In pulmonary artery endothelial cells, BK channel inhibition with this compound recapitulates features of PH, including impaired nitric oxide production and uncontrolled angiogenesis, suggesting that downregulation of BK channels in IPAH patients contributes to the disease pathology [8].
    • Neurological Disorders: Altered BK channel function and sensitivity to this compound have been documented in models of Fragile X syndrome, suggesting a pathophysiological role [5].

Critical Experimental Considerations

When designing experiments with this compound, researchers must account for several critical factors to ensure valid interpretations.

  • State-Dependence is Paramount: The effective potency of this compound is entirely context-dependent. Pre-activating BK channels with high [Ca²⁺]ᵢ and/or depolarized holding potentials can dramatically reduce its inhibitory effect. Experimental protocols must rigorously control and report the conditions (voltage and calcium) under which block is assessed [1] [3].
  • Specificity and Controls: While this compound is a specific BK channel blocker at commonly used concentrations (nanomolar to low micromolar), off-target effects at higher concentrations cannot be ruled out. The gold-standard control is to replicate key findings in cells or tissues from BK channel knockout animals [9] [6].
  • Solubility and Storage: this compound is a lipophilic compound, typically dissolved in DMSO to create stock solutions. The final concentration of DMSO in experimental solutions should be kept low (e.g., <0.1%) and matched in vehicle control conditions.
  • Interpretation in Complex Systems: In intact cells or in vivo, the open probability of BK channels is dynamic. The observed effect of this compound will represent the integrated blockade of the channel population across its various states. Furthermore, in systems with nuclear BK channels, this compound will concurrently inhibit both plasma membrane and nuclear pools, potentially triggering complex signaling cascades as shown in Figure 1 [6].

References

Comprehensive Technical Guide: Paxilline as a Tool for BK Channel Research in Neuroscience and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BK Channels and Paxilline

Large-conductance calcium- and voltage-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels, are crucial regulators of cellular excitability throughout the nervous, vascular, and endocrine systems. These channels are encoded by the KCNMA1 gene and exhibit a unique dual activation mechanism, responding to both membrane depolarization and increases in intracellular calcium concentration. This combined sensitivity allows BK channels to function as exquisite feedback systems where calcium influx during excitation activates potassium efflux, leading to membrane hyperpolarization and subsequent modulation of electrical activity and calcium signaling. Their widespread distribution and functional significance make them attractive targets for therapeutic interventions in conditions including epilepsy, hypertension, and urinary incontinence.

This compound, a fungal indole diterpenoid alkaloid, has emerged as one of the most potent and selective inhibitors of BK channels, making it an invaluable pharmacological tool for probing BK channel function in physiological and pathological contexts. First characterized in the mid-1990s, this compound demonstrates nanomolar affinity for BK channels and exhibits state-dependent inhibition, preferentially binding to and stabilizing closed channel conformations. Unlike peptide toxins such as iberiotoxin that act extracellularly, this compound is membrane-permeant and acts on the intracellular aspect of the channel, allowing it to access both plasma membrane and intracellularly localized BK channels. This property has been particularly useful in revealing novel subcellular localizations and functions of BK channels, including those in nuclear and mitochondrial membranes.

Molecular and Functional Properties of BK Channels

Structural Organization and Biophysical Properties

BK channels share fundamental architectural elements with voltage-gated potassium channels but possess unique modular domains that confer their specialized functions:

  • Pore-forming α-subunits: Each α-subunit contains seven transmembrane segments (S0-S6), with S1-S4 comprising the voltage-sensing domain and S5-S6 forming the pore domain. The S0 segment is unique to BK channels and contributes to modulation by auxiliary subunits. The channels function as homotetramers of these α-subunits, creating a central potassium conduction pathway with exceptionally high throughput (approximately 250 pS under physiological potassium gradients).
  • Intracellular C-terminal domains: The extensive cytoplasmic C-terminal domains contain two "regulator of conductance for potassium" (RCK) domains per subunit, forming a gating ring structure that houses multiple calcium-binding sites. This gating ring undergoes conformational changes in response to calcium binding, allosterically coupling calcium sensing to pore opening.
  • Auxiliary subunits: BK channels associate with tissue-specific accessory proteins, including β-subunits (β1-β4) and γ-subunits (LRRC proteins), which profoundly modify channel biophysical properties, pharmacological sensitivity, and subcellular targeting. For example, β4 subunits, highly expressed in the brain, confer resistance to iberiotoxin blockade but not to this compound inhibition.

Table 1: BK Channel Auxiliary Subunits and Their Functional Effects

Subunit Type Expression Pattern Major Functional Effects Pharmacological Implications
β1 Smooth muscle, vascular tissue Increases Ca²⁺ and voltage sensitivity Enhances sensitivity to estradiol
β2 Endocrine tissues Induces inactivation Confers rapid inactivation phenotype
β3 Testis, spleen Induces inactivation with atypical kinetics Alters pharmacological profile
β4 Brain, neurons Slows activation kinetics Confers iberiotoxin resistance
γ1 (LRRC26) Non-excitable cells Shifts voltage dependence to negative potentials Permits activation at resting potentials

The allosteric coupling between voltage-sensing, calcium-binding, and pore-gating domains enables BK channels to integrate multiple signaling cues, positioning them as crucial regulators of diverse physiological processes ranging from neuronal firing patterns to vascular tone.

Physiological Roles in Health and Disease

BK channels serve critical functions in numerous physiological systems, with their dysfunction implicated in various pathological conditions:

  • Neuronal excitability and synaptic transmission: In neurons, BK channels contribute to action potential repolarization and shape the fast afterhyperpolarization (fAHP), influencing firing frequency and pattern. At presynaptic terminals, they can regulate transmitter release by modulating action potential duration and calcium influx. However, their functional role varies significantly between neuronal compartments, with BK channels contributing more substantially to repolarization in somata compared to terminals under basal conditions.
  • Vascular tone and blood pressure regulation: In vascular smooth muscle, BK channels hyperpolarize the membrane, leading to closure of voltage-dependent calcium channels, reduced calcium influx, and vasodilation. Genetic disruption or pharmacological inhibition of BK channel function increases vascular tone and can contribute to hypertension.
  • Airway and epithelial ion transport: In respiratory epithelia, BK channels work in concert with chloride channels to regulate airway surface liquid (ASL) volume and mucociliary clearance. Their activity maintains the osmotic gradient necessary for proper hydration of airway surfaces, with dysfunction linked to impaired host defense.
  • Intracellular signaling: Beyond plasma membrane functions, BK channels localize to intracellular organelles, including nuclear envelopes and mitochondria, where they participate in calcium signaling, gene expression regulation, and cell survival pathways. Nuclear BK channels, for instance, regulate nucleoplasmic calcium levels and CREB-dependent transcription.

Table 2: BK Channel Pathophysiological Involvement and Therapeutic Potential

Physiological System Normal Function Dysfunction Consequences Therapeutic Targeting Potential
Central Nervous System Regulation of firing patterns, synaptic transmission Epilepsy, ataxia, paroxysmal movement disorders Anticonvulsant development, neuroprotection
Cardiovascular System Regulation of vascular smooth muscle tone Hypertension, cerebral vasospasm Antihypertensive drugs
Respiratory System Airway surface liquid homeostasis, ciliary function Impaired mucociliary clearance, cystic fibrosis complications CF adjunct therapies, mucolytic agents
Endocrine System Hormone secretion, endocrine signaling Secretory disorders Modulation of hormone release
Renal System Potassium handling, electrolyte balance Potassium retention, hyperkalemia Diuretics, potassium-sparing treatments

This compound as a Pharmacological Tool for BK Channels

Molecular Mechanisms of Inhibition

This compound exerts its inhibitory effects on BK channels through a complex allosteric mechanism that differs fundamentally from classical pore blockade. Structural and functional studies indicate that this compound binds to a preferentially closed state of the channel, stabilizing the closed conformation and thereby reducing channel opening probability. The binding site is located within the central cavity of the channel pore, accessible from the intracellular side, with a single this compound molecule sufficient to inhibit the entire tetrameric channel complex.

Key features of this compound inhibition include:

  • State-dependent binding: this compound exhibits higher affinity for closed states of the channel compared to open states, resulting in use-dependent inhibition under certain conditions. This state dependence explains why this compound does not conform to classical open-channel block paradigms.
  • Calcium-dependent potency: The inhibitory potency of this compound is modulated by intracellular calcium concentrations, with reduced efficacy observed at higher calcium levels. This calcium sensitivity suggests allosteric interactions between the calcium-binding sites and the this compound-binding site, likely mediated through conformational changes in the channel gating apparatus.
  • Slow binding kinetics: this compound exhibits relatively slow association and dissociation rates, particularly compared to peptide toxins. The slow off-rate contributes to its persistent effects after application and can make washout challenging in experimental settings.
Quantitative Pharmacological Profile

This compound demonstrates potent inhibition across various BK channel preparations, with its exact affinity influenced by multiple factors including auxiliary subunit composition, splice variants, and experimental conditions:

Table 3: this compound Inhibition Parameters Across Experimental Systems

Channel Preparation Experimental Conditions Reported Kᵢ or IC₅₀ Key Modifying Factors Citation
Cloned mslo α-subunit 10 μM intracellular Ca²⁺, +100 mV 1.9 nM Higher Ca²⁺ reduces potency ~2-3 fold [1] [2]
Native smooth muscle BK Physiological Ca²⁺ levels <10 nM Enhanced charybdotoxin binding [2]
Nuclear BK channels Isolated nuclei, patch clamp Complete blockade at 1-10 μM Similar potency to plasma membrane BK [3]
Presynaptic BK channels Hippocampal slices, electrophysiology Effective at 1-10 μM Requires 4-AP broadening of action potentials [4]

The structural basis for this compound binding has been elucidated through computational and mutagenesis approaches, identifying specific residues in the pore gate domain that mediate interaction. Mutations at position G311 in the channel pore, for instance, significantly alter this compound sensitivity, supporting the localization of the binding site within the central cavity. This detailed molecular understanding facilitates the rational interpretation of pharmacological experiments and guides the development of modified BK channels with altered this compound sensitivity for specialized applications.

Experimental Methodologies for BK Channel Investigation

Electrophysiological Approaches

Electrophysiological techniques represent the gold standard for characterizing BK channel function and pharmacological modulation:

  • Single-channel recording: Using either cell-attached or excised membrane patch configurations, single-channel analysis provides detailed information about unitary conductance, open probability, and kinetic behavior. For BK channels, this approach typically reveals a large unitary conductance of 200-250 pS under physiological potassium gradients. In excised inside-out patches, researchers can precisely control both membrane potential and intracellular calcium concentration at the channel's inner surface, enabling comprehensive assessment of this compound effects under defined conditions.
  • Whole-cell recording: This approach allows monitoring of ensemble BK currents in intact cells, preserving intracellular signaling environments. When studying this compound effects, whole-cell configuration can reveal how inhibition influences overall cellular excitability and calcium signaling. For presynaptic terminals, whole-cell recordings from postsynaptic neurons can indirectly assess presynaptic BK function through analysis of neurotransmitter release properties.
  • Field potential recording: In brain slice preparations, field recordings can monitor population responses and synaptic transmission, useful for investigating BK roles in network activity. This approach has demonstrated that presynaptic BK channels contribute significantly to action potential repolarization and transmitter release primarily when presynaptic action potentials are broadened, such as in the presence of 4-aminopyridine.

The following workflow illustrates a typical electrophysiological approach to characterize this compound inhibition:

G cluster_1 Key Experimental Considerations A Preparation Selection B Electrophysiology Configuration A->B C Baseline Recording B->C D This compound Application C->D C1 Calcium concentration (0.1-10 µM range) C->C1 C2 Voltage protocol (-80 to +100 mV) C->C2 E Washout Attempt D->E C3 This compound concentration (1 nM - 10 µM) D->C3 C4 Time dependence (slow kinetics) D->C4 F Data Analysis E->F

Experimental workflow for characterizing this compound inhibition of BK channels

Calcium Imaging and Subcellular Localization

Calcium imaging techniques complement electrophysiology by visualizing spatial and temporal dynamics of calcium signals influenced by BK channel activity:

  • Confocal microscopy: Using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2) in conjunction with confocal microscopy allows high-resolution mapping of calcium transients in subcellular compartments. This approach has been instrumental in demonstrating that nuclear BK channels regulate nucleoplasmic calcium levels independently of cytosolic changes.
  • Immunocytochemistry and EM: High-resolution localization of BK channels using immunogold electron microscopy has revealed precise subcellular distributions, including presynaptic active zones, nuclear envelopes, and mitochondrial membranes. For presynaptic terminals, immunogold labeling demonstrated that BK channels are targeted to the presynaptic membrane facing the synaptic cleft, positioning them ideally to regulate calcium influx and transmitter release.
  • Subcellular fractionation: Biochemical isolation of cellular compartments followed by immunoblotting provides biochemical evidence for BK channel localization. This approach has confirmed BK presence in nuclear fractions, distinguished by the presence of nuclear markers (lamin B) and absence of cytosolic contaminants (GAPDH).
Molecular and Genetic Approaches

Contemporary BK channel research increasingly employs genetic manipulation techniques to probe function and pharmacology:

  • Transgenic and knockout models: Mice with global or conditional deletion of the KCNMA1 gene (BK α-subunit) provide genetically controlled backgrounds for validating pharmacological specificity. Studies in Kcnma1⁻/⁻ mice have confirmed that this compound effects on nuclear calcium signaling specifically require BK channel expression.
  • Auxiliary subunit modulation: Manipulating expression of β-subunits, particularly the neuronal β4 subunit, reveals how subunit composition influences this compound sensitivity. While β4 subunits confer resistance to iberiotoxin, they do not significantly alter this compound potency, supporting distinct mechanisms of action for these inhibitors.
  • Splice variant analysis: Alternative splicing of the KCNMA1 gene generates numerous BK channel variants with differing functional and pharmacological properties. The STREX (stress-regulated exon) insert, for example, modifies channel regulation by protein kinase C and may influence this compound sensitivity in certain cellular contexts.

Research Applications and Signaling Pathways

Neuronal Signaling and Synaptic Transmission

In neuronal circuits, BK channels and their modulation by this compound have revealed complex regulatory mechanisms that vary by subcellular localization:

  • Somatic versus terminal function: In hippocampal CA3 pyramidal neurons, somatic BK channels contribute substantially to action potential repolarization, while at presynaptic terminals, they play a more limited role under basal conditions, engaging primarily during prolonged depolarization or when action potentials are broadened by potassium channel blockers like 4-aminopyridine.
  • Frequency-dependent regulation: The contribution of BK channels to synaptic transmission can be activity-dependent, with greater involvement observed during high-frequency stimulation when calcium accumulates in terminals. This frequency dependence positions BK channels as potential negative feedback regulators that prevent excessive transmitter release during intense neuronal activity.
  • Presynaptic mechanism: At hippocampal Schaffer collateral terminals, calcium influx during action potentials activates BK channels, accelerating repolarization and thereby curtailing calcium channel opening. This reduces calcium influx and vesicular release, creating an automatic brake on excitation-secretion coupling.

The following diagram illustrates the presynaptic mechanism of BK channel function:

G AP Presynaptic Action Potential VGCC Voltage-Gated Ca²⁺ Channels AP->VGCC Ca Calcium Influx VGCC->Ca BK BK Channel Activation Ca->BK Activates Release Vesicle Release Ca->Release Repolarization Membrane Repolarization BK->Repolarization Repolarization->VGCC Reduces opening This compound This compound Inhibition This compound->BK Blocks

This compound blocks presynaptic BK channels, enhancing transmitter release

Nuclear Signaling and Gene Regulation

The discovery of functional BK channels on the nuclear envelope has revealed a novel pathway linking neuronal activity to gene expression:

  • Nuclear calcium regulation: Nuclear BK channels regulate the transmembrane potential of the nuclear envelope (ΔΨn), influencing calcium release from perinuclear stores through inositol trisphosphate receptors (IP3R) and ryanodine receptors (RyR). This compound inhibition of nuclear BK channels depolarizes the nuclear envelope, triggering calcium release into the nucleoplasm.
  • CREB activation: The resulting nucleoplasmic calcium elevation activates calcium-sensitive transcription factors, including cAMP response element binding protein (CREB), which phosphorylates and regulates expression of activity-dependent genes.
  • Structural plasticity: Through this signaling cascade, nuclear BK channels and their modulation by this compound influence dendritic arborization and other forms of structural plasticity, positioning them as key mediators of excitation-transcription coupling.

This nuclear signaling pathway illustrates the expanding understanding of BK channel functions beyond traditional roles in membrane excitability, revealing their involvement in long-term adaptive responses to neuronal activity.

Disease Modeling and Therapeutic Development

This compound serves as a critical tool in modeling BK-related channelopathies and evaluating potential therapeutic strategies:

  • Hypertension research: In vascular smooth muscle studies, this compound-induced BK inhibition increases contractility and vascular tone, modeling aspects of hypertension pathophysiology. Conversely, BK channel openers demonstrate vasodilatory effects, suggesting potential antihypertensive applications.
  • Epilepsy and neurological disorders: BK channel dysfunction is implicated in certain forms of epilepsy and paroxysmal movement disorders. This compound application in brain slice preparations can induce hyperexcitability and help elucidate the role of specific BK channel subtypes in controlling network synchronization.
  • Airway disease models: In respiratory epithelia, this compound inhibition of BK channels reduces airway surface liquid volume and impairs mucociliary clearance, modeling aspects of cystic fibrosis and chronic obstructive pulmonary disease. These models help evaluate potential therapies aimed at restoring airway hydration.

Conclusion and Future Directions

This compound remains an indispensable pharmacological tool for probing BK channel structure, function, and physiological contributions across diverse biological systems. Its high potency, relative selectivity, and membrane permeability enable investigations spanning molecular interactions to integrated physiological responses. The continuing elucidation of BK channel roles in specialized subcellular compartments, particularly presynaptic terminals and nuclear envelopes, highlights the expanding understanding of how these channels regulate everything from millisecond-scale electrical events to long-term adaptive responses.

Future research directions will likely focus on developing more selective pharmacological agents that distinguish between BK channels in different subcellular locations or with specific subunit compositions. The structural insights from recent cryo-EM studies of BK channels should facilitate rational drug design of next-generation modulators with tailored properties. Additionally, the emerging roles of BK channels in non-excitable cells and intracellular membranes represent fertile ground for discovery, potentially revealing novel therapeutic targets for conditions ranging from cancer to metabolic disorders.

As these advances continue, this compound will maintain its position as a benchmark compound for BK channel research—both as a tool for fundamental biological discovery and as a reference molecule for developing new therapeutics targeting this versatile and physiologically crucial ion channel family.

References and Key Resources

Table 4: Key Experimental Protocols for BK Channel Research with this compound

Methodology Key Technical Considerations This compound Application Expected Outcomes
Excised Patch Clamp Control both voltage and intracellular Ca²⁺; rapid solution exchange 1 nM - 1 µM in intracellular solution; slow washout Decreased open probability; reduced steady-state currents
Whole-Cell Recording Preserve intracellular environment; monitor cellular excitability 0.1-10 µM in extracellular solution; assess effects on action potentials Prolonged action potential duration; increased excitability
Brain Slice Electrophysiology Maintain synaptic connectivity; preserve cellular architecture 1-10 µM in perfusion solution; assess synaptic transmission Altered paired-pulse ratio; modified short-term plasticity
Calcium Imaging Target indicators to specific compartments; control basal Ca²⁺ 1-10 µM; nuclear vs. cytosolic Ca²⁺ effects Elevated nucleoplasmic Ca²⁺; specific nuclear envelope effects
Immunoelectron Microscopy Preserve antigenicity; optimize membrane ultrastructure Not applicable (morphological technique) Subcellular localization; proximity to release sites or nuclear pores

References

Mechanism of Action on BK Channels

Author: Smolecule Technical Support Team. Date: February 2026

Paxilline inhibits BK channels via an allosteric closed-channel block mechanism [1] [2]. Its binding stabilizes the channel's closed state, effectively reducing the channel's open probability (Po) [1] [2].

  • State-Dependent Affinity: this compound has an over 500-fold greater affinity for the closed conformation of the BK channel compared to the open conformation [1] [2]. Inhibition is fully reversible by conditions that increase the channel's open probability, even with this compound still present [1].
  • No Pore Occlusion: this compound does not physically block the ion permeation pathway. It binds to a superficial site near the entrance to the central cavity, allosterically favoring closed states without hindering access of smaller molecules to the cavity [1] [2].
  • No Voltage Sensor Effect: Gating current measurements show this compound does not affect the channel's voltage sensors [1].

The following diagram illustrates this state-dependent inhibitory mechanism:

G C Closed Channel State O Open Channel State C->O Channel Opening C_Pax This compound-Bound Closed State C->C_Pax this compound Binding (High Affinity) O->C Channel Closing C_Pax->C this compound Unbinding C_Pax->O Highly Unfavored

This compound preferentially binds to and stabilizes the closed state of the BK channel, allosterically preventing its opening.

Biosynthesis Pathway

This compound is biosynthesized in Penicillium paxilli from two primary precursors via a dedicated gene cluster [3] [4]:

  • Geranylgeranyl pyrophosphate (GGPP) from the terpenoid pathway [3]
  • Indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway [3]

The pathway involves epoxidation and cyclization to form paspaline, followed by oxidation and demethylation steps to yield this compound [3] [4]. The C-13 OH group is crucial for its potent biological activity, as its removal significantly reduces channel-blocking potency [4].

G Precursor1 Geranylgeranyl pyrophosphate (GGPP) Intermediate1 Paspaline Precursor1->Intermediate1 Pax Gene Cluster (Epoxidation & Cyclization) Precursor2 Indole-3-glycerol phosphate Precursor2->Intermediate1 Intermediate2 13-Desoxythis compound Intermediate1->Intermediate2 PaxP (Cytochrome P450) Product This compound Intermediate2->Product PaxQ (Cytochrome P450)

The biosynthetic pathway of this compound from primary precursors, highlighting key enzymatic steps.

Experimental Research and Protocols

Electrophysiology for BK Channel Inhibition

This protocol is used to characterize this compound's mechanism on BK channels [1].

  • Channel Expression: BK channels are typically expressed in Xenopus laevis oocytes.
  • Electrophysiology: Recordings are made from excised inside-out patches in voltage-clamp mode.
  • Solutions: The pipette (extracellular) solution contains 140 mM K-methanesulfonate, 20 mM KOH, 10 mM HEPES, and 2 mM MgCl₂, pH 7.0. The cytoplasmic (bath) solution is similar, with Ca²⁺ concentration buffered to define levels (e.g., 0 Ca²⁺ with 5 mM EGTA, 10 µM Ca²⁺ with 5 mM HEDTA) to modulate channel open probability [1].
  • Data Analysis: Steady-state inhibition is determined at multiple this compound concentrations under different equilibration conditions (varying voltage and Ca²⁺) to calculate IC₅₀ values, which shift based on channel open probability (Po) [1].
Sensitizing Glioma Cells to TRAIL-Induced Apoptosis

This cell biology protocol demonstrates this compound's potential anti-cancer application [5].

  • Cell Culture: Use human glioma cell lines (e.g., U251MG, U87MG).
  • Treatment:
    • This compound: 30 µM for 24 hours (subtoxic dose alone).
    • TRAIL: 100 ng/mL for 24 hours.
    • Co-treatment: this compound and TRAIL together for 24 hours.
  • Viability Assay: Assess cell death using calcein-AM (labels live cells) and EthD-1 (labels dead cells).
  • Apoptosis Analysis:
    • Western Blotting: Detect cleavage of caspase-8, caspase-3, Bid, and PARP.
    • Caspase Activity: Use fluorometric substrates (e.g., DEVD-AFC for caspase-3).
    • Flow Cytometry: Measure hypodiploid sub-G1 population.
  • Mechanistic Investigation:
    • siRNA Knockdown: Target DR5, c-FLIP, or survivin to confirm their roles.
    • Western Blotting: Monitor this compound-induced changes in DR5, c-FLIPS, c-FLIPL, and survivin protein levels.

Key findings from this research are summarized below:

Research Aspect Key Findings
Cell Viability Co-treatment synergistically induced cell death in TRAIL-resistant glioma cells; no significant effect from either agent alone [5].
Apoptosis Markers Co-treatment caused complete processing of caspase-3 and -8, and cleavage of Bid and PARP [5].
DR5 Receptor This compound upregulated DR5 protein levels via a CHOP/GADD153-mediated process [5].
c-FLIP Protein This compound downregulated both short (c-FLIPS) and long (c-FLIPL) isoforms [5].
Survivin This compound reduced survivin protein levels via proteasome-mediated degradation [5].
Specificity Effects on DR5, c-FLIP, and survivin were observed in glioma cells but not in normal astrocytes [5].

Research and Potential Applications

  • Tool Compound in Neuroscience: this compound is widely used to probe BK channel function in systems like C. elegans and mice. It can induce autism-like behaviors in mice and has shown anticonvulsant effects in some models, highlighting its complex neurological impact [3].
  • Anti-Cancer Therapy Research: Its ability to sensitize resistant glioma cells to TRAIL-induced apoptosis positions this compound as a potential candidate for combination cancer therapy [5].
  • Studying Nuclear Signaling: Research shows that this compound, by blocking nuclear BK (nBK) channels, can modulate nuclear Ca²⁺ levels, thereby affecting transcription factors like CREB and gene expression, playing a role in cellular homeostasis [4].

References

Chemical Structure and Properties of Paxilline

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information for paxilline, which is foundational for its NMR characterization [1] [2] [3].

Property Description
IUPAC Name (2R,4bS,6aS,12bS,12cR,14aS)-4b-Hydroxy-2-(2-hydroxypropan-2-yl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-[1]benzopyrano[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one [1]
Molecular Formula C27H33NO4 [1] [2] [3]
Molecular Weight 435.56 g/mol [1] [2] [3]
CAS Registry Number 57186-25-1 [2] [3]
SMILES [H][C@@]4(C@3[C@]5(C)C@@CC5)=CC(C@@H(C)C)O6)=O)(O)CC4)CC2=C3NC1=CC=CC=C12 [3]

How to Proceed with NMR Characterization

For in-depth technical work, consider these practical paths to obtain the necessary NMR data:

  • Consult Specialized Databases: Technical NMR data for characterization is often housed in commercial spectral databases. You may find full proton/carbon NMR spectra and assignments through services like ACD/Labs Spectra Databases, Spectral Base (Wiley), or Sigma-Aldrich's NMR spectrum.
  • Use Available Structural Data: The confirmed structure and stereochemistry can be used with computational NMR prediction software to generate a theoretical spectrum, which can serve as a starting model for your experimental work [1].
  • Reference Related Compounds: While this compound data is unavailable, literature on structurally similar indole diterpenes can be highly informative. For example, the structure elucidation of penerpene A demonstrates the application of 1D/2D NMR techniques which are directly applicable to this compound [4].

Workflow for Structure Elucidation of Complex Indole-Diterpenes

The following diagram outlines the general workflow for determining the structure of complex molecules like this compound, based on the methodology used for related compounds [4].

G Start Start: Isolate Compound Step1 Obtain Molecular Formula (HR-ESI-MS) Start->Step1 Step2 Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) Step1->Step2 Step3 Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Step2->Step3 Step4 Propose Initial Structure Fragments Step3->Step4 Step5 Generate Candidate Structures Step4->Step5 Step6 13C NMR Prediction & Validation Step5->Step6 Step7 Finalize Structure Assignment Step6->Step7

Process for determining the structure of complex natural products using spectroscopic data [4].

References

Comprehensive Research Guide: Paxilline as a BK Channel Blocker - Applications, Protocols, and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties of Paxilline

This compound is a potent, selective, and reversible blocker of large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels. This indole alkaloid mycotoxin is naturally produced by the fungus Penicillium paxilli and belongs to a family of tremorgenic compounds that also includes penitrem A and verruculogen. This compound has become an essential pharmacological tool in ion channel research due to its high specificity and nanomolar potency against BK channels, making it invaluable for studying the physiological and pathological roles of these channels in various biological systems.

The molecular mechanism of this compound action involves a state-dependent inhibition that preferentially stabilizes BK channels in closed conformations. Research indicates that this compound binds more tightly to closed states of the BK channel, with an affinity for the closed conformation being >500-fold greater than for the open conformation [1] [2]. This allosteric mechanism effectively reduces the closed-open equilibrium constant, favoring occupancy of closed states without directly occluding the ion permeation pathway or significantly affecting voltage sensor movement [1]. This unique mechanism distinguishes this compound from pore-blocking toxins such as iberiotoxin and charybdotoxin, which physically occlude the channel pore.

Quantitative Pharmacological Data

BK Channel Inhibition Values

Table 1: this compound Inhibition Parameters for BK Channels Under Various Conditions

Experimental Condition IC₅₀ Value Hill Coefficient Reference
Standard (10 µM Ca²⁺) 1.9 nM ~1 [3]
Low open probability (Po ≈ 0.02) ~10 nM N/A [1] [2]
High open probability (Po ≈ maximal) ~10 µM N/A [1] [2]
Low intracellular calcium ~1 nM N/A [3]
High intracellular calcium ~3 nM N/A [3]
Recombinant α-subunit (slo) 1.9 nM 1 [3]
13-desoxythis compound (analog) 730 nM N/A [4]
Selectivity Profile and Additional Targets

Table 2: this compound Potency Against BK Channels and Other Targets

Target Potency Experimental System Reference
BK channels (KCa1.1) IC₅₀ = 10-100 nM Smooth muscle, neuronal preparations [5] [6]
SERCA pump IC₅₀ = 5-50 µM Various SERCA isoforms [7]
Inositol 1,4,5-triphosphate (InsP₃) receptor Inhibitor Cerebellar preparations [5]
Influenza A virus IC₅₀ = 17.7 µM Antiviral activity in MDCK cells [7]

The concentration-dependent effects of this compound on BK channels follow a characteristic pattern with an inverse relationship between inhibition potency and channel open probability. The IC₅₀ values shift dramatically from approximately 10 nM when channels are predominantly closed to nearly 10 µM as maximal open probability is approached [1] [2]. This dependence on channel state must be carefully considered when designing experiments and interpreting results. The inhibition kinetics show a rate of inhibition of closed channels of 2 × 10⁶ M⁻¹s⁻¹ at this compound concentrations up to 2 µM [1].

Detailed Experimental Protocols

In Vitro Electrophysiology Protocols
3.1.1 Whole-Cell Patch Clamp Recording for BK Currents

Solutions and Reagents:

  • External solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
  • Internal pipette solution (mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 1.87 CaCl₂ (to give ~1 µM free Ca²⁺), 4 MgATP (pH 7.2 with KOH)
  • This compound stock solution: Prepare at 10 mM in DMSO; store at -20°C protected from light
  • Working concentrations: Typically 10 nM to 10 µM, diluted in external solution immediately before use

Protocol Steps:

  • Prepare cultured cells or acute tissue slices according to standard methods
  • Establish whole-cell patch clamp configuration with appropriate access resistance (<10 MΩ)
  • Record baseline BK currents using voltage step protocols (e.g., from -80 mV to +80 mV in 20 mV increments)
  • Perfuse with this compound-containing external solution for 5-10 minutes to ensure complete equilibration
  • Record post-drug currents using identical voltage protocols
  • Wash with drug-free solution for 15-20 minutes to assess reversibility (note: this compound washout can be slow)

Key Technical Considerations:

  • Maintain calcium concentrations appropriate for the experimental goals
  • Include vehicle controls (DMSO at equivalent concentrations) to account for solvent effects
  • The rate and extent of this compound block are highly dependent on holding potential and calcium concentration
  • For studies of presynaptic BK function, paired-pulse ratio analysis can be informative [8]
3.1.2 Inside-Out Excised Patch Recording

Protocol Steps:

  • Excise inside-out patches from cells expressing BK channels
  • Position patch in front of perfusion system for rapid solution exchange
  • Apply this compound directly to the intracellular face of the membrane
  • Use appropriate intracellular calcium concentrations (e.g., 0 Ca²⁺ with EGTA, 10 µM Ca²⁺ with HEDTA buffer, or 100-300 µM Ca²⁺ without specific buffer)
  • Monitor development of inhibition over time (typically 30 seconds to several minutes)

Applications: This configuration is ideal for studying the calcium-dependence of this compound inhibition and its state-dependent effects [1].

In Vivo Animal Studies
3.2.1 Animal Dosing and Administration

This compound Formulation for In Vivo Use:

  • For intraperitoneal injection: Prepare in vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [7]
  • For intratracheal administration: As demonstrated in LPS-induced pneumonia models at 1.33 mg/kg [9]
  • Storage: Stock solutions can be stored at -20°C for up to one year; working solutions should be prepared fresh

Dosing Protocols:

  • For thalidomide-induced cognitive dysfunction models: 3 μg/kg i.p. single dose [8]
  • For LPS-induced pneumonia studies: 1.33 mg/kg intratracheal at 0 and 24 hours post-LPS [9]
  • Effective concentrations vary significantly by application and route of administration
3.2.2 Behavioral Assessment Protocols

Passive Avoidance Test:

  • Train animals in a two-compartment apparatus with foot shock
  • Test memory retention 24 hours after training by measuring step-through latency
  • Administer this compound 3 hours before behavioral testing [8]
  • Compare treatment groups to appropriate controls

Elevated Plus Maze Test:

  • Place animals in the center of a plus-shaped maze with two open and two closed arms
  • Record time spent in open arms versus closed arms over a 5-minute session
  • Calculate the percentage of open arm entries and time spent in open arms

Signaling Pathways and Mechanisms

The following diagram illustrates the molecular mechanism of this compound action on BK channels and its downstream physiological effects:

G This compound This compound BK_Closed BK Channel Closed State This compound->BK_Closed Stabilizes >500-fold affinity BK_Open BK Channel Open State BK_Closed->BK_Open Normal gating impaired Membrane_Potential Membrane Potential Depolarization BK_Open->Membrane_Potential Hyperpolarization Decreased Calcium_Influx Calcium Influx Membrane_Potential->Calcium_Influx Neurotransmitter_Release Neurotransmitter Release Calcium_Influx->Neurotransmitter_Release Inflammatory_Response Inflammatory Response Calcium_Influx->Inflammatory_Response Reduced in LPS model Cognitive_Effects Cognitive Function Neurotransmitter_Release->Cognitive_Effects Improved in thalidomide model

Figure 1: Molecular mechanism of this compound action on BK channels and downstream physiological effects. This compound preferentially binds to and stabilizes closed states of BK channels, reducing channel opening and consequent membrane hyperpolarization. This leads to increased calcium influx and neurotransmitter release, ultimately improving cognitive function in impairment models and reducing inflammatory responses in pneumonia models.

Pathway Analysis

The primary molecular action of this compound involves binding to a superficial position near the entrance to the central cavity of BK channels, favoring occupancy of closed states without hindering access of smaller molecules to this cavity [1]. This binding site differs from those of peptidergic toxins like iberiotoxin and charybdotoxin, which occlude the external pore entrance.

At the cellular level, this compound-mediated BK channel inhibition modulates membrane potential and calcium signaling. In neuronal presynaptic terminals, this inhibition counteracts thalidomide-induced BK hyperfunction, increasing the probability of glutamate release and restoring synaptic function [8]. This occurs through decreased paired-pulse ratio of excitatory postsynaptic currents, indicating enhanced release probability.

In inflammatory models, BK channel inhibition with this compound prevents the protective effects of BK activators in LPS-induced pneumonia, demonstrating the specific involvement of BK channels in inflammatory signaling pathways [9]. The diagram below illustrates the experimental workflow for studying this compound effects in disease models:

G Disease_Model Disease Model (Thalidomide or LPS) BK_Expression BK Expression & Activity Disease_Model->BK_Expression Functional_Changes Functional Changes (Synaptic/Inflammatory) BK_Expression->Functional_Changes Behavioral_Effects Behavioral/Pathological Effects Functional_Changes->Behavioral_Effects Mechanism Mechanistic Insight Behavioral_Effects->Mechanism Validates BK involvement Paxilline_Treatment This compound Treatment Paxilline_Treatment->BK_Expression Inhibits Paxilline_Treatment->Behavioral_Effects Reverses

Figure 2: Experimental workflow for studying this compound effects in disease models. Established models (thalidomide-induced cognitive dysfunction or LPS-induced pneumonia) alter BK channel expression and activity, leading to functional changes and behavioral/pathological effects. This compound treatment serves both as an investigative tool to confirm BK channel involvement and as a potential therapeutic approach.

Research Applications and Technical Considerations

Key Research Applications
  • Synaptic Transmission Studies: this compound is used to investigate BK channel roles in neurotransmitter release, particularly in hippocampal and cortical circuits where it modulates short-term plasticity and spike timing [8].

  • Disease Modeling: Research demonstrates this compound's efficacy in reversing thalidomide-induced cognitive impairments and counteracting BK channel hyperfunction in fragile X syndrome models [8].

  • Inflammatory Pathway Analysis: this compound serves as a control compound in studies of BK channel activation in inflammatory conditions such as LPS-induced pneumonia [9].

  • SERCA Regulation: At higher concentrations (IC₅₀ = 5-50 µM), this compound inhibits sarco/endoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA), providing a tool for studying calcium handling in intracellular stores [7].

Technical Considerations and Limitations

Critical Experimental Parameters:

  • State Dependence: this compound inhibition is inversely dependent on BK channel open probability (Po) [1] [2]
  • Calcium Sensitivity: Inhibition is reduced at high intracellular calcium concentrations [3]
  • Voltage Dependence: Block is more effective at negative holding potentials where Po is low
  • Kinetics: Inhibition develops slowly (seconds to minutes) and washout can be incomplete

Controls and Validation:

  • Always include vehicle controls (DMSO at equivalent concentrations)
  • Validate BK-specific effects with complementary approaches (genetic knockdown, alternative blockers)
  • Consider concentration ranges carefully to avoid off-target effects on SERCA at higher concentrations

Limitations:

  • This compound is not absolutely selective for BK channels at higher concentrations
  • The tremorgenic properties may complicate behavioral interpretations in vivo
  • Batch-to-batch variability in natural product preparations should be considered

Conclusion

This compound remains a fundamental pharmacological tool for BK channel research, offering high potency and a well-characterized allosteric inhibition mechanism. Its state-dependent action provides unique insights into BK channel gating mechanisms, while its effectiveness in both in vitro and in vivo systems makes it invaluable for physiological and pathophysiological studies. The continuing elucidation of this compound's molecular mechanism and its applications in disease models ensures its ongoing relevance in ion channel research and drug discovery efforts targeting BK channel-related disorders.

References

Comprehensive Application Notes and Protocols: Paxilline in BK Channel Electrophysiology Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Paxilline and BK Channel Electrophysiology

This compound is a potent, selective tremorgenic fungal alkaloid that inhibits large-conductance calcium- and voltage-activated potassium (BK) channels through a unique allosteric mechanism. This compound has become an essential pharmacological tool in electrophysiology research for investigating BK channel function in various physiological systems, including neurons, cardiac cells, and skeletal muscle. As a lipophilic molecule, this compound readily crosses biological membranes, enabling it to access both plasma membrane and intracellular BK channels, making it particularly valuable for studying subcellular channel localization and function. Understanding this compound's precise mechanism and proper application in patch-clamp experiments is crucial for researchers investigating BK channel contributions to cellular excitability, calcium signaling, and gene regulation.

The significance of this compound in BK channel research stems from its nanomolar affinity and state-dependent binding characteristics. Unlike pore-blocking toxins such as iberiotoxin, this compound functions as an allosteric modulator that binds more tightly to closed conformations of BK channels, effectively stabilizing them in closed states and reducing the channel open probability. This unique mechanism of action, combined with its membrane permeability, has established this compound as an indispensable tool for dissecting BK channel contributions to diverse physiological processes and pathophysiological conditions.

This compound Properties and Mechanism of Action

Biochemical Properties and Pharmacological Profile

This compound exhibits distinct biochemical characteristics that influence its experimental application. As a lipophilic indole diterpene alkaloid, it demonstrates excellent membrane permeability, allowing access to intracellular BK channels located on organellar membranes, including nuclear and mitochondrial membranes. The C-13 OH group of this compound has been identified as crucial for its biological activity, with removal of this group (as in 13-desoxythis compound) resulting in significantly reduced potency (Ki = 730 nM compared to 30 nM for this compound). This structural requirement highlights the specific molecular interactions necessary for this compound's high-affinity binding to BK channels.

Molecular Mechanism of BK Channel Inhibition

This compound inhibits BK channels through a state-dependent mechanism that preferentially stabilizes closed channel conformations. Electrophysiological studies have demonstrated that this compound binds with >500-fold greater affinity to closed BK channels compared to open channels, effectively reducing the closed-open equilibrium constant [1]. This binding occurs at a superficial position near the entrance to the central cavity without directly occluding ion permeation, consistent with an allosteric rather than pore-blocking mechanism. The hinge glycine position (G311) in the S6 helix lining the BK channel inner cavity appears critical for this compound inhibition, as mutation at this site abolishes channel sensitivity to the compound.

Table 1: this compound Properties and Experimental Applications

Property Specification Experimental Significance
Molecular Mechanism Allosteric closed-state stabilizer Preferentially inhibits closed channels; inhibition relieved by high Po conditions
Inhibition IC50 ~10 nM (low Po) to ~10 µM (high Po) Concentration-dependent effects based on channel activation state
Membrane Permeability High (lipophilic compound) Accesses intracellular BK pools (nuclear, mitochondrial)
Specificity Selective BK channel inhibitor Limited off-target effects at appropriate concentrations
Solubility DMSO stock solutions Typical stock concentration: 1-10 mM in DMSO
Working Concentration 1-10 µM for most applications Effective across multiple preparation types

Experimental Design Considerations

System Selection and Technical Approaches

Choosing appropriate experimental systems is crucial for successful this compound electrophysiology studies. BK channels function in diverse cellular compartments, and this compound's membrane permeability enables investigation of both plasma membrane and intracellular pools. For nuclear BK channel studies, isolated nuclei preparations from hippocampal neurons have proven valuable, demonstrating this compound-induced nucleoplasmic calcium elevation and subsequent CREB phosphorylation [2]. For plasma membrane studies, conventional whole-cell patch-clamp configurations in cells such as human cardiac fibroblasts, glioblastoma cells, or skeletal muscle preparations are appropriate. The recording configuration should align with experimental objectives: nucleated patches for isolation of plasma membrane currents, permeabilized patches for intracellular channel access, or traditional whole-cell for comprehensive characterization.

The choice of cellular model significantly impacts this compound responses due to differential expression of BK channel auxiliary subunits. For example, glioblastoma cells primarily express KCa1.1/β3 complexes, demonstrated through distinct pharmacological profiles including this compound sensitivity [3]. Similarly, tissue-specific splicing variants and auxiliary subunits (β1-4) can modify this compound potency and mechanism. Researchers should therefore characterize subunit expression in their experimental systems using molecular biological approaches alongside electrophysiological techniques to properly interpret this compound effects.

Control Conditions and Experimental Optimization

Implementing appropriate control conditions is essential for validating this compound-specific effects. Genetic knockout models (Kcnma1–/–) provide ideal controls, as demonstrated in hippocampal neuron studies where this compound-induced nuclear calcium elevation was completely absent in BK α subunit-deficient cells [2]. When genetic approaches are unavailable, pharmacological controls including iberiotoxin (membrane-impermeant BK blocker) help distinguish plasma membrane from intracellular BK channel contributions. Additionally, calcium buffering conditions significantly impact this compound potency due to its state-dependent mechanism, with higher IC50 values observed under high calcium conditions that increase channel open probability.

Table 2: this compound Concentrations and Applications Across Experimental Systems

Experimental System This compound Concentration Application Method Primary Outcome
Hippocampal Neurons (nBK) 1-10 µM Bath application, 5-10 min Nuclear Ca²⁺ elevation, CREB phosphorylation
Human Cardiac Fibroblasts 1-10 µM Bath application, 5 min Inhibition of whole-cell BK currents
Glioblastoma Cells 1 µM Bath application, 5 min ~87% inhibition of whole-cell KCa1.1 currents
Skeletal Muscle (Myotonia Model) 1-10 µM Bath application, 15-30 min Reduced myotonic stiffness, shortened relaxation
Mitochondrial BK Channels 1-10 µM Bath application, 5 min Channel silencing in mitoplast patches

G Experimental Workflow for this compound Patch-Clamp Studies cluster_prep Preparation Phase cluster_config Electrophysiology Configuration cluster_drug This compound Application cluster_analysis Analysis & Interpretation A Cell/System Selection B Solution Preparation A->B D Patch-Clamp Setup B->D C This compound Stock (DMSO) H This compound Application (1-10 µM, 5-10 min) C->H E Voltage Protocol D->E F Calcium Conditions E->F G Baseline Recording F->G G->H I Post-Drug Recording H->I J Current Analysis I->J K State Dependence Assessment J->K L Control Validation K->L

Detailed Patch-Clamp Protocols

Protocol for Nuclear BK Channel Studies in Isolated Nuclei

The isolation of nuclei represents a specialized technique for investigating nuclear BK (nBK) channel function. Begin by preparing cultured hippocampal neurons from wild-type and Kcnma1–/– mice (postnatal days 7-14) as controls. Harvest cells gently using mechanical dissociation in ice-cold hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, protease inhibitors) to preserve nuclear membrane integrity. Centrifuge the homogenate at 800 × g for 5 min at 4°C through a sucrose cushion (1.8 M sucrose, 10 mM HEPES, 1.5 mM MgCl2) to obtain purified nuclei. Confirm isolation quality and nuclear integrity via microscopy and immunoblotting for nuclear markers (lamin B) with absence of cytoplasmic markers (GAPDH).

For electrophysiological recording, resuspend nuclei in intracellular-like solution (140 mM KCl, 10 mM HEPES, 2 mM EGTA, 1.652 mM CaCl2 for pCa 6.0, pH 7.3). Use patch pipettes with 4-6 MΩ resistance when filled with similar solution. Establish nuclear patch-clamp recordings in either perforated or conventional whole-nucleus configuration. Apply voltage ramp protocols (-80 to +80 mV over 500 ms) from a holding potential of 0 mV to characterize nBK currents. Apply this compound (1-10 µM) via bath perfusion for 5-10 minutes while monitoring current changes. Include control experiments with vehicle (DMSO) alone and using nuclei from Kcnma1–/– mice to confirm specificity.

Standard Whole-Cell Protocol for Plasma Membrane BK Currents

For conventional whole-cell recording of plasma membrane BK currents, prepare cells (cardiac fibroblasts, glioblastoma cells, or neurons) on appropriate substrates. For human cardiac fibroblasts, use culture passages 4-7 in DMEM with 10% FBS, plating cells on glass coverslips 24-48 hours before recording [4]. Implement external recording solution containing (in mM): 142 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 5 glucose, 5 HEPES (pH 7.35 with NaOH). Include 4-aminopyridine (1 mM) to block delayed rectifier K+ channels. Prepare internal pipette solution containing (in mM): 145 KCl, 1.652 CaCl2 (pCa 6.0), 1.013 MgCl2, 10 HEPES, 2 EGTA, 2 K-ATP (pH 7.3 with KOH).

Establish whole-cell configuration with 2-3 MΩ borosilicate pipettes. Maintain holding potential at -80 mV and apply depolarizing steps from -80 mV to +50 mV in 10-mV increments (400 ms duration) to activate BK currents. After obtaining stable baseline recordings (5-10 min), apply this compound (1-10 µM) via bath perfusion system. Monitor current changes for 10-15 minutes to achieve maximal inhibition. Include parallel experiments with iberiotoxin (100 nM), a membrane-impermeant BK blocker, to distinguish plasma membrane from intracellular BK contributions. For state-dependence assessment, repeat experiments with varying intracellular calcium concentrations (pCa 6.0-7.0) to modulate channel open probability and observe corresponding changes in this compound potency.

Data Analysis and Interpretation

Quantitative Analysis of this compound Effects

The analysis approach for this compound experiments depends on recording configuration and experimental objectives. For whole-cell recordings, calculate current density (pA/pF) by normalizing current amplitude to cell membrane capacitance. Determine the remaining current fraction (RCF) using the formula RCF = I/I₀, where I₀ and I represent peak currents in absence and presence of this compound, respectively [3]. In glioblastoma studies, 1 µM this compound typically inhibits ~87% of KCa1.1 currents (RCF = 0.13). For single-channel recordings from isolated nuclei, analyze channel open probability (Po), mean open time, and conductance (~220 pS for nBK channels) before and after this compound application.

The state-dependent nature of this compound inhibition necessitates careful interpretation of dose-response relationships. Construct concentration-response curves under varying calcium conditions (channel open probabilities). Expect significant rightward shifts in IC50 with increasing channel Po, from approximately 10 nM when channels are largely closed to near 10 µM as maximal Po is approached [1]. Analyze current-voltage relationships to determine if this compound exhibits voltage-dependent effects, which are typically minimal compared to its calcium dependence.

Table 3: Expected this compound Effects Across Experimental Systems

Parameter Control Conditions +this compound (1-10 µM) Interpretation
Whole-cell BK Current Density ~50 pA/pF at +50 mV (cardiac fibroblasts) ~50% reduction BK channel inhibition
Nuclear Ca²⁺ Concentration Baseline levels (hippocampal neurons) Significant elevation nBK inhibition, Ca²⁺ release
Single nBK Channel Po Variable (Ca²⁺-dependent) Drastically reduced Closed state stabilization
CREB Phosphorylation Baseline levels Significant increase Nuclear Ca²⁺-dependent signaling
Muscle Relaxation Time (T90/10) Prolonged (myotonic) Significant shortening Reduced myotonic stiffness
Interpretation and Mechanistic Insights

Proper data interpretation requires considering this compound's unique allosteric mechanism. Unlike pore blockers that reduce single-channel conductance, this compound primarily decreases channel open probability by stabilizing closed states. This mechanism explains why this compound inhibition is relieved under high Po conditions (elevated calcium and depolarization). When this compound application produces nuclear calcium elevation and subsequent CREB phosphorylation [2] [5], this indicates functional nuclear BK channels that regulate nuclear calcium stores independently of plasma membrane channels.

In pathophysiological models, such as myotonia congenita, this compound-induced improvement (reduced myotonic stiffness) demonstrates BK channel involvement in the disease mechanism [6]. Similarly, in glioblastoma, complete this compound sensitivity of whole-cell currents indicates the presence of specific BK channel complexes (typically KCa1.1/β3) that may represent therapeutic targets. Always corroborate pharmacological findings with genetic approaches when possible, using BK channel knockout models or subunit-specific silencing to confirm mechanism specificity.

Technical Notes and Troubleshooting

Optimization and Validation Strategies

Several technical considerations can enhance this compound experiment quality and reliability. For consistent results, prepare fresh this compound stock solutions in DMSO monthly and avoid repeated freeze-thaw cycles. When studying intracellular BK pools, verify this compound access using compartment-specific markers and functional assays. For nuclear BK studies, confirm nuclear integrity and purity by verifying absence of ER markers (calnexin) and mitochondrial markers (COX IV) in nuclear fractions [2].

Experimental validation should include multiple control conditions. Demonstrate this compound specificity using BK-deficient cells (Kcnma1–/–) or tissues whenever possible. For plasma membrane-specific effects, compare this compound responses with membrane-impermeant BK blockers like iberiotoxin. When studying auxiliary subunit effects, employ selective activators: lithocholic acid for β1-containing channels, or assess inactivation kinetics for β2-containing channels. The reducing agent DTT can eliminate β2-associated inactivation, helping distinguish subunit composition.

Common Challenges and Solutions

Several common challenges may arise in this compound electrophysiology studies. Inconsistent this compound effects may result from variable channel open probability; standardize calcium conditions and depolarization protocols across experiments. Slow inhibition kinetics may reflect limited drug access; ensure adequate perfusion and consider slight increases in application time or concentration. Incomplete blockade at higher concentrations may suggest non-BK currents; implement appropriate ionic conditions and pharmacological controls to isolate BK components.

For nuclear patch-clamp techniques, the delicate nuclear envelope presents technical challenges. Use fine-tipped pipettes (4-6 MΩ) and apply gentle suction to establish seals. If nuclear integrity deteriorates during recording, include osmotic stabilizers in solutions. When studying calcium signaling pathways downstream of nBK inhibition, employ specific inhibitors for calcium-dependent kinases (STO-609 for CaMKIV) and transcription factors (dominant-negative CREB) to establish mechanistic links between nBK blockade and functional outcomes.

Conclusion

This compound represents a powerful investigative tool for BK channel research when applied with appropriate methodological rigor. Its unique allosteric mechanism, state-dependence, and membrane permeability enable specific interrogation of BK channel functions in diverse cellular compartments. The protocols outlined herein provide frameworks for studying both plasma membrane and intracellular BK pools across experimental systems. As research advances, this compound will continue contributing to our understanding of BK channel roles in physiology and disease, potentially revealing novel therapeutic targets for conditions ranging from myotonia to glioblastoma.

References

Application Notes: Paxilline-Induced Apoptosis in HepG2 Cells

Author: Smolecule Technical Support Team. Date: February 2026

Paxilline is an indole-diterpene alkaloid originally identified as a blocker of big-conductance calcium-activated potassium (BK(Ca)) channels [1]. Recent research has uncovered its potent anti-cancer properties. In HepG2 human hepatocellular carcinoma cells, this compound alleviates HCC through autophagy-mediated apoptosis [2]. The compound inhibits cell proliferation and migration, induces S-phase cell cycle arrest, and promotes programmed cell death by coordinately regulating key apoptotic and autophagy signaling pathways [2].

Mechanism of Action

The anti-HCC activity of this compound is linked to its ability to modulate core cellular processes. Network pharmacology and molecular docking studies indicate that this compound has high affinity for key targets in the PI3K-AKT-mTOR signaling pathway, which is a central regulator of autophagy and apoptosis [2]. Experimental data confirms that this compound treatment influences the expression of critical proteins, tipping the balance toward cell death.

The table below summarizes the key protein expression changes induced by this compound treatment in HepG2 cells:

Protein / Gene Expression Change Functional Category Assay Method
LC3B II/I Ratio Autophagy Marker Western Blot [2]
Bax Pro-apoptotic Western Blot [2]
Cleaved Caspase-3 Apoptosis Executioner Western Blot [2]
Cleaved PARP Apoptosis Marker Western Blot [2]
Bcl-2 Anti-apoptotic Western Blot [2]
Cyclin D1 mRNA Cell Cycle Progression RT-qPCR [2]
CDK4 mRNA Cell Cycle Progression RT-qPCR [2]
mTOR mRNA Autophagy Regulator RT-qPCR [2]

This compound appears to have a synergistic effect with the autophagy agonist rapamycin (Rapa), jointly enhancing the expression of pro-apoptotic proteins and promoting cell death. This suggests that its pro-death function is dependent on the induction of autophagy [2].

The following diagram illustrates the central signaling pathway through which this compound induces autophagy-mediated apoptosis in HepG2 cells:

G This compound This compound PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR Inhibits Autophagy Autophagy This compound->Autophagy Induces PI3K_AKT_mTOR->Autophagy Suppresses (Physiological) Apoptosis Apoptosis Autophagy->Apoptosis Promotes LC3B ↑ LC3B-II/LC3B-I Autophagy->LC3B Bax ↑ Bax Apoptosis->Bax Bcl2 ↓ Bcl-2 Apoptosis->Bcl2 Casp3 ↑ Cleaved Caspase-3 Apoptosis->Casp3 PARP ↑ Cleaved PARP Apoptosis->PARP

Experimental Protocols

Below is a detailed methodology for key experiments used to establish this compound's efficacy in HepG2 cells.

Cell Culture and Treatment
  • Cell Line: Human hepatocellular carcinoma HepG2 cells.
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂ [2].
  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and dilute to working concentrations in culture medium. A typical dose-response range is 0-80 μg/mL for 24 hours [2]. Include vehicle control (DMSO at same dilution, e.g., <0.1%).
Assessment of Cell Viability (CCK-8 Assay)

This protocol is used to determine the cytotoxic effect of this compound and calculate the half-maximal inhibitory concentration (IC₅₀).

  • Procedure:
    • Seed HepG2 cells in a 96-well plate at a density of ~1x10⁵ cells/well and pre-culture for 24 hours.
    • Treat cells with a series of this compound concentrations (e.g., 0, 10, 20, 40, 80 μg/mL) for 24 hours.
    • Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate cell viability: (OD_treated / OD_control) x 100%. Plot dose-response curve to determine IC₅₀ [2].
Analysis of Apoptosis by Flow Cytometry

Quantify apoptotic cells using Annexin V-FITC/propidium iodide (PI) staining.

  • Procedure:
    • Seed HepG2 cells in a 6-well plate and treat with this compound (e.g., 0, 10, 20, 40 μg/mL) for 12-48 hours.
    • Harvest cells by trypsinization (without EDTA) and wash twice with cold PBS.
    • Resuspend ~2x10⁵ cells in 100-200 μL of binding buffer.
    • Add Annexin V-FITC and PI (as per kit instructions, e.g., 5 μL each) and incubate for 15 minutes in the dark.
    • Analyze stained cells immediately using a flow cytometer. Distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [2] [3].
Investigation of Autophagy (Immunofluorescence for LC3B)

Monitor autophagy induction by detecting the punctate formation of LC3B protein.

  • Procedure:
    • Culture and treat HepG2 cells on glass coverslips in a 6-well plate.
    • After this compound treatment (e.g., 24 hours), fix cells with 4% paraformaldehyde (PFA) for 15 minutes.
    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
    • Block with 1% BSA in PBS for 30-60 minutes.
    • Incubate with primary anti-LC3B antibody at 4°C overnight.
    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
    • Stain nuclei with DAPI, mount slides, and visualize under a fluorescence microscope. An increase in bright LC3B puncta indicates enhanced autophagy [2].
Validation of Molecular Mechanisms (Western Blotting)

Confirm changes in protein expression related to apoptosis and autophagy.

  • Procedure:
    • Lyse treated HepG2 cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to a PVDF membrane.
    • Block membrane with 5% non-fat milk for 1 hour.
    • Incubate with primary antibodies overnight at 4°C. Key targets include:
      • Autophagy: LC3B
      • Apoptosis: Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP
      • Loading Control: β-Actin or GAPDH [2] [4]
    • Incubate with HRP-conjugated secondary antibody for 1 hour.
    • Detect signals using enhanced chemiluminescence (ECL) reagent and visualize.

The experimental workflow for studying this compound's effects, from cell treatment to mechanistic validation, is outlined below:

G CellCulture Cell Culture & this compound Treatment Viability Cell Viability Assay (CCK-8) CellCulture->Viability Phenotype Phenotypic Assays Viability->Phenotype Mech Mechanistic Validation Phenotype->Mech ApoptosisAssay Apoptosis Detection (Annexin V/PI Flow Cytometry) Phenotype->ApoptosisAssay MigrationAssay Migration Assay (Wound Healing) Phenotype->MigrationAssay CycleAssay Cell Cycle Analysis (PI Staining) Phenotype->CycleAssay IF Autophagy Assay (LC3B Immunofluorescence) Mech->IF WB Protein Expression (Western Blot) Mech->WB PCR Gene Expression (RT-qPCR) Mech->PCR

Important Considerations for Experimental Design

  • Confirmation of Autophagy Role: To confirm that apoptosis is autophagy-mediated, use co-treatment with autophagy modulators like chloroquine (CQ, an inhibitor) or rapamycin (Rapa, an inducer), and assess changes in apoptotic markers [2].
  • Specificity and Selectivity: While this compound is a known BK(Ca) channel blocker, its anti-HCC effects may involve other mechanisms. The role of BK(Ca) channels in this specific context should be investigated using complementary tools like other inhibitors or activators [1].
  • Data Reproducibility: Perform all experiments in at least three independent replicates to ensure statistical reliability. Include appropriate positive and negative controls in each assay.

Conclusion

This compound represents a promising natural product for HCC research. The provided application notes and detailed protocols for studying its induction of autophagy-mediated apoptosis in HepG2 cells offer a solid foundation for further mechanistic investigation and potential drug development efforts.


References

Molecular Mechanisms of Paxilline in Sensitizing Glioma to TRAIL

Author: Smolecule Technical Support Team. Date: February 2026

Paxilline, an indole alkaloid, modulates key proteins in the apoptotic pathway to restore sensitivity to TRAIL in resistant glioma cells. The synergistic effect is achieved through a multi-target mechanism [1].

  • Death Receptor 5 (DR5) Upregulation: this compound treatment increases DR5 expression at the protein level. This upregulation is mediated by the transcription factor CHOP/GADD153, enhancing the surface availability of TRAIL receptors for binding and apoptotic signaling [1].
  • Downregulation of Anti-Apoptotic Proteins: this compound reduces the protein levels of key cellular inhibitors of apoptosis.
    • c-FLIP Downregulation: Both long (c-FLIPL) and short (c-FLIPS) isoforms are downregulated. c-FLIPS is a critical inhibitor of caspase-8 activation at the Death-Inducing Signaling Complex (DISC). Its removal is a major factor in restoring the extrinsic apoptotic pathway [1].
    • Survivin Downregulation: This inhibitor of apoptosis protein (IAP) is also downregulated, which removes the block on caspase-3 activity and permits the full execution of apoptosis [1].
  • Enhanced Caspase Activation: The combined effect of these changes is the complete processing and activation of caspase-8 and caspase-3. While TRAIL alone may only partially process caspase-3, the addition of this compound enables its full activation, leading to the cleavage of key substrates like PARP and the induction of cell death [1].

The diagram below illustrates this signaling pathway and the points of intervention by this compound.

G cluster_upregulation This compound-Induced Upregulation TRAIL TRAIL DR5 DR5 Receptor TRAIL->DR5 Binds This compound This compound CHOP CHOP/GADD153 (Transcription Factor) This compound->CHOP  Induces cFLIP c-FLIP (Inhibitor) This compound->cFLIP  Promotes  Degradation Survivin Survivin (Inhibitor) This compound->Survivin  Promotes  Degradation DISC DISC Formation DR5->DISC CHOP->DR5  Increases  Expression cFLIP->DISC Inhibits Casp3 Caspase-3 Survivin->Casp3 Inhibits Casp8 Caspase-8 DISC->Casp8 Activates Casp8->Casp3 Cleaves/Activates Apoptosis Apoptosis Casp3->Apoptosis

Quantitative Data on Apoptosis Enhancement

The table below summarizes key quantitative findings from the seminal study, demonstrating the synergistic effect of this compound and TRAIL across multiple glioma cell lines [1].

Table 1: Synergistic Induction of Cell Death by this compound and TRAIL in Glioma Cells

Glioma Cell Line Treatment Conditions Key Apoptotic Markers Experimental Outcome
U251MG TRAIL (100 ng/mL) + this compound (30 µM) Caspase-3 activity, Sub-G1 population Marked increase in caspase-3 activity and sub-G1 cells (apoptotic population) compared to either treatment alone.
U87MG TRAIL (100 ng/mL) + this compound (30 µM) Cellular viability Effective induction of cell death in otherwise resistant cells.
U343 TRAIL + Subtoxic this compound Cellular viability Marked enhancement of TRAIL-induced cell death.
U251N TRAIL + Subtoxic this compound Cellular viability Marked enhancement of TRAIL-induced cell death.
All tested lines Combination Index (CI) Analysis Isobologram Confirmed synergistic interaction (CI < 1).

Table 2: this compound-Induced Modulation of Apoptotic Proteins

Protein Target Regulation by this compound Mechanistic Insight Functional Consequence
DR5 Upregulated CHOP-mediated transcriptional increase. Enhanced TRAIL binding and DISC formation.
c-FLIPS/L Downregulated Proteasome-mediated degradation. Removal of caspase-8 inhibition at the DISC.
Survivin Downregulated Proteasome-mediated degradation. Removal of caspase-3/7 inhibition.

Experimental Protocols

Here are detailed methodologies for key experiments validating the efficacy of this compound/TRAIL co-treatment.

Protocol 1: Assessing Synergistic Cell Death

This protocol is used to measure the combined effect of this compound and TRAIL on glioma cell viability [1].

  • Cell Lines: Use TRAIL-resistant human glioma cell lines (e.g., U251MG, U87MG). Culture in recommended media (e.g., DMEM) with 10% FBS.
  • Reagents: Recombinant human TRAIL, this compound, DMSO (vehicle control), caspase inhibitors (z-VAD-fmk, z-IETD-fmk, z-DEVD-fmk).
  • Procedure:
    • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
    • Treatment:
      • Prepare serial dilutions of TRAIL (e.g., 0-100 ng/mL) and this compound (e.g., 0-30 µM) in culture medium.
      • Treat cells with TRAIL alone, this compound alone, or their combination for 24 hours. Include vehicle control (DMSO).
      • For inhibition experiments, pre-treat cells with caspase inhibitors for 1 hour before adding this compound/TRAIL.
    • Viability Assay: Use a live/dead viability/cytotoxicity kit (containing calcein-AM for live cells and EthD-1 for dead cells). Incubate according to manufacturer's instructions.
    • Quantification: Measure fluorescence. Calculate the percentage of cell death: (Number of EthD-1 positive cells / Total cells) × 100%. Analyze synergy using CalcuSyn software to generate combination index (CI) isobolograms.
Protocol 2: Analyzing Caspase Activation and Apoptosis

This protocol assesses the activation of key caspases and the induction of apoptosis [1].

  • Reagents: Cell lysis buffer, antibodies for pro-caspase-8, cleaved caspase-3, PARP, Bid, β-actin (loading control), fluorogenic caspase-3 substrate (DEVD-AFC), Annexin V-FITC/PI apoptosis detection kit.
  • Procedure:
    • Cell Treatment and Lysis: Treat U251MG cells (or other lines) as described in Protocol 1. After treatment, lyse cells to extract total protein.
    • Western Blotting:
      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
      • Block membrane and incubate with primary antibodies overnight at 4°C.
      • Incubate with HRP-conjugated secondary antibody and develop using ECL. Look for the disappearance of pro-forms and appearance of cleaved fragments (e.g., cleaved caspase-3 p17 subunit, cleaved PARP).
    • Caspase-3 Activity Assay:
      • Lyse treated cells in a hypotonic buffer.
      • Incubate cell lysates with the fluorogenic substrate DEVD-AFC at 37°C.
      • Measure the release of free AFC fluorochrome over time using a fluorometer (excitation 400 nm, emission 505 nm).
    • Flow Cytometry for Apoptosis:
      • Harvest treated cells by trypsinization.
      • Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to kit instructions.
      • Analyze using a flow cytometer within 1 hour. Apoptotic cells are Annexin V-positive and PI-negative (early apoptosis) or Annexin V/PI-double positive (late apoptosis).
Protocol 3: Validating Target Modulation by this compound

This protocol confirms the effect of this compound on the expression levels of DR5, c-FLIP, and survivin [1].

  • Reagents: siRNA against DR5, c-FLIPS, c-FLIPL, survivin, and non-targeting control siRNA; transfection reagent; expression plasmids for c-FLIPS, c-FLIPL, and survivin.
  • Procedure:
    • Gene Knockdown/Overexpression:
      • Knockdown: Transiently transfect U251MG cells with specific or control siRNAs using an appropriate transfection reagent.
      • Overexpression: Stably transfect U251MG cells with empty vector or vectors encoding c-FLIPS, c-FLIPL, or survivin.
    • This compound Treatment and Analysis: 24-48 hours post-transfection, treat cells with this compound (30 µM) for an additional 24 hours.
      • For Western Blot: Analyze cell lysates to confirm protein knockdown/overexpression and check for changes in DR5, c-FLIP, and survivin levels.
      • For Functional Assay: Subject the transfected/treated cells to TRAIL challenge (100 ng/mL, 24h) and measure cell death or caspase-3 activity as in Protocols 1 and 2.

The experimental workflow for these protocols is summarized in the following diagram.

G Start Cell Culture & Seeding (Glioma Cell Lines) P1 Protocol 1: Viability & Synergy Start->P1 P2 Protocol 2: Caspase & Apoptosis Start->P2 P3 Protocol 3: Target Validation Start->P3 Step1 Treatment with: - TRAIL - this compound - Combination P1->Step1 Step2_P2a Protein Extraction & Western Blotting P2->Step2_P2a Step2_P2b Caspase-3 Activity Assay (Fluorometric) P2->Step2_P2b Step2_P2c Annexin V/PI Staining & Flow Cytometry P2->Step2_P2c Step1_P3 Genetic Manipulation: siRNA Knockdown or Plasmid Overexpression P3->Step1_P3 Step2_P1 Live/Dead Staining & Fluorescence Measurement Step1->Step2_P1 Step3_P1 Data Analysis: % Cell Death Combination Index Step2_P1->Step3_P1 Step3_P2 Data Analysis: Caspase Cleavage % Apoptotic Cells Step2_P2a->Step3_P2 Step2_P2b->Step3_P2 Step2_P2c->Step3_P2 Step2_P3 This compound Treatment & TRAIL Challenge Step1_P3->Step2_P3 Step3_P3 Analysis: WB for Target Protein Functional Assay Step2_P3->Step3_P3

Key Considerations for Application

  • Therapeutic Selectivity: A crucial finding is that the this compound/TRAIL combination induced apoptosis in glioma cells but not in normal human astrocytes, highlighting a favorable therapeutic window [1].
  • Broader Relevance: Recent research continues to explore this compound's anti-cancer properties, including its efficacy against hepatocellular carcinoma (HCC) via autophagy-mediated apoptosis [2]. This suggests its potential applicability beyond glioma.
  • Resistance Mechanisms: Targeting apoptotic resistance remains a central strategy. Other studies confirm that overcoming TRAIL resistance in cancers like pancreatic ductal adenocarcinoma also involves downregulation of c-FLIP, reinforcing the validity of this target [3].

Reference List

  • Kang, Y.J. et al. this compound enhances TRAIL-mediated apoptosis of glioma cells via modulation of c-FLIP, survivin and DR5. Exp Mol Med 43, 24–34 (2011). https://doi.org/10.3858/emm.2011.43.1.003 [1]
  • PMC. CARD16 restores tumorigenesis and restraints apoptosis in ... [4]
  • Yoon, M.J. et al. Monensin, a polyether ionophore antibiotic, overcomes TRAIL resistance in glioma cells via endoplasmic reticulum stress, DR5 upregulation and c-FLIP downregulation. Carcinogenesis 34, 1918–1928 (2013). [5]
  • He, L. et al. Restoration of TRAIL-induced apoptosis in resistant human pancreatic cancer cells by a novel FAK inhibitor, PH11. Biochemical Pharmacology (2015). [3]
  • Yu, J. et al. this compound derived from an endophytic fungus of Baphicacanthus cusia alleviates hepatocellular carcinoma through autophagy-mediated apoptosis. Sci Rep 15, 18464 (2025). https://doi.org/10.1038/s41598-025-03044-1 [2]

References

Comprehensive Application Notes and Protocols: Paxilline Blockade of BK Channels in Smooth Muscle Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BK Channels and Paxilline

Large-conductance calcium- and voltage-activated potassium (BK) channels are critical regulators of smooth muscle excitability, playing essential roles in vascular tone, urogenital function, and airway responsiveness. These channels open in response to both membrane depolarization and increases in intracellular calcium, facilitating potassium efflux that hyperpolarizes the membrane and promotes muscle relaxation. The fungal indole alkaloid This compound has emerged as one of the most potent and selective inhibitors of BK channels, making it an invaluable research tool for investigating BK channel function in smooth muscle physiology and pathology. This compound exhibits nanomolar potency against BK channels while showing minimal effects on other potassium channel types at these concentrations, providing exceptional experimental specificity. [1] [2]

Originally identified as a tremorgenic mycotoxin, this compound has found extensive application in basic research for dissecting BK channel contributions to various physiological processes. Its lipophilic nature allows for easy membrane permeation, making it suitable for both in vitro and in vivo studies. Research has demonstrated that this compound binds preferentially to closed states of the BK channel, effectively stabilizing non-conducting conformations through an allosteric mechanism rather than direct pore occlusion. This unique mechanism underlies its state-dependent inhibition and differentiates it from pore-blocking agents such as tetraethylammonium (TEA) or peptide toxins like iberiotoxin. [3] [4] [5]

Mechanism of Action

Closed-Channel Block Mechanism

The inhibitory action of this compound on BK channels occurs through a sophisticated allosteric mechanism characterized as "almost exclusively closed-channel block". Unlike classical pore blockers that physically obstruct ion conduction pathways, this compound binds with much higher affinity to closed-channel conformations, effectively stabilizing these non-conducting states. This binding preference creates a gating shift that dramatically reduces the channel's open probability without directly preventing ion flow through open channels. Research shows that this compound's affinity for closed channels exceeds its affinity for open channels by >500-fold, explaining its profound efficacy in suppressing channel activity under resting conditions. [3] [4]

This state-dependent binding has crucial experimental implications: this compound's inhibitory potency varies dramatically with the channel's open probability (Po). Under conditions that favor channel closure (low calcium, negative voltages), this compound exhibits exceptional potency with IC50 values in the nanomolar range (approximately 10 nM). In contrast, when channels are predominantly open (high calcium, depolarized voltages), the IC50 shifts to the micromolar range (near 10 µM). This dynamic relationship enables researchers to manipulate experimental conditions to either maximize inhibition for functional studies or minimize it for washout protocols. The inhibition is fully reversible upon washout, particularly when channels are activated by high calcium or depolarization, which promotes this compound dissociation from its binding site. [3] [4]

Binding Site and Molecular Interactions

The molecular basis of this compound binding involves critical interactions with the BK channel α-subunit, particularly in the pore-gate domain. Mutagenesis studies have identified that a single glycine residue at position 311 (G311) in the S6 helix lining the channel's inner cavity is essential for this compound sensitivity. Mutation of this hinge glycine completely abolishes this compound inhibition, indicating its crucial role in either direct binding or allosteric coupling to the gating apparatus. Interestingly, this compound does not hinder access of smaller molecules like MTSET to the inner cavity residue A313C, suggesting it binds to a superficial position near the entrance to the central cavity rather than deep within the pore region. [3]

This compound's binding is allosterically hindered by the presence of the bulky cytosolic blocker bbTBA or by high concentrations of cytosolic sucrose that hinder ion permeation, indicating potential overlap or allosteric interaction between these binding regions. This positioning allows this compound to influence the closed-open equilibrium constant (L(0)) without physically occluding the ion conduction pathway, consistent with its allosteric mechanism. The binding site appears to be located such that this compound can sense and influence the conformational state of the activation gate, favoring closure while having no detectable effect on voltage-sensor operation. [3]

G This compound This compound High Affinity Binding\n(Kd ≈ 10 nM) High Affinity Binding (Kd ≈ 10 nM) This compound->High Affinity Binding\n(Kd ≈ 10 nM) Preferentially binds Closed_Channel Closed_Channel Stabilizes Closed State Stabilizes Closed State Closed_Channel->Stabilizes Closed State Allosteric action Open_Channel Open_Channel Low Affinity Binding\n(Kd ≈ 10 μM) Low Affinity Binding (Kd ≈ 10 μM) Open_Channel->Low Affinity Binding\n(Kd ≈ 10 μM) Weakly binds Inhibition Inhibition High Affinity Binding\n(Kd ≈ 10 nM)->Closed_Channel Reduces Open\nProbability Reduces Open Probability Stabilizes Closed State->Reduces Open\nProbability Shifts C-O equilibrium Reduces Open\nProbability->Inhibition Low Affinity Binding\n(Kd ≈ 10 μM)->this compound

Quantitative Pharmacological Profile

Potency Across Smooth Muscle Tissues

This compound demonstrates consistent nanomolar potency against BK channels across various smooth muscle types, while maintaining exceptional specificity over other potassium channels. The following table summarizes this compound's inhibitory characteristics in different smooth muscle preparations:

Table 1: this compound inhibition profiles across smooth muscle types

Tissue Preparation Experimental Conditions Potency (IC50/Ki) Onset Kinetics Maximum Inhibition Citation
Rat mesenteric artery cells Whole-cell outward currents, iberiotoxin-sensitive component Ki = 35.7 nM Concentration-dependent Complete block at 300 nM [1] [2]
Rat vas deferens smooth muscle cells Perforated patch-clamp, +40 mV from -80 mV IC50 = 70 nM Rapid onset Complete suppression at 1 μM [6]
Mouse brain BK channels (mslo) Inside-out patches, +100 mV, 1 μM Ca²⁺ IC50 = 1-3 nM Reversible, partial washout Significant reduction at 1 nM [5]
Recombinant BK channels (α-subunit) Heterologous expression systems Ki = 1.9 nM Slow, use-dependent Near-complete block [7]
State-Dependent Potency Shifts

The state-dependent nature of this compound blockade results in dramatic shifts in apparent potency under different experimental conditions that modulate channel open probability. The following table illustrates how physiological and experimental variables influence this compound's IC50:

Table 2: State-dependent potency of this compound under varying conditions

Experimental Condition Channel Open Probability (Po) This compound IC50 Fold Change in Potency Experimental Implications
Low Ca²⁺ (0 μM), negative voltages Very low (largely closed) ~10 nM Baseline (highest potency) Optimal for maximum blockade
Moderate Ca²⁺ (1-10 μM), depolarized Intermediate ~100 nM 10-fold decrease Physiological conditions
High Ca²⁺ (100-300 μM), strong depolarization High (near maximal) ~1-10 μM 100-1000-fold decrease Suboptimal for blockade
Maximal activation Po approaches 1.0 >10 μM >1000-fold decrease Difficult to achieve blockade

The kinetic parameters of this compound binding further illuminate its mechanism. The rate of inhibition for closed channels remains linear up to 2 μM this compound, with a slope of 2 × 10⁶ M⁻¹s⁻¹, indicating a rapid association rate consistent with its lipophilic nature and membrane accessibility. This rapid binding kinetics makes this compound particularly suitable for acute inhibition studies where precise temporal control is required. [3] [4]

Experimental Protocols

Isolation of Smooth Muscle Cells

Fresh tissue dissociation is critical for obtaining viable smooth muscle cells for this compound studies. For rat mesenteric arteries, carefully dissect vessels and place them in oxygenated physiological salt solution (PSS) containing (in mM): 137 NaCl, 5.6 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose (pH 7.4 with NaOH). Digest tissue with 1 mg/mL collagenase (Type IA), 0.5 mg/mL papain, and 1 mg/mL bovine serum albumin for 20-30 minutes at 37°C. Gently tritiate the digested tissue to release individual smooth muscle cells, then wash twice with enzyme-free solution by centrifugation at 800 rpm for 5 minutes. Maintain cells in high-potassium storage solution (10 mM HEPES, 130 mM KCl, 1 mM MgCl₂, 10 mM glucose, 1 mM EGTA, 5 mM succinic acid, 5 mM pyruvic acid, pH 7.2 with KOH) at 4°C for use within 8 hours. [1] [6]

Electrophysiological Recording Configurations
This compound Application and Concentration Protocols

Prepare This compound stock solutions at 1-10 mM in DMSO and store at -20°C. For experimental use, dilute to working concentrations in extracellular solution immediately before application. The final DMSO concentration should not exceed 0.1% (v/v), with vehicle controls demonstrating no significant effects on BK currents. For concentration-response studies, apply this compound cumulatively from lowest to highest concentration (1 nM to 10 μM), allowing 3-5 minutes for equilibration at each concentration. To assess state-dependence, compare inhibition under different calcium conditions (0 Ca²⁺ vs. 10 μM Ca²⁺) or at different holding potentials (-80 mV vs. +40 mV). Always include positive controls with known BK blockers (iberiotoxin, TEA) to validate experimental conditions. [3] [1] [7]

G cluster_conditions Key Experimental Variables Start Smooth Muscle Tissue Isolation Cell_Isolation Enzymatic Dissociation (Collagenase/Papain) Start->Cell_Isolation Patch_Setup Establish Patch-Clamp Configuration Cell_Isolation->Patch_Setup Solution_Exchange Activate BK Channels (High Ca²⁺/Depolarization) Patch_Setup->Solution_Exchange Ca_condition Calcium Conditions (0 μM - 300 μM) Patch_Setup->Ca_condition Baseline_Record Record Baseline Current Solution_Exchange->Baseline_Record Voltage_condition Voltage Protocols (-80 mV to +80 mV) Solution_Exchange->Voltage_condition Paxilline_Apply Apply this compound (1 nM - 10 μM) Baseline_Record->Paxilline_Apply Assess_Block Assess Inhibition Paxilline_Apply->Assess_Block Paxilline_range This compound Range (1 nM - 10 μM) Paxilline_Apply->Paxilline_range Washout Washout/Reversibility Test Assess_Block->Washout

Therapeutic Applications and Research Implications

Potential Therapeutic Applications

Research with this compound has revealed several promising therapeutic avenues for BK channel modulation. In myotonia congenita, a condition characterized by impaired muscle relaxation due to reduced chloride conductance, this compound significantly reduces myotonic stiffness in both murine and human muscle specimens. Studies demonstrate that this compound application (1-10 μM) shortens relaxation times (T90/10) in fast-twitch and slow-twitch muscles exposed to the chloride channel blocker 9-AC, which induces myotonic-like conditions. This effect is particularly valuable given that approximately 30% of patients respond inadequately to standard mexiletine therapy, highlighting this compound's potential as an alternative therapeutic approach. Importantly, these effects occur without inducing significant muscle weakness, a common limitation with other potassium channel modulators. [8]

In neurology, this compound demonstrates significant anticonvulsant activity in seizure models, eliminating tonic-clonic seizures in picrotoxin-treated animals and reducing seizure duration and intensity in pentylenetetrazole models. This effect is particularly interesting given that seizures themselves induce a gain-of-function in BK channels, creating a potential feedback cycle that this compound can interrupt. Additionally, nuclear BK channels have been identified as regulators of gene expression through control of nuclear calcium signaling, suggesting broader implications for this compound in modulating activity-dependent transcription in neurons. These diverse applications highlight the broad potential of BK channel modulation while underscoring the research utility of this compound as a pharmacological probe. [9] [10]

Research Applications in Smooth Muscle Physiology

In vascular biology, this compound has been instrumental in establishing the functional contribution of BK channels to myogenic tone and flow-mediated dilation in various vascular beds. Studies employing this compound in resistance arteries have demonstrated that BK channels provide a critical hyperpolarizing influence that opposes pressure-induced constriction. In mesenteric arteries, this compound-sensitive currents account for approximately 40-60% of the total outward current at depolarized potentials (+40 to +60 mV), establishing their dominance in repolarizing vascular smooth muscle. Furthermore, in the rat vas deferens, this compound has revealed that BK channels do not contribute significantly to the resting membrane potential in the range of -60 to -40 mV but become important hyperpolarizing mechanisms at more depolarized potentials (>-40 mV), providing insights into their activation thresholds in different smooth muscle types. [1] [6] [2]

Important Experimental Considerations

Critical Technical Factors

When designing experiments with this compound, several technical considerations are essential for generating interpretable results. First, researchers must carefully control calcium concentrations on both sides of the membrane, as this compound's potency varies dramatically with channel open probability, which is calcium-dependent. Using appropriate calcium buffering systems (EGTA for 0 Ca²⁺, HEDTA for 1-10 μM Ca²⁺, no buffer for >100 μM Ca²⁺) ensures reproducible free calcium concentrations. Second, the lipophilic nature of this compound necessitates appropriate vehicle controls (typically DMSO ≤0.1%) and consideration of potential accumulation in membrane compartments during prolonged applications. [3] [4]

The reversibility of this compound blockade presents another important consideration. While inhibition is technically reversible, complete washout can be challenging, particularly when channels are predominantly closed. To enhance reversibility, implement washout protocols under conditions that maximize channel open probability (elevated calcium, depolarizing voltages) to promote drug dissociation. Additionally, researchers should note that this compound also inhibits sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) with IC50 values of 5-50 μM, potentially affecting calcium handling at higher concentrations. This off-target effect is typically negligible at concentrations ≤1 μM but should be considered when using higher concentrations or interpreting effects on calcium signaling. [7]

Interpretation of Results

Proper interpretation of this compound experiments requires attention to its allosteric mechanism. Unlike pore blockers that produce flickery block or reduced single-channel conductance, this compound primarily decreases open probability without altering single-channel conductance or mean open time. This manifests experimentally as a reduction in current amplitude without changes in kinetics in whole-cell recordings, and as increased closed times in single-channel analysis. Researchers should also consider potential compensatory mechanisms when interpreting tissue-level responses to this compound, particularly in intact preparations where multiple cell types and signaling pathways may be engaged following BK channel inhibition. [3] [4]

Conclusion

This compound remains an invaluable research tool for investigating BK channel function in smooth muscle physiology and pathology. Its nanomolar potency, selectivity, and unique closed-channel block mechanism provide distinct advantages over other BK channel inhibitors. The comprehensive protocols and data presented in these application notes provide researchers with a solid foundation for designing and interpreting experiments with this compound across various smooth muscle preparations. As research continues to elucidate the diverse roles of BK channels in health and disease, this compound will undoubtedly continue to facilitate important discoveries in smooth muscle biology and beyond.

References

Paxilline as a Potential Therapeutic for Myotonia Congenita: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Myotonia congenita (MC) is a hereditary skeletal muscle channelopathy caused by loss-of-function mutations in the CLCN1 gene, which encodes the skeletal muscle chloride channel ClC-1 [1] [2]. This reduction in chloride conductance impairs muscle membrane repolarization after action potentials, leading to membrane hyperexcitability and the clinical hallmark of delayed muscle relaxation after contraction [3] [1]. The current first-line therapy, mexiletine, a sodium channel blocker, is not effective in all patients and can cause significant adverse effects [3] [4] [5].

Recent preclinical research has identified paxilline, a selective blocker of Big conductance Calcium- and Voltage-activated Potassium (BK) channels, as a promising therapeutic candidate [3] [6]. The therapeutic hypothesis is based on the pathophysiological role of potassium accumulation in the transverse tubular system during repetitive muscle firing. In myotonic muscle, reduced chloride conductance coupled with potassium buildup leads to further membrane depolarization, perpetuating myotonic discharges [3] [2]. By blocking BK channels, this compound appears to modulate this pathological potassium efflux, thereby reducing membrane hyperexcitability and improving relaxation [3].

Table: Key Characteristics of Myotonia Congenita

Feature Description
Genetic Basis Mutations in CLCN1 gene encoding ClC-1 chloride channel [1]
Primary Defect Reduced sarcolemmal chloride conductance (~80% of resting conductance) [1] [2]
Functional Consequence Impaired muscle membrane repolarization, leading to hyperexcitability [2]
Clinical Hallmark Myotonia (delayed muscle relaxation after contraction) [1]
Current Standard Therapy Mexiletine (use-dependent sodium channel blocker) [1] [4]

The following diagram illustrates the proposed mechanism of action of this compound in the context of myotonia congenita pathophysiology:

G cluster_normal Normal Muscle Physiology cluster_myotonia Myotonia Congenita Pathophysiology cluster_treatment This compound Therapeutic Action ClC1 ClC-1 Chloride Channel Repolarization Normal Membrane Repolarization ClC1->Repolarization K_efflux K+ Efflux K_efflux->Repolarization Relaxation Normal Muscle Relaxation Repolarization->Relaxation ClC1_defect ClC-1 Loss of Function (Reduced Cl- Conductance) Hyperexcitability Membrane Hyperexcitability & Repetitive Firing ClC1_defect->Hyperexcitability K_accumulation K+ Accumulation in T-Tubules BK_activation BK Channel Activation K_accumulation->BK_activation BK_activation->Hyperexcitability Exacerbates Hyperexcitability->K_accumulation Myotonic_Stiffness Myotonic Stiffness (Delayed Relaxation) Hyperexcitability->Myotonic_Stiffness This compound This compound (BK Channel Blocker) This compound->BK_activation Blocks Reduced_K_efflux Reduced Pathological K+ Efflux This compound->Reduced_K_efflux Reduced_K_efflux->Hyperexcitability Reduces Improved_Relaxation Improved Muscle Relaxation Reduced_K_efflux->Improved_Relaxation

Preclinical Efficacy Data

The therapeutic potential of this compound was demonstrated in a comprehensive preclinical investigation utilizing both murine and human muscle specimens [3]. The study employed anthracene-9-carboxylic acid (9-AC), a specific CLC-1 chloride channel blocker, to pharmacologically induce myotonia in vitro, effectively modeling the human disease [3].

Key quantitative findings from this study are summarized in the table below:

Table: Quantitative Effects of this compound on Myotonic Parameters In Vitro

Experimental Model Treatment Effect on Relaxation Time (T90/10) Effect on Twitch Force Notes
Murine Fast-Twitch (EDL) This compound (BK blocker) Significant shortening [3] Significant reduction in myotonic muscle [3] Effect more pronounced in fast-twitch fibers [3]
Murine Slow-Twitch (Soleus) This compound (BK blocker) Significant shortening [3] Significant reduction in myotonic muscle [3] Confirms efficacy across muscle fiber types [3]
Human Vastus Lateralis This compound (BK blocker) Significant shortening [3] Significant reduction in myotonic muscle [3] Validates translational potential [3]
BK-/- Mice (EDL) Genetic BK knockout Significantly decreased T90/10 vs. wild-type [3] Not specified Phenocopies this compound effect, confirming on-target activity [3]
All Models NS1608 (BK activator) Prolongation (aggravated myotonia) [3] Not specified Opposite effect to this compound [3]

The experimental workflow used to generate these data is outlined below:

G Specimen Muscle Specimen Preparation Induction Myotonia Induction (100 µM 9-AC) Specimen->Induction Murine (Soleus, EDL) & Human Vastus Lateralis Treatment Pharmacological Intervention Induction->Treatment Confirmed Myotonic Phenotype Recording Functional Recording Treatment->Recording This compound (1-10 µM) vs. NS1608 (BK activator) Analysis Data Analysis Recording->Analysis Twitch Force & T90/10 Relaxation Outcome Therapeutic Efficacy Assessment Analysis->Outcome Key Metrics

Detailed Experimental Protocols

Muscle Specimen Preparation

3.1.1 Murine Muscle Dissection

  • Animals: Use wild-type and BK-/- mice (age 10-17 weeks). All animal experiments must be approved by the relevant institutional animal care and use committee [3].
  • Euthanasia: Perform via cervical dislocation following CO₂ narcosis (35% concentration for at least 2 minutes) [3].
  • Dissection: Rapidly dissect hindlimbs and isolate soleus (slow-twitch) and extensor digitorum longus (EDL, fast-twitch) muscles with tendons intact [3].
  • Solution: Perform dissection under oxygenated Krebs-Ringer solution at room temperature within approximately 15 minutes to maintain tissue viability [3].

3.1.2 Human Muscle Preparation

  • Source: Obtain vastus lateralis muscle biopsies from donors with written informed consent and appropriate ethical approval [3].
  • Processing: Dissect muscle bundles into 6-10 strips (length: 15-25 mm; width: 2-3 mm; weight: 120-250 mg) for ex vivo functional studies [3].
Induction of Myotonia
  • Agent: Anthracene-9-carboxylic acid (9-AC), a specific CLC-1 chloride channel blocker [3].
  • Preparation: Create a stock solution in DMSO, then dilute in physiological solution to a final working concentration of 100 µM [3].
  • Exposure: Expose muscle specimens to 9-AC for sufficient duration to induce stable myotonia, typically characterized by prolonged relaxation time (T90/10) in response to stimulation [3].
Pharmacological Testing
  • This compound Application: Apply this compound at concentrations ranging from 1-10 µM to muscle specimens after myotonia induction [3].
  • Control Interventions:
    • Use NS1608 (10-30 µM) as a BK channel activator to demonstrate opposite effects [3].
    • Include vehicle control (DMSO at equivalent dilution) to account for solvent effects [3].
    • Utilize muscle specimens from BK-/- mice as genetic controls to confirm target specificity [3].
Functional Assessment
  • Parameters: Continuously monitor muscle twitch force and relaxation time (T90/10) throughout the experiment [3].
  • T90/10 Measurement: Define T90/10 as the time taken for force to decline from 90% to 10% of peak twitch force following electrical stimulation. This parameter quantitatively reflects the degree of myotonic impairment [3].
  • Stimulation Protocol: Apply standardized electrical stimulation protocols suitable for the specific muscle type (typically single twitches or low-frequency trains) [3].

Research Implications and Future Directions

The preclinical data demonstrate that BK channel blockade represents a novel therapeutic strategy for myotonia congenita, potentially addressing the limitations of current sodium channel-targeted therapies [3]. The reduction in both myotonic stiffness and twitch force suggests this compound may be particularly beneficial for patients with significant myotonic weakness [3].

Future research should focus on:

  • Optimizing dosing regimens and delivery strategies for in vivo application
  • Evaluating long-term safety and efficacy in animal models
  • Exploring combination therapies with sodium channel blockers like mexiletine
  • Developing more selective BK channel modulators with improved therapeutic indices

The fact that this compound was effective in human muscle specimens underscores its translational potential and justifies further investigation as a promising therapeutic candidate for myotonia congenita [3].

References

Comprehensive Application Notes & Protocols: Paxilline Effects on Dentate Gyrus Granule Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Paxilline and BK Channels in Dentate Gyrus Granule Cells

This compound is a potent tremorgenic fungal alkaloid that selectively inhibits large-conductance calcium- and voltage-activated potassium (BK) channels, which play crucial roles in regulating neuronal excitability throughout the central nervous system. In the dentate gyrus—a region critically involved in pattern separation, memory formation, and epileptogenesis—BK channels significantly influence granule cell (GC) excitability. These channels are activated by both membrane depolarization and increases in intracellular calcium concentration, facilitating action potential repolarization and contributing to the fast afterhyperpolarization (fAHP) that follows action potentials. This regulatory mechanism is essential for controlling neuronal firing patterns and preventing hyperexcitability that could lead to pathological conditions such as temporal lobe epilepsy (TLE).

Research indicates that BK channels in dentate gyrus granule cells undergo significant modifications during epileptogenesis. Studies using the pilocarpine model of TLE demonstrate that during the acute phase of seizure (24 hours post-pilocarpine injection), granule cells exhibit hyperexcitable properties characterized by increased action potential firing and altered action potential kinetics. These early changes in intrinsic properties of GCs may contribute to the development of chronic epilepsy through processes collectively known as epileptogenesis. This compound's ability to modulate BK channel function provides researchers with a valuable pharmacological tool for investigating these mechanisms and exploring potential therapeutic interventions for epilepsy and other neurological disorders associated with dentate gyrus dysfunction [1] [2].

Molecular Mechanism of this compound Action

BK Channel Inhibition Mechanism

This compound exerts its effects through a highly specific interaction with BK channels, characterized by an allosteric closed-channel block mechanism. This mechanism involves preferential binding to the closed state of BK channels, effectively stabilizing them in closed configurations and reducing channel open probability (Po). The inhibition is inversely dependent on BK channel open probability, with an exceptional affinity difference—this compound binds to closed channels with >500-fold greater affinity than to open channels. This differential affinity underlies the use-dependence of this compound's inhibitory effects, where the degree of blockade is influenced by the channel's gating state [3].

The structural basis of this compound binding involves interaction sites near the entrance to the channel's central cavity, without obstructing access to smaller molecules. This strategic binding location allows this compound to allosterically alter the intrinsic closed-open equilibrium constant (L₀), favoring occupancy of closed states. Electrophysiological studies demonstrate that this compound inhibition can be fully relieved by conditions that maximally increase BK channel open probability, even in the continuous presence of the compound, confirming its state-dependent mechanism. The concentration-response relationship for this compound is highly dynamic, with IC₅₀ values shifting from approximately 10 nM when channels are predominantly closed to nearly 10 µM as maximal open probability is approached [3].

Molecular and Biochemical Properties

Table 1: Molecular characteristics and mechanism of this compound

Property Specification Experimental Evidence
Chemical Class Tremorgenic fungal alkaloid, indole diterpene Biosynthetic gene cluster identified in Penicillium paxilli [4]
Molecular Target Large-conductance Ca²⁺-activated K⁺ (BK) channels Whole-cell patch-clamp recordings in dentate gyrus granule cells [2]
Inhibition Mechanism Allosteric closed-channel block State-dependent binding with >500-fold affinity for closed vs. open channels [3]
Binding Site Superficial position near central cavity entrance Not hindered by MTSET modification of inner cavity residue A313C [3]
Inhibition Kinetics Linear rate of inhibition up to 2 µM this compound Slope of 2 × 10⁶ M⁻¹s⁻¹ for closed channels [3]
Critical Functional Group C-13 OH group 13-desoxythis compound shows reduced potency (Kᵢ = 730 nM vs. 30 nM for this compound) [4]
IC₅₀ Range 10 nM (low Po) to 10 µM (high Po) Dependent on channel open probability [3]

The biochemical synthesis of this compound has been extensively characterized in the fungus Penicillium paxilli, where a cluster of seven genes (pax genes) is required for its biosynthesis. Two cytochrome P450 monooxygenases encoded by paxP and paxQ genes catalyze the later steps in the biosynthetic pathway, converting intermediates such as paspaline, β-PC-M6, and 13-desoxythis compound to the final product. Structure-activity relationship studies highlight the critical importance of the C-13 hydroxyl group for BK channel inhibition potency, as 13-desoxythis compound exhibits significantly reduced potency (Kᵢ = 730 nM) compared to this compound (Kᵢ = 30 nM) [4].

Experimental Protocols

Hippocampal Slice Preparation

The preparation of viable hippocampal slices preserving synaptic connectivity and intrinsic properties of dentate gyrus granule cells is fundamental for electrophysiological investigations of this compound effects. The following protocol is adapted from established methodologies in epilepsy research [1] [2]:

  • Animal Preparation: Utilize adult male Wistar rats (150-200 g) following institutional animal care guidelines. Induce acute seizures via pilocarpine (350 mg/kg, i.p.) administered 20 minutes after methyl scopolamine (5 mg/kg, s.c.) to minimize peripheral cholinergic effects. Terminate status epilepticus after 3 hours with diazepam (4 mg/kg, i.p.). Include appropriate sham controls receiving only methyl scopolamine and diazepam. Perform electrophysiological recordings 24 hours post-pilocarpine injection during the acute seizure phase.

  • Slice Preparation: Anesthetize rats with ether and decapitate. Rapidly remove brains and immerse in ice-cold slicing solution containing (in mM): 125 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, with pH adjusted to 7.4 by bubbling with 95% O₂/5% CO₂. Add sucrose to adjust osmolarity to 305 mOsm. Prepare 350-400 µm thick transverse hippocampal slices using a vibroslicer. Incubate slices in artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 D-glucose (pH 7.4, 295 mOsm) at 32-35°C for 1 hour, then maintain at room temperature (22-24°C) until recording.

Whole-Cell Patch-Clamp Electrophysiology
  • Electrode Preparation: Pull borosilicate glass capillaries (1.2 mm O.D., 0.95 mm I.D.) using a vertical puller to achieve resistance of 3-6 MΩ. Fill electrodes with intracellular solution containing (in mM): 135 potassium methylsulfate (KMeSO₄), 10 KCl, 10 HEPES, 1 MgCl₂, 2 Na₂ATP, and 0.4 Na₂GTP, with pH adjusted to 7.3 using KOH and osmolarity set to 295 mOsm. For calcium chelation experiments, include 10 mM BAPTA in the intracellular solution.

  • Recording Procedure: Transfer slices to a submerged recording chamber continuously perfused with ACSF (1-2 mL/min) at room temperature. Visualize dentate gyrus granule cells using infrared video microscopy with a 40× water immersion objective. Establish whole-cell configuration when seals >1 GΩ are achieved. Maintain access resistance <20 MΩ with <20% change during recordings. Include only cells with resting membrane potential hyperpolarized than -70 mV, input resistance >200 MΩ, and obvious action potential overshoot for data analysis.

  • Current-Clamp Protocol: Hold cells at -75 mV and apply depolarizing current injections (50-250 pA, 1000 ms duration) to elicit action potential trains. Analyze the first action potential elicited by 200 pA depolarizing current for characteristic measurements. Record passive and active membrane properties including resting membrane potential, input resistance, action potential number, fAHP amplitude, action potential duration at half-width, decay time, and instantaneous firing frequency. Input resistance is determined from the steepest slope of the I-V curve based on steady-state responses to hyperpolarizing current pulses (50-200 pA, 300 ms).

Drug Application Protocol
  • This compound Preparation: Prepare 1 mM stock solution of this compound in DMSO and store at -20°C. Dilute to working concentration (1 µM) in ACSF immediately before use, ensuring final DMSO concentration ≤0.1%. Include corresponding DMSO vehicle controls in experiments.

  • Bath Application: After obtaining stable baseline recordings (5-10 minutes), apply this compound-containing ACSF via bath perfusion for complete immersion of slices. Continue recording for 15-20 minutes after this compound application to ensure maximal effect. Maintain consistent perfusion rate and temperature throughout experiments.

  • Data Analysis: Sample electrophysiological recordings at 10 kHz, filtering at 5 kHz. Compare pre- and post-paxilline application parameters using appropriate statistical tests (paired t-test, one-way ANOVA, two-way ANOVA with Bonferroni's post-test). Consider p-values <0.05 statistically significant.

Quantitative Data Summary

This compound Effects on Granule Cell Electrophysiological Properties

Table 2: this compound-induced changes in dentate gyrus granule cell properties during acute seizure phase

Parameter Sham Group Seizure Group Seizure+this compound Statistical Significance
AP Half-width (ms) 1.60 ± 0.11 1.27 ± 0.03 Reversed to sham levels p<0.05 vs. sham [2]
fAHP Amplitude (mV) -8.28 ± 0.59 -11.68 ± 0.72 Attenuated toward sham levels p<0.05 vs. sham [2]
AP Number at 200 pA Baseline level Significantly increased Reversed toward sham p<0.01 vs. sham [1] [2]
AP Number at 250 pA Baseline level Significantly increased Reversed toward sham p<0.05 vs. sham [1] [2]
Input Resistance (MΩ) >200 No significant change No significant effect Not significant [2]
Resting Membrane Potential (mV) <-70 No significant change No significant effect Not significant [2]
Instantaneous Firing Frequency Baseline level Increased at 200pA, 250pA Attenuated p<0.01, p<0.05 vs. sham [2]
BK Channel Modulation in Pathological Conditions

Research demonstrates that BK channels undergo significant alterations in neurological disorders and that this compound can modulate these changes:

  • Epileptogenesis: In the pilocarpine model of TLE, dentate gyrus granule cells exhibit increased excitability during the acute seizure phase, characterized by elevated action potential firing in response to depolarizing currents. These changes are associated with shortened action potential half-width and enhanced fAHP amplitude, suggesting BK channel dysregulation. This compound application (1 µM) attenuates these hyperexcitability measures, supporting BK channel involvement in early epileptogenic processes [2].

  • Chronic Stress Models: Chronic variable stress decreases BK channel membrane expression in dentate gyrus granule cells, abolishing the rapid modulatory effects of SIRT1-mediated BK channel deacetylation. This stress-induced impairment in BK channel trafficking and function may contribute to the pathophysiology of stress-related disorders [5].

  • Cholecystokinin Modulation: this compound reduces CCK-mediated bidirectional modulation of GABAergic transmission in the dentate gyrus, indicating that BK channels contribute to the regulation of GABA release from interneurons. This mechanism involves CCK-B receptor-mediated inhibition of calcium-activated potassium currents in GABAergic interneurons, influencing network excitability [6].

Signaling Pathways and Experimental Workflows

This compound Modulation of BK Channel Signaling

G This compound This compound Application BK_Closed BK Channel Closed State This compound->BK_Closed Binds with High Affinity BK_Open BK Channel Open State This compound->BK_Open Binds with Low Affinity BK_Closed->BK_Open State Transition AP_Repolarization Action Potential Repolarization BK_Open->AP_Repolarization Mediates Hyperexcitability Neuronal Hyperexcitability BK_Open->Hyperexcitability Reduces Depol Membrane Depolarization Depol->BK_Open Promotes Ca_Influx Calcium Influx Ca_Influx->BK_Open Promotes fAHP Fast Afterhyper- polarization (fAHP) AP_Repolarization->fAHP Enhances Firing_Frequency Neuronal Firing Frequency fAHP->Firing_Frequency Regulates

Diagram 1: this compound modulation of BK channel signaling in dentate gyrus granule cells. This compound preferentially binds to closed BK channels, allosterically stabilizing them in closed states and reducing channel open probability. This inhibition attenuates action potential repolarization and fast afterhyperpolarization, ultimately modulating neuronal firing frequency and hyperexcitability.

Experimental Workflow for this compound Studies

G Animal_Prep Animal Preparation (Pilocarpine/Sham treatment) Slice_Prep Hippocampal Slice Preparation Animal_Prep->Slice_Prep 24h post-treatment Patch_Setup Whole-Cell Patch-Clamp Setup Slice_Prep->Patch_Setup 1h recovery Baseline_Record Baseline Recording (Current-Clamp) Patch_Setup->Baseline_Record Pax_Application This compound Application (1 μM in ACSF) Baseline_Record->Pax_Application Post_Record Post-Application Recording Pax_Application->Post_Record 15-20 min Data_Analysis Data Analysis (AP parameters, firing) Post_Record->Data_Analysis Interpretation Interpretation (BK channel role) Data_Analysis->Interpretation

Diagram 2: Experimental workflow for investigating this compound effects on dentate gyrus granule cells. The protocol involves preparing hippocampal slices from pilocarpine-treated or sham control animals, establishing whole-cell patch-clamp configuration, recording baseline electrophysiological properties, applying this compound via bath perfusion, and comparing pre- and post-application parameters to assess BK channel involvement in granule cell excitability.

Technical Considerations and Troubleshooting

  • Solution Preparation: Ensure proper osmolarity and pH adjustment of both slicing and recording solutions, as slight variations can significantly impact granule cell viability and electrophysiological properties. Freshly prepare this compound stock solutions and avoid repeated freeze-thaw cycles to maintain compound stability.

  • Quality Control: Include only recordings with stable access resistance (<20 MΩ with <20% change) and appropriate membrane properties (resting membrane potential <-70 mV, input resistance >200 MΩ). Monitor seal quality throughout experiments and discard recordings if significant deterioration occurs.

  • BK Channel Specificity: While this compound is highly selective for BK channels at lower concentrations (≤1 µM), consider that higher concentrations may affect other ion channels. Include appropriate controls such as BK channel knockout models or complementary approaches (e.g., siRNA knockdown) to confirm specificity of observed effects.

  • State-Dependent Effects: Account for the state-dependent nature of this compound inhibition in experimental design. The degree of blockade varies with channel open probability, which is influenced by both membrane potential and intracellular calcium concentration. Control for these variables when comparing effects across experimental conditions.

  • Data Interpretation: Exercise caution when interpreting this compound effects in pathological conditions where BK channel properties and expression may be altered. Combine pharmacological approaches with molecular analyses to distinguish between changes in channel function versus expression levels.

Applications in Disease Models and Future Directions

This compound's ability to modulate BK channel function has proven valuable for investigating numerous neurological disorders. In temporal lobe epilepsy models, this compound application attenuates granule cell hyperexcitability during the acute phase of pilocarpine-induced seizures, supporting BK channel involvement in early epileptogenic processes [2]. This suggests BK channels may represent potential therapeutic targets for preventing epilepsy development following initial brain insults.

In chronic stress models, where BK channel membrane expression is decreased in dentate gyrus granule cells, this compound helps elucidate stress-induced impairments in neuronal excitability and synaptic transmission [5]. Similarly, this compound studies demonstrate BK channel involvement in cholecystokinin-mediated modulation of GABAergic transmission, revealing mechanisms through which neuropeptides regulate dentate gyrus network activity [6].

Future research directions should explore BK channel isoform-specific effects in dentate gyrus granule cells, investigate post-translational modifications (e.g., acetylation) regulating BK channel function, and develop more specific BK channel modulators with reduced state-dependence for therapeutic applications. Additionally, the role of BK channels in dentate gyrus semilunar granule cells—a specialized population overrepresented in memory engrams—warrants investigation using this compound as a pharmacological tool [7].

Conclusion

This compound serves as an invaluable pharmacological tool for investigating BK channel function in dentate gyrus granule cells under both physiological and pathological conditions. Its allosteric closed-channel block mechanism provides selective inhibition of BK channels, allowing researchers to elucidate their roles in regulating granule cell excitability, action potential kinetics, and firing patterns. The experimental protocols outlined in this document provide a standardized approach for studying this compound effects in acute hippocampal slices, enabling consistent data generation across laboratories.

Quantitative data demonstrate that this compound reverses hyperexcitability measures in granule cells during the acute phase of pilocarpine-induced seizures, supporting BK channel involvement in early epileptogenic processes. These findings highlight the potential of BK channels as therapeutic targets for epilepsy and other neurological disorders characterized by dentate gyrus dysfunction. As research advances, this compound will continue to facilitate our understanding of BK channel biology and its relevance to hippocampal function and disease.

References

Comprehensive Application Notes & Protocols: Paxilline in Nuclear Ca2+ Signaling and CREB Phosphorylation Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nuclear BK Channels and Research Context

Large-conductance calcium-activated potassium (BK) channels represent crucial regulators of intracellular signaling pathways, with recently discovered functions within nuclear membranes (nBK) that directly impact gene expression regulation. These nuclear-localized channels share the basic biophysical and pharmacological properties of their plasma membrane counterparts but play distinct roles in regulating nuclear calcium homeostasis and subsequent transcriptional activities. The discovery that nBK channels are functionally expressed in both neuronal cells and immune cells such as macrophages has revealed novel signaling paradigms that connect membrane potential changes at the nuclear envelope to activation of important transcription factors like cAMP response element-binding protein (CREB) [1] [2].

The significance of nBK channels lies in their ability to regulate the nuclear membrane potential (ΔΨn), which in turn influences calcium release from the perinuclear space into the nucleoplasm. This nuclear calcium signaling serves as a key regulator of various transcriptional programs that control diverse cellular processes including neuronal plasticity, inflammatory responses, and cell survival mechanisms [2] [3]. The development of specific research protocols to investigate nBK channel function has become increasingly important for understanding their roles in both physiological and pathophysiological contexts.

Paxilline, a lipid-soluble indole alkaloid from the fungus Penicillium paxilli, has emerged as a potent and selective BK channel inhibitor that can access intracellular membrane systems, including the nuclear envelope. Unlike membrane-impermeant BK channel blockers such as iberiotoxin, this compound's ability to cross biological membranes makes it particularly valuable for investigating intracellular BK channel populations, including those located in the nuclear membrane [1] [4]. The application of this compound in experimental systems has revealed that nBK channel inhibition triggers a cascade of events beginning with nuclear membrane depolarization, followed by nuclear calcium release, and culminating in the phosphorylation of CREB at serine 133, a critical modification required for its transcriptional activity [1] [2] [3].

Table 1: Key Characteristics of Nuclear BK Channels (nBK)

Characteristic Description Experimental Evidence
Subcellular Location Outer nuclear membrane of the nuclear envelope Immunofluorescence, immunoelectron microscopy, subcellular fractionation [2]
Biophysical Properties Single-channel conductance ~220 pS; voltage- and Ca2+-dependent Patch clamp on isolated nuclei [2]
Pharmacological Profile Sensitive to this compound, iberiotoxin (when accessible), charybdotoxin Calcium imaging with specific inhibitors [2] [4]
Key Regulatory Functions Control of nuclear membrane potential; regulation of nucleoplasmic Ca2+ levels Membrane potential imaging, nuclear Ca2+ monitoring [2]
Downstream Effects CREB phosphorylation at Ser133; regulation of CRE-mediated transcription Western blotting, reporter gene assays [1] [2]

Molecular Mechanisms of this compound-Induced CREB Phosphorylation

The mechanistic pathway linking nBK channel inhibition to CREB phosphorylation involves a well-defined sequence of molecular events that begins at the nuclear envelope and culminates in the nucleus with altered gene expression profiles. Under basal conditions, nBK channels maintain the electrochemical gradient across the nuclear envelope through potassium efflux from the nucleoplasm to the perinuclear space. When this compound inhibits nBK channels, this potassium efflux is reduced, resulting in depolarization of the nuclear membrane [2]. This change in membrane potential triggers the opening of calcium release channels (InsP3R and RyR) located on the nuclear envelope, leading to calcium movement from the perinuclear space into the nucleoplasm [2] [4].

The resulting elevation in nucleoplasmic calcium activates calcium-sensitive enzymes, particularly calcium/calmodulin-dependent kinases II and IV (CaMKII and CaMKIV), which translocate to the nucleus or are already resident there. These activated kinases specifically phosphorylate CREB at its key regulatory site, serine 133 [1] [5]. Phosphorylated CREB then recruits its coactivator CREB-binding protein (CBP) and initiates transcription of genes containing cAMP response elements (CRE) in their promoter regions, thereby influencing diverse cellular processes including neuronal adaptation, inflammatory mediation, and cell survival [1] [2] [5].

This signaling pathway represents a direct mechanism for excitation-transcription coupling at the nuclear level, allowing the cell to translate changes in nuclear membrane properties into altered gene expression patterns. The use of this compound as an experimental tool has been instrumental in elucidating this pathway and continues to provide insights into the broader functional roles of nuclear ion channels in cellular signaling networks [2] [3].

G This compound-Induced Nuclear Signaling Pathway to CREB Phosphorylation cluster_legend Pathway Stages This compound This compound nBK Nuclear BK Channel (Inhibition) This compound->nBK Binds and inhibits MembranePotential Nuclear Membrane Depolarization (ΔΨn) nBK->MembranePotential Reduces K+ efflux CalciumRelease Calcium Release from Perinuclear Space MembranePotential->CalciumRelease Triggers opening of InsP3R/RyR channels NuclearCalcium Elevated Nucleoplasmic Calcium CalciumRelease->NuclearCalcium Releases Ca2+ CaMK CaMKII/CaMKIV Activation NuclearCalcium->CaMK Activates CREB CREB Phosphorylation at Ser133 CaMK->CREB Phosphorylates Transcription CRE-Mediated Gene Expression CREB->Transcription Initiates FunctionalOutcomes Altered Cellular Function (Neuronal Plasticity, Inflammation, Cell Survival) Transcription->FunctionalOutcomes Leads to Inhibition Channel Inhibition Signaling Calcium Signaling Phosphorylation CREB Phosphorylation Outcomes Functional Outcomes

Figure 1: Molecular pathway of this compound-induced CREB phosphorylation. This compound inhibits nuclear BK channels, leading to nuclear membrane depolarization, calcium release from perinuclear stores, activation of CaMKII/IV, and subsequent CREB phosphorylation at Ser133, ultimately affecting gene expression and cellular function.

Detailed Experimental Protocols

This compound Treatment and Nuclear BK Channel Inhibition

The standardized application of this compound for nBK channel research requires careful attention to concentration, vehicle controls, and exposure duration to ensure specific and reproducible effects. For whole-cell experiments using macrophage cell lines (e.g., RAW264.7) or primary hippocampal neurons, this compound should be prepared as a stock solution in DMSO (typically 10-100 mM) and diluted in the appropriate cell culture medium immediately before use [1]. The final working concentrations typically range from 10 nM to 1 μM, with 100 nM being frequently employed for effective nBK channel inhibition without overt non-specific effects [1] [2]. Treatment duration of 25-30 minutes is generally sufficient to observe significant effects on CREB phosphorylation in whole cells, while isolated nuclei may require only 5 minutes of exposure due to direct access to the nuclear envelope [1].

For experiments designed to specifically isolate nBK channel effects from those of plasma membrane BK channels, researchers should consider using membrane-impermeant BK channel inhibitors like iberiotoxin (IbTx) as controls. Since IbTx cannot cross biological membranes, it primarily affects plasma membrane BK channels, allowing researchers to distinguish between the contributions of different cellular pools of BK channels [2]. In neuronal studies, this compound-induced nuclear calcium transients and CREB phosphorylation persist even after complete blockade of plasma membrane BK channels with high concentrations of IbTx (100 μM), confirming the intracellular site of action [2].

Critical considerations for this compound application include the use of appropriate vehicle controls (DMSO at equivalent concentrations), maintenance of physiological temperature (37°C) during treatment, and careful timing of experimental endpoints due to the transient nature of some downstream signaling events. Additionally, researchers should be aware that prolonged exposure to high concentrations of this compound (>1 μM) may lead to off-target effects, including potential interactions with other ion channels [1] [2] [4].

Isolation of Nuclei for Nuclear-Specific Signaling Studies

The preparation of high-purity intact nuclei is essential for distinguishing nuclear-specific signaling events from cytoplasmic processes. The following protocol, adapted from methodologies used in both macrophage and neuronal studies, yields functional nuclei suitable for calcium imaging, Western blot analysis, and electrophysiological recordings [1] [2]:

  • Cell harvesting: Collect approximately 1×10⁷ cells (RAW264.7 macrophages or hippocampal neurons) by gentle scraping or trypsinization followed by centrifugation at 500×g for 5 minutes at 4°C.
  • Cell lysis: Resuspend the cell pellet in 5 mL of ice-cold nuclei buffer (8 mM Tris-HCl, 2 mM Tris-base, 10 mM NaCl, 3 mM MgCl₂, pH 7.5) containing 0.8% NP-40 detergent. Incubate on ice for 5 minutes with occasional gentle vortexing to facilitate plasma membrane disruption while keeping nuclear membranes intact.
  • Nuclei purification: Centrifuge the lysate at 180×g for 15 minutes at 4°C to pellet the nuclei. Carefully discard the supernatant containing cytoplasmic components. Wash the nuclear pellet twice with NP-40-free nuclei buffer to remove residual detergent [1].
  • Quality assessment: Resuspend a small aliquot of the purified nuclei and mix with trypan blue solution. Examine using light microscopy to verify nuclear integrity—intact nuclei should exclude trypan blue. Nuclear purity can be further assessed by Western blot analysis for marker proteins: lamin B (nuclear), GAPDH (cytosolic), calnexin (endoplasmic reticulum), and COX IV (mitochondrial) [2].
  • Functional validation: For calcium imaging experiments, load purified nuclei with the calcium indicator Fluo-4/AM (5 μM) for 30 minutes at 37°C. Treat with this compound (100 nM) and monitor for calcium increases using confocal microscopy [2].

This protocol typically yields nuclei with minimal cytoplasmic contamination, allowing for specific investigation of nBK channel function without confounding signals from other cellular compartments.

Monitoring CREB Phosphorylation via Western Blot

Detection and quantification of CREB phosphorylation at serine 133 represents a key endpoint for evaluating nBK channel signaling. The following Western blot protocol has been optimized for assessing this compound-induced CREB phosphorylation in both whole cells and isolated nuclei [1]:

  • Sample preparation: Lyse cells or nuclei in RIPA buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS, 5 mM EDTA, 10 mM NaF, 1 mM Na₃VO₄, pH 7.4) supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 20 minutes with occasional vortexing, then clarify by centrifugation at 15,000×g for 15 minutes at 4°C [1] [6].
  • Protein quantification: Determine protein concentration using the Bradford assay or DC Protein Assay. Adjust samples to equal protein concentrations (1 mg/mL recommended) with Laemmli sample buffer containing 2.5% β-mercaptoethanol.
  • Gel electrophoresis: Load 10-20 μg of protein per well and separate by SDS-PAGE using 12% polyacrylamide gels for optimal resolution of CREB (∼43 kDa). Include pre-stained molecular weight markers and appropriate controls (e.g., untreated cells, phosphorylation-positive controls if available).
  • Protein transfer and immunoblotting: Transfer proteins to nitrocellulose membranes using standard wet or semi-dry transfer systems. Block membranes with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to minimize non-specific binding.
  • Antibody incubation: Probe membranes with the following primary antibodies diluted in blocking buffer: anti-phospho-CREB (Ser133) (1:1000, Rabbit monoclonal, Cell Signaling Technology) and anti-total CREB (1:1000, Rabbit monoclonal, Cell Signaling Technology). Incubate overnight at 4°C with gentle agitation. After thorough washing, incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature [1].
  • Detection and quantification: Develop blots using enhanced chemiluminescence substrate and image with a digital imaging system. Quantify band intensities using image analysis software, normalizing pCREB signals to total CREB to control for loading variations.

This protocol reliably detects changes in CREB phosphorylation following this compound treatment, with typical increases of 2-3 fold observed in responsive cell types such as macrophages and hippocampal neurons [1] [2].

G Experimental Workflow for Nuclear BK Channel Signaling Studies cluster_legend Experimental Phases CellCulture Cell Culture (RAW264.7 macrophages or hippocampal neurons) NucleiIsolation Nuclei Isolation (NP-40 lysis, centrifugation, purity assessment) CellCulture->NucleiIsolation Harvest 1×10⁷ cells PaxillineTreatment This compound Treatment (10-1000 nM, 5-30 min) CellCulture->PaxillineTreatment Direct treatment NucleiIsolation->PaxillineTreatment Use intact nuclei CalciumImaging Nuclear Calcium Imaging (Fluo-4/AM loading, confocal microscopy) PaxillineTreatment->CalciumImaging For real-time signaling ProteinAnalysis Protein Analysis (Sample preparation, Western blot) PaxillineTreatment->ProteinAnalysis For endpoint analysis DataInterpretation Data Interpretation (Normalization to total CREB, statistical analysis) CalciumImaging->DataInterpretation Analyze Ca2+ transients pCREBDetection pCREB Detection (Immunoblotting with anti-pCREB Ser133) ProteinAnalysis->pCREBDetection Electrophoresis and transfer pCREBDetection->DataInterpretation Quantify band intensity Preparation Sample Preparation Treatment Treatment Measurement Measurement Analysis Data Analysis

Figure 2: Experimental workflow for studying nuclear BK channel signaling. The diagram outlines key methodological approaches, including nuclei isolation, this compound treatment, and downstream readouts such as calcium imaging and CREB phosphorylation detection.

Data Analysis and Interpretation

Quantitative Analysis of this compound-Induced Signaling

Comprehensive quantification of this compound-induced signaling events requires careful normalization and statistical analysis to account for experimental variability. The tables below summarize expected outcomes and appropriate normalization strategies for key experimental endpoints based on published findings [1] [2].

Table 2: Expected Effects of this compound Treatment on Nuclear Signaling Parameters

Parameter Baseline Level This compound Effect Time Course Inhibitor Reversal
Nuclear Membrane Potential (ΔΨn) Stable polarization Consistent increase (0.28 ± 0.02 ΔF/F0) Within 1-2 min of treatment Absent in Kcnma1-/- nuclei [2]
Nucleoplasmic Ca2+ Low resting levels 2-3 fold elevation Peaks at 2-5 min, returns to baseline by 15 min Blocked by thapsigargin (store depletion) [2]
CREB Phosphorylation (Ser133) Low basal pCREB/CREB ratio 2-4 fold increase Detectable at 5 min, peaks at 15-30 min Reversed by CaMKII/IV inhibitors [1]
CRE-Mediated Transcription Cell-type dependent Significant upregulation Detectable at 2-4 hr, maximal at 6-24 hr Blocked by CRE-decoy oligonucleotides [5]

Table 3: Control Conditions and Normalization Strategies for Key Experiments

Experimental Approach Appropriate Controls Normalization Method Expected Artifacts Troubleshooting Tips
This compound Treatment Vehicle (DMSO), inactive analogs Normalize to vehicle-treated samples Solubility issues at high concentrations Use fresh stock solutions; verify solubility
Nuclear Calcium Imaging Iberiotoxin (membrane-impermeant control) Baseline fluorescence (F/F0) Photobleaching, dye leakage Use confocal mid-nuclear sections; minimize exposure [2]
CREB Phosphorylation WB Total CREB, loading controls pCREB/total CREB ratio Non-specific bands, saturated signals Optimize antibody concentrations; use ECL with linear range
Kinase Inhibition Studies Scrambled peptide controls % Inhibition of this compound effect Off-target kinase effects Use multiple inhibitor classes; verify specificity [1]
Validation and Specificity Controls

Rigorous validation of nBK-specific signaling requires multiple complementary approaches to ensure that observed effects genuinely reflect nuclear channel activity rather than off-target actions or secondary signaling events. Essential validation experiments include:

  • Genetic controls: Utilizing cells or nuclei from BK channel α subunit-null mice (Kcnma1-/-) provides the most specific validation. This compound should not induce nuclear calcium transients or CREB phosphorylation in these preparations, confirming the dependence on BK channels [2].
  • Pharmacological specificity: Demonstrating that membrane-impermeant BK channel blockers like iberiotoxin do not replicate this compound's effects when applied to intact cells helps distinguish nuclear from plasma membrane BK channel contributions [2].
  • Calcium store identification: Showing that depletion of perinuclear calcium stores with thapsigargin (a SERCA pump inhibitor) abolishes this compound-induced nuclear calcium transients confirms the nuclear envelope origin of the calcium signal [2].
  • Kinase pathway inhibition: Using specific inhibitors of CaMKII and CaMKIV (e.g., KN93, TAT-CN21) should prevent this compound-induced CREB phosphorylation, verifying the involvement of these calcium-sensitive kinases in the signaling cascade [1].

These validation steps collectively ensure that observed signaling events genuinely reflect nBK channel inhibition rather than non-specific drug effects or unrelated signaling pathways.

Research Applications and Functional Implications

Functional Consequences of nBK-Mediated Signaling

The functional outcomes of nBK channel modulation extend beyond immediate CREB phosphorylation to influence diverse cellular processes and adaptive responses. In hippocampal neurons, pharmacological blockade of nBK channels with this compound or genetic approaches promotes dendritic arborization and enhances synaptic connectivity, suggesting that nBK channels serve as important regulators of neuronal structure and function [2] [3]. These structural changes have implications for learning and memory processes, as CREB-mediated transcription is known to play crucial roles in long-term neuronal adaptation.

In macrophages, nBK channel inhibition influences inflammatory responses by modulating the expression of CREB-dependent genes involved in immune regulation [1]. This suggests that nBK channels may represent novel targets for immunomodulatory therapies, particularly in conditions characterized by dysregulated inflammation. The presence of nBK channels in both neuronal and immune cells further indicates that the signaling principles elucidated through this compound-based studies may apply across multiple cell types and physiological systems.

The role of nBK channels in cell survival pathways deserves particular attention, as CREB activation has been consistently linked to neuroprotective responses in various models of neuronal injury [5]. In cerebral ischemia models, CREB phosphorylation following preconditioning insults confers protection against subsequent severe ischemic damage, a process that depends on NMDA receptor activation and calcium influx [5]. While the specific involvement of nBK channels in these paradigms requires further investigation, the parallels between the signaling pathways suggest potential therapeutic applications for nBK channel modulators in neuroprotection strategies.

Therapeutic Implications and Drug Development

The therapeutic potential of targeting nBK channels stems from their strategic position at the interface between nuclear signaling and gene regulation. In pathological conditions characterized by aberrant nuclear calcium signaling or disrupted CREB-mediated transcription, nBK channel modulators may offer novel intervention points. For example, in neurodegenerative disorders where CREB function is compromised, nBK channel inhibition might restore beneficial transcriptional programs supporting neuronal survival and function [2] [5].

Similarly, in inflammatory diseases where macrophage polarization and cytokine production contribute to pathology, nBK channel modulation could potentially shift immune responses toward more beneficial profiles through CREB-dependent mechanisms [1]. The development of cell-permeant BK channel modulators with improved selectivity for intracellular versus plasma membrane channels represents an attractive goal for pharmaceutical development.

From a drug discovery perspective, the experimental protocols outlined in this document provide robust methods for screening and characterizing compounds that target nBK signaling pathways. The combination of functional assays (nuclear calcium imaging), biochemical endpoints (CREB phosphorylation), and transcriptional readouts (CRE-reporter genes) offers multiple tiers of evaluation for candidate compounds. These approaches can be implemented in medium- to high-throughput formats to accelerate the identification of novel nBK-targeted therapeutics for various neurological and inflammatory conditions.

References

Application Notes and Protocols: Paxilline-Induced Autophagy-Mediated Apoptosis in Hepatocellular Carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hepatocellular carcinoma (HCC) represents a major global health challenge as the third leading cause of cancer-related mortality worldwide, with limited effective treatment options, particularly for advanced-stage disease. The poor prognosis associated with HCC is largely attributable to inherent resistance to conventional therapies, high recurrence rates, and limited understanding of molecular mechanisms driving pathogenesis. [1] [2] In this context, paxilline, an indole alkaloid originally derived from the endophytic fungus Penicillium sp. isolated from leaves of Baphicacanthus cusia (Nees) Bremek, has emerged as a promising therapeutic candidate. [1] Previous preliminary investigations demonstrated that this compound inhibits proliferation of HepG2 cells, but the precise mechanistic basis underlying this anti-tumor activity remained poorly characterized until recently. [1]

Autophagy, a conserved cellular process involving lysosomal degradation of damaged organelles and proteins, plays a complex dual role in cancer biology. While initially serving as a tumor-suppressive mechanism through elimination of damaged cellular components and maintenance of genomic stability, autophagy can also facilitate tumor cell survival under metabolic stress conditions in established malignancies. [2] [3] This paradoxical nature of autophagy has complicated therapeutic targeting of this pathway in HCC. However, emerging evidence indicates that strategic modulation of autophagic flux, particularly when coordinated with induction of apoptotic pathways, may offer a promising approach for HCC treatment. [1] [3]

Recent comprehensive investigations have elucidated that this compound exerts its anti-HCC effects primarily through orchestrating crosstalk between autophagy and apoptosis, resulting in significant tumor growth inhibition. [1] This application note provides a detailed technical resource for researchers and drug development professionals, synthesizing current evidence on this compound's mechanisms and presenting standardized protocols for evaluating its efficacy in HCC models. The information presented herein aims to facilitate further preclinical development and therapeutic optimization of this compound for HCC treatment.

Molecular Mechanisms of this compound Action

Core Signaling Pathways

The anti-tumor activity of this compound in hepatocellular carcinoma operates through a sophisticated network of interconnected signaling pathways that collectively induce autophagy-mediated apoptosis. Network pharmacology analysis combined with experimental validation has identified mTOR and PI3K as core targets in this compound's mechanism of action. [1] this compound treatment significantly downregulates mRNA expression of key autophagy regulators including mTOR, Parkin, and PINK1, while simultaneously modulating critical apoptosis-related proteins. [1] This coordinated regulation positions this compound at the intersection of multiple cell death pathways, enabling potent anti-HCC activity.

The mTOR signaling pathway, a central regulator of cellular metabolism and growth, serves as a critical hub for this compound's effects. Under normal conditions, mTOR inhibits ULK1, suppressing autophagic initiation. This compound disrupts this regulation by inhibiting mTOR activity, thereby releasing ULK1 from suppression and triggering autophagy induction. [2] Concurrently, this compound influences the PI3K-Akt axis, further amplifying autophagic flux while diminishing survival signals. This dual-pathway inhibition creates an intracellular environment conducive to programmed cell death while limiting compensatory pro-survival signaling.

Table 1: Key Signaling Molecules in this compound-Induced Autophagy-Mediated Apoptosis

Molecule Function Effect of this compound Experimental Evidence
mTOR Master regulator of cell growth & autophagy Downregulation mRNA & protein level reduction [1]
PI3K Lipid kinase in survival signaling Inhibition Network pharmacology & molecular docking [1]
LC3B Autophagosome marker Increased LC3B-II/I ratio Immunofluorescence & western blot [1]
Bax/Bcl-2 Apoptosis regulators Increased Bax/Bcl-2 ratio Western blot analysis [1]
Cleaved caspase-3 Apoptosis executioner Upregulation Western blot analysis [1]
Cleaved PARP Apoptosis marker Upregulation Western blot analysis [1]
DR5 Death receptor Upregulation (in glioma cells) Protein analysis [4]
Death Receptor Regulation and Target Modulation

Beyond its effects on canonical autophagy pathways, this compound demonstrates multi-target activity against key resistance mechanisms in cancer cells. In glioma models, this compound has been shown to upregulate DR5, a TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) receptor, through a CHOP/GADD153-mediated process. [4] Although this specific mechanism requires further validation in HCC models, it suggests this compound's capacity to enhance extrinsic apoptosis pathways. This DR5 induction potentially sensitizes cancer cells to immune-mediated cytotoxicity, expanding this compound's therapeutic utility beyond direct autophagy modulation.

This compound also demonstrates significant effects on critical apoptosis inhibitors, markedly downregulating the short form of cellular FLICE-inhibitory protein (c-FLIPS) and survivin through proteasome-mediated degradation. [4] c-FLIPS functions as a dominant-negative inhibitor of caspase-8 activation at the death-inducing signaling complex (DISC), while survivin belongs to the inhibitor of apoptosis (IAP) family. The simultaneous reduction of these potent anti-apoptotic proteins creates a permissive environment for caspase activation and apoptotic execution. This multi-pronged approach enables this compound to overcome common resistance mechanisms that limit the efficacy of conventional chemotherapeutic agents.

Autophagic Flux and Apoptosis Coordination

The interconnection between autophagy and apoptosis represents a crucial aspect of this compound's mechanism. Treatment with this compound results in characteristic autophagic markers including conversion of LC3-I to LC3-II and upregulation of LC3B protein expression, indicating robust autophagosome formation. [1] This autophagic response progresses to apoptosis induction, evidenced by increased Bax/Bcl-2 ratio, activation of caspase-3, and cleavage of PARP. [1] The temporal relationship between these processes, with autophagy preceding and facilitating apoptosis, highlights the coordinated nature of this cell death pathway.

The molecular switch connecting autophagy to apoptosis in this compound-treated cells involves several key events. Accumulating evidence suggests that sustained autophagic flux leads to progressive degradation of anti-apoptotic proteins, ultimately lowering the threshold for apoptosis activation. Additionally, this compound-induced ER stress may contribute to both autophagy initiation and apoptosis execution through calcium release and unfolded protein response activation. This mechanistic understanding provides valuable insights for optimizing this compound-based therapeutic strategies and identifying potential combination approaches.

G cluster_autophagy Autophagy Pathway cluster_apoptosis Apoptosis Pathway This compound This compound mTOR mTOR This compound->mTOR Inhibits PI3K PI3K This compound->PI3K Inhibits ULK1 ULK1 This compound->ULK1 Activates (via mTOR inhibition) DR5 DR5 This compound->DR5 Upregulates cFLIPS cFLIPS This compound->cFLIPS Downregulates Survivin Survivin This compound->Survivin Downregulates mTOR->ULK1 Inhibits mTOR->ULK1 AutophagyInitiation AutophagyInitiation ULK1->AutophagyInitiation Stimulates ULK1->AutophagyInitiation LC3ItoLC3II LC3ItoLC3II AutophagyInitiation->LC3ItoLC3II Promotes AutophagyInitiation->LC3ItoLC3II Autophagosome Autophagosome LC3ItoLC3II->Autophagosome Forms LC3ItoLC3II->Autophagosome Autophagy Autophagy Autophagosome->Autophagy Matures into Autophagosome->Autophagy Bax Bax Autophagy->Bax Enhances Bcl2 Bcl2 Autophagy->Bcl2 Suppresses CytochromeC CytochromeC Bax->CytochromeC Releases Bax->CytochromeC Caspase3 Caspase3 CytochromeC->Caspase3 Activates CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Caspase3->Apoptosis DR5->Caspase3 Activates cFLIPS->Caspase3 Normally inhibits (removed by this compound) Survivin->Caspase3 Normally inhibits (removed by this compound)

Figure 1: Molecular Mechanisms of this compound-Induced Autophagy-Mediated Apoptosis in HCC. This compound targets multiple pathways, inhibiting mTOR/PI3K to activate autophagy while upregulating DR5 and downregulating c-FLIPS/survivin to promote apoptosis.

Experimental Data and Efficacy Profiles

Anticancer Efficacy of this compound

Comprehensive in vitro studies using human HCC cell lines (particularly HepG2) have demonstrated concentration-dependent anti-tumor effects of this compound. Investigations utilizing CCK-8 assays to assess cell viability revealed that this compound treatment significantly reduces HCC cell viability across a concentration range of 10-80 μg/mL, with effects observed within 24 hours of treatment. [1] The inhibitory concentration 50% (IC50) values vary depending on specific experimental conditions and cell lines, but consistent growth suppression has been observed at concentrations ≥20 μg/mL. [1]

Beyond cytotoxicity, this compound profoundly impacts tumor cell migration and proliferation. Wound healing assays demonstrated that this compound treatment at 10-40 μg/mL concentration-dependently inhibits HepG2 cell migration after 24-48 hours of exposure. [1] This anti-migratory activity suggests potential utility in limiting HCC metastasis, a critical clinical challenge. Additionally, cell cycle analysis through flow cytometry with PI/RNase staining revealed that this compound treatment arrests HepG2 cells in S phase, disrupting DNA synthesis and preventing cell cycle progression. [1] This cell cycle perturbation contributes to the overall anti-proliferative effects observed in this compound-treated HCC cells.

Table 2: Quantitative Anticancer Effects of this compound in HCC Models

Parameter Assay Method Concentration Range Key Findings Reference
Cell Viability CCK-8 assay 0-80 μg/mL Concentration-dependent reduction; significant effects at ≥20 μg/mL [1]
Apoptosis Induction Annexin V-FITC/PI staining 0-40 μg/mL Concentration-dependent increase in apoptotic cells [1]
Cell Migration Wound healing assay 0-40 μg/mL Inhibition of migration at 24h and 48h [1]
Cell Cycle Arrest PI/RNase staining + flow cytometry 0-40 μg/mL S phase arrest after 48h treatment [1]
Caspase-3 Activation Western blot & fluorometric assay 30 μmol/L (in glioma) Complete processing to active subunits in combination with TRAIL [4]
Autophagy Induction LC3B immunofluorescence & western blot 20-40 μg/mL Increased LC3B expression & LC3-II/I ratio [1]
Combination Therapy Approaches

Synergistic interactions between this compound and established anticancer agents represent a promising therapeutic approach. While research in HCC models is still evolving, evidence from glioma studies demonstrates that this compound effectively sensitizes cancer cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). [4] The combination of subtoxic doses of this compound with TRAIL resulted in complete processing of caspase-3 to its active subunits, in contrast to the partial processing observed with TRAIL alone. [4] Isobologram analysis confirmed synergistic induction of cell death across multiple glioma cell lines, suggesting potential for similar synergies in HCC.

In HCC models, this compound has been evaluated in combination with autophagy modulators including chloroquine (CQ, an autophagy inhibitor) and rapamycin (Rapa, an autophagy inducer). [1] Interestingly, when combined with rapamycin, this compound demonstrated synergistic effects in promoting cellular apoptosis and expression of pro-apoptotic proteins. [1] This suggests that coordinated induction of autophagy can enhance this compound's pro-apoptotic effects rather than conferring resistance. The combination with chloroquine, however, produced more complex outcomes, reflecting the nuanced relationship between autophagic flux and apoptosis execution. These findings highlight the importance of strategic combination approaches based on comprehensive mechanistic understanding.

Materials and Methods

Cell Lines and Culture Conditions

Human HCC cell lines, particularly HepG2 cells, serve as the primary experimental system for evaluating this compound's anti-tumor effects. These cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution under standard culture conditions (37°C, 5% CO2, humidified atmosphere). [1] Cells should be routinely screened for mycoplasma contamination and maintained in exponential growth phase for all experiments. For specialized applications, additional HCC cell lines such as Huh7, SNU-423, SNU-449, and SNU-475 may be employed to assess cell-type specific responses. [5]

This compound Preparation and Characterization

This compound isolation begins with fermentation of the Penicillium sp. Nb 19 fungal strain followed by extraction and purification. The fermentation broth is first extracted by ultrasonication, followed by sequential extraction with petroleum ether, ethyl acetate, and methanol. [1] The crude extract is then fractionated by column chromatography using silica gel (100-200 mesh) with dichloromethane-methanol gradients (100:1 to 2:1) as eluents, yielding nine primary fractions. Fraction 4 undergoes further purification through additional column chromatography to obtain pure this compound. [1]

Structural characterization of the isolated compound should include high-resolution electrospray ionization mass spectrometry (HRESIMS) in positive ion mode, with characteristic ion peak detection. [1] Additional confirmation should be obtained through nuclear magnetic resonance (NMR) spectroscopy, including both 1H-NMR and 13C-NMR, using tetramethylsilane as an internal standard. [1] For in vitro studies, prepare this compound as a stock solution in dimethyl sulfoxide (DMSO) and dilute in culture medium immediately before use, ensuring final DMSO concentrations do not exceed 0.1% (v/v).

Experimental Protocols
4.3.1 Cell Viability Assay (CCK-8 Protocol)
  • Plate HepG2 cells in 96-well plates at a density of 5×10³ cells/well in 100 μL complete medium and incubate for 24 hours to allow attachment.
  • Prepare this compound treatments in complete medium at concentrations ranging from 0-80 μg/mL, including vehicle control (0.1% DMSO).
  • Remove culture medium from plates and add 100 μL of each treatment condition to respective wells, including appropriate controls.
  • Incubate plates for 24 hours at 37°C in a 5% CO2 incubator.
  • Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
  • Measure absorbance at 450 nm using a microplate reader and calculate cell viability relative to untreated controls. [1]
4.3.2 Apoptosis Detection (Annexin V-FITC/PI Staining)
  • Seed HepG2 cells in 6-well plates at 2×10⁵ cells/well and incubate overnight.
  • Treat cells with this compound (0-40 μg/mL) for 12 hours.
  • Harvest cells using 0.25% trypsin without EDTA, wash twice with cold PBS, and resuspend in 100 μL binding buffer.
  • Add 5 μL Annexin V-FITC and 10 μL propidium iodide (PI) to cell suspensions.
  • Incubate for 15 minutes in the dark at room temperature.
  • Add 400 μL binding buffer and analyze by flow cytometry within 1 hour.
  • Distinguish apoptotic populations: early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). [1]
4.3.3 Autophagy Assessment (LC3B Immunofluorescence)
  • Culture cells on sterile glass coverslips in 12-well plates until 60-70% confluent.
  • Treat with this compound (20-40 μg/mL) for 24 hours.
  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
  • Block with 1% BSA in PBS for 30 minutes at room temperature.
  • Incubate with primary anti-LC3B antibody (1:200 dilution) for 2 hours at room temperature or overnight at 4°C.
  • Wash with PBS and incubate with fluorescent secondary antibody (1:500 dilution) for 1 hour in the dark.
  • Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes.
  • Mount coverslips and visualize using fluorescence microscopy; LC3B puncta indicate autophagosome formation. [1]
4.3.4 Western Blot Analysis for Apoptotic and Autophagic Markers
  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Quantify protein concentration using BCA assay and adjust samples to equal concentrations.
  • Separate proteins by SDS-PAGE (10-15% gels) and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies against target proteins (LC3B, Bax, Bcl-2, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.
  • Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using enhanced chemiluminescence substrate and visualize with imaging system.
  • Quantify band intensities using image analysis software and normalize to loading controls. [1]

G cluster_treatment Treatment Phase cluster_assays Analysis Phase CellCulture Cell Culture (HepG2 cells) PaxillineTreatment This compound Treatment (0-80 μg/mL, 12-48h) CellCulture->PaxillineTreatment 24h adhesion ViabilityAssay Cell Viability (CCK-8 Assay) PaxillineTreatment->ViabilityAssay 24h treatment ApoptosisDetection Apoptosis Detection (Annexin V-FITC/PI) PaxillineTreatment->ApoptosisDetection 12h treatment CellCycle Cell Cycle Analysis (PI/RNase Staining) PaxillineTreatment->CellCycle 48h treatment MigrationAssay Migration Assay (Wound Healing) PaxillineTreatment->MigrationAssay 0-48h treatment AutophagyIF Autophagy Assessment (LC3B Immunofluorescence) PaxillineTreatment->AutophagyIF 24h treatment WesternBlot Protein Expression (Western Blot) PaxillineTreatment->WesternBlot 12-48h treatment DataAnalysis Data Analysis & Interpretation ViabilityAssay->DataAnalysis Absorbance data ApoptosisDetection->DataAnalysis Flow cytometry CellCycle->DataAnalysis DNA content MigrationAssay->DataAnalysis Wound closure % AutophagyIF->DataAnalysis Puncta quantification WesternBlot->DataAnalysis Band intensity

Figure 2: Experimental Workflow for Evaluating this compound Effects in HCC Models. Comprehensive assessment includes viability, apoptosis, cell cycle, migration, autophagy, and protein expression analyses.

Discussion and Future Perspectives

Therapeutic Implications and Clinical Relevance

The multifaceted mechanism of this compound, simultaneously targeting autophagy, apoptosis, and cell cycle progression, presents a promising therapeutic approach for HCC treatment. The demonstrated ability to overcome conventional resistance mechanisms, particularly through downregulation of c-FLIPS and survivin, addresses a critical limitation of current HCC therapies. [4] Furthermore, the synergistic potential with established agents like TRAIL and rapamycin suggests opportunities for combination regimens that could enhance efficacy while reducing individual drug doses and associated toxicities. [1] [4]

The dual role of autophagy in cancer presents both challenges and opportunities for this compound-based therapies. While autophagy initially functions as a tumor suppressor mechanism in pre-malignant stages, it can promote tumor cell survival in established HCC. [2] this compound's ability to engage autophagy as a precursor to apoptosis potentially leverages the former while ensuring progression to programmed cell death. This nuanced approach may prove more effective than broad autophagy inhibition, which has yielded mixed results in clinical trials. The temporal relationship between this compound-induced autophagy and subsequent apoptosis execution warrants further investigation to optimize dosing schedules in preclinical models.

Conclusion

This compound represents a promising candidate for HCC therapy with a unique mechanism centered on autophagy-mediated apoptosis. The detailed protocols and mechanistic insights provided in this application note establish a foundation for standardized evaluation of this compound's anti-tumor effects across research laboratories. Future research directions should include in vivo validation in orthotopic HCC models, assessment in patient-derived organoids, evaluation of hepatotoxicity profiles, and exploration of innovative delivery systems to enhance tumor-specific targeting. As resistance to current HCC therapies remains a significant clinical challenge, this compound's multi-target mechanism offers a valuable approach worthy of continued investigation and development.

References

Paxilline in Biomedical Research: Mechanisms and Quantitative Findings

Author: Smolecule Technical Support Team. Date: February 2026

Paxilline is an indole alkaloid mycotoxin primarily known as a potent and selective blocker of Big conductance Calcium-activated Potassium (BK) channels [1] [2]. However, recent research has revealed it has additional cellular targets, such as the sarco/endoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA), with half-maximal inhibitory concentrations (IC₅₀) ranging from 5 μM to 50 μM for different SERCA isoforms [2]. Its context-dependent effects on cell viability make it a compound of significant interest in cancer biology and neuropharmacology.

The following table summarizes key findings on this compound's effects on cell viability from recent primary studies:

Cell Line / Model Experimental Context Key Findings on Viability/Function Proposed Mechanism Citation

| HepG2 (Human hepatocellular carcinoma) | Anti-HCC activity; 48h treatment | → Inhibited proliferation (CCK-8). → Promoted apoptosis. → Induced S-phase cell cycle arrest. → Inhibited migration. | Autophagy-mediated apoptosis; Downregulation of mTOR/PI3K signaling [3]. | [3] | | PC12 & AS-30D (Rat pheochromocytoma & ascites hepatoma) | Modulator of Cd²⁺-induced cytotoxicity | → Attenuated Cd²⁺-induced cytotoxic effects. → Reduced NS004/NS1619-induced apoptosis in AS-30D cells. → Reduced ROS production. | Involvement of mitochondrial respiratory chain and ROS; likely via BK(Ca) channels [1]. | [1] | | HT22 (Mouse hippocampal neuronal cells) | Glutamate-induced neurotoxicity | → Dose-dependent protective effect (1-4 μM). → Increased cell survival. | Protection independent of BK channel inhibition [2]. | [2] | | C57BL/6 Mouse (Thalidomide-induced cognitive impairment) | In vivo model; 3 μg/kg, i.p. | → Restored synaptic function. → Improved cognitive impairment. | Inhibition of BK channel hyperactivity [2]. | [2] | | LPS-induced Pneumonia Mouse Model | In vivo model; 1.33 mg/kg, intratracheal | → No reduction in inflammatory cell infiltration. | BK channel inhibition did not protect against LPS-induced lung injury [4]. | [4] |

Detailed Experimental Protocol: CCK-8 Assay for this compound

This protocol is adapted from general CCK-8 guidelines and specific methodologies used in this compound research [3] [5] [6].

Principle of the CCK-8 Assay

The CCK-8 assay is a colorimetric method used to determine cell viability, proliferation, and cytotoxicity. It utilizes a highly water-soluble tetrazolium salt, WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt]. In the presence of an electron mediator (1-Methoxy PMS), cellular dehydrogenases in metabolically active cells reduce WST-8 to an orange-colored, water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of viable cells [5] [6] [7].

Materials and Reagents
  • Cell Line: Select based on research objective (e.g., HepG2 for cancer studies [3]).
  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM [2]). Store at -20°C.
  • Cell Counting Kit-8 (CCK-8): Available from various suppliers.
  • Equipment:
    • CO₂ incubator (37°C, 5% CO₂)
    • Microplate reader capable of measuring absorbance at 450 nm
    • 96-well cell culture plate (clear, flat-bottom)
    • Biosafety cabinet, pipettes, and sterile tips
  • Cell Culture Reagents:
    • Appropriate complete cell culture medium (e.g., DMEM with 10% FBS [3])
    • Phosphate-buffered saline (PBS)
    • Trypsin-EDTA solution for adherent cells
Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count your cell suspension.
    • Seed cells in a 96-well plate at an optimal density (e.g., 1.0 × 10⁴ cells per well in 100 µL of culture medium, as used in HepG2 studies [3]). Include multiple wells for controls.
    • Pre-incubate the plate for 24 hours in a CO₂ incubator at 37°C to allow cell attachment and recovery [6].
  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and below 0.1-1% to avoid solvent toxicity [8].
    • Remove the culture medium from the pre-incubated plate and add 100 µL of the this compound-containing medium to the treatment wells. Include necessary controls:
      • Blank Control: Medium only (no cells).
      • Untreated Control: Cells with culture medium and the same volume of DMSO as the treatment wells (no drug).
      • Vehicle Control: If needed, to test the effect of the solvent.
    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours [3]).
  • CCK-8 Reagent Addition and Incubation:

    • After the drug treatment, add 10 µL of CCK-8 reagent directly to each well, avoiding air bubbles [6].
    • Gently shake the plate to mix and incubate for 1-4 hours in the CO₂ incubator. The incubation time must be optimized for your cell type; a 2-hour incubation is a common starting point [6].
  • Absorbance Measurement:

    • Measure the absorbance of each well at 450 nm using a microplate reader. If a dual-wavelength measurement is possible, use 600-650 nm as the reference wavelength to correct for imperfections.
Data Calculation and Analysis

Calculate the cell viability (%) for each well using the formula: Cell Viability (%) = [A(treated) - A(blank)] / [A(untreated) - A(blank)] × 100

Where:

  • A(treated) is the absorbance of the well with cells, CCK-8, and this compound.
  • A(blank) is the absorbance of the well with medium and CCK-8 only (no cells).
  • A(untreated) is the absorbance of the well with cells and CCK-8 only (no this compound) [6].

Dose-response curves can be plotted (viability vs. log[this compound concentration]) to determine the IC₅₀ value.

Critical Considerations for Assay Optimization

  • Cell Seeding Density: Optimization is crucial. A density that is too high can lead to signal saturation, while one that is too low can result in poor signal-to-noise ratios. A range of 1,000-25,000 cells per well for a 96-well plate is recommended as a starting point [6] [7].
  • Assay Incubation Time: The incubation time with CCK-8 must be determined empirically. Prolonged incubation can lead to formazan crystal precipitation and increased background [5].
  • Evaporation and Edge Effect: Evaporation from outer wells can cause higher absorbance values in perimeter wells. Using plates with lids, sealing them with parafilm, or excluding outer wells from data analysis can mitigate this [8].
  • Interference: Test compounds with inherent reducing activity can interfere. Include a control with this compound and CCK-8 in medium without cells to account for any non-specific reduction [6].
  • Reproducibility: To improve replicability and reproducibility, carefully standardize and report all parameters, including cell passage number, drug storage conditions (-20°C for diluted drugs is not recommended [8]), and medium composition [8].

Visualizing this compound's Dual Mechanisms of Action

The following diagrams summarize the key mechanistic pathways through which this compound influences cell viability, as revealed by recent studies.

G cluster_1 Mechanism 1: BK Channel Blockade cluster_2 Mechanism 2: Autophagy-Mediated Apoptosis (BK-independent?) This compound This compound BK Channel Blockade BK Channel Blockade This compound->BK Channel Blockade Inhibits SERCA?\n(IC₅₀ 5-50 µM) Inhibits SERCA? (IC₅₀ 5-50 µM) This compound->Inhibits SERCA?\n(IC₅₀ 5-50 µM) Altered Ca²⁺ Signaling Altered Ca²⁺ Signaling BK Channel Blockade->Altered Ca²⁺ Signaling Neuroprotection\n(e.g., in HT22 cells) Neuroprotection (e.g., in HT22 cells) Altered Ca²⁺ Signaling->Neuroprotection\n(e.g., in HT22 cells) Modulation of Cd²⁺ Toxicity\n(in PC12/AS-30D cells) Modulation of Cd²⁺ Toxicity (in PC12/AS-30D cells) Altered Ca²⁺ Signaling->Modulation of Cd²⁺ Toxicity\n(in PC12/AS-30D cells) ER Stress / Altered Ca²⁺ Homeostasis ER Stress / Altered Ca²⁺ Homeostasis Inhibits SERCA?\n(IC₅₀ 5-50 µM)->ER Stress / Altered Ca²⁺ Homeostasis mTOR/PI3K Pathway Downregulation mTOR/PI3K Pathway Downregulation ER Stress / Altered Ca²⁺ Homeostasis->mTOR/PI3K Pathway Downregulation Induces Autophagy Induces Autophagy mTOR/PI3K Pathway Downregulation->Induces Autophagy Promotes Apoptosis\n(e.g., in HepG2 cells) Promotes Apoptosis (e.g., in HepG2 cells) Induces Autophagy->Promotes Apoptosis\n(e.g., in HepG2 cells) Promotes Apoptosis Promotes Apoptosis Cleaved Caspase-3 ↑, Bcl-2 ↓ Cleaved Caspase-3 ↑, Bcl-2 ↓ Promotes Apoptosis->Cleaved Caspase-3 ↑, Bcl-2 ↓ Synergistic Effect\nwith Rapamycin Synergistic Effect with Rapamycin Synergistic Effect\nwith Rapamycin->Promotes Apoptosis\n(e.g., in HepG2 cells)

Key Signaling Pathways Affected by this compound

  • mTOR/PI3K Pathway: In HepG2 cells, this compound treatment significantly downregulated the mRNA expression of mTOR and PI3K, which are core targets in its anti-HCC activity [3].
  • Apoptosis Pathway: Western blot analysis confirmed that this compound increases the expression of pro-apoptotic proteins like Bax, cleaved-caspase-3, and cleaved-PARP, while decreasing the anti-apoptotic protein Bcl-2 [3].
  • Autophagy Pathway: this compound increases the ratio of LC3B II/I, a key marker of autophagosome formation. This apoptosis was enhanced when co-treated with the autophagy agonist rapamycin, indicating the cell death is autophagy-mediated [3].

References

Paxilline Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the solubility of paxilline in common laboratory solvents?

This compound is an indole alkaloid mycotoxin that is soluble in several organic solvents. The quantitative data for preparing stock solutions is summarized in the table below [1] [2] [3].

Solvent Solubility & Typical Stock Concentration Notes
DMSO 100 mg/mL (229.6 mM) [1] Standard for high-concentration stock; hygroscopic. Use newly opened DMSO [1].
Acetone Soluble [2] [3] Suitable for experimental use; specific concentration not provided in data.
Chloroform Soluble [2] [3] Suitable for experimental use; specific concentration not provided in data.
Q2: How do I prepare a 10 mM stock solution of this compound in DMSO?

Follow this protocol for preparing a standard 10 mM DMSO stock solution [1]:

  • Weigh the compound: Calculate the required amount of this compound. For a 1 mL solution, you will need 4.36 mg of this compound (Molecular Weight: 435.56 g/mol).
  • Dissolve the compound: Transfer the weighed this compound directly into a clean vial. Add 1 mL of anhydrous, high-purity DMSO.
  • Mix thoroughly: Vortex or sonicate the mixture briefly until the powder is completely dissolved, resulting in a clear solution.
  • Aliquot and store: Immediately aliquot the solution into smaller tubes to minimize freeze-thaw cycles. Store at -20°C, where it remains stable for approximately 1 year [1].

G Start Start this compound Stock Solution Prep Step1 Weigh 4.36 mg this compound Start->Step1 Step2 Add 1 mL DMSO Step1->Step2 Step3 Vortex/Sonicate to Dissolve Step2->Step3 Step4 Aliquot into Small Tubes Step3->Step4 Store Store at -20°C (Stable for 1 Year) Step4->Store

Troubleshooting Common Issues

Problem Possible Cause Solution
Precipitation upon dilution Rapid addition to aqueous buffer. Pre-warm the aqueous buffer. Add the stock solution dropwise while vortexing vigorously.
Inconsistent experimental results Degraded stock solution; water absorption in DMSO. Use fresh, anhydrous DMSO. Avoid repeated freeze-thaw cycles by using aliquots.
Low solubility in solvent Solvent quality or old this compound stock. Ensure solvents are fresh and anhydrous. Verify the integrity of the compound.

Safety and Handling Information

  • Classification: this compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges [4].
  • Hazard Statements: Includes H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) [2] [3].
  • Personal Protective Equipment (PPE): It is recommended to use gloves, eyeshields, and faceshields when handling this compound [2] [3].
  • For Research Use Only: This product is intended for research purposes and is not meant for diagnostic or therapeutic use in humans [4] [1].

References

Paxilline Blockade of BK Channels: Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key quantitative findings on the concentration-dependent effects of paxilline under varying calcium conditions.

Cell/Tissue Type [Ca²⁺] Condition This compound Concentration & Effect Experimental Method Citation

| Rat Vas Deferens Smooth Muscle | Physiological | 70 nM: 50% inhibition (IC₅₀) 1 µM: Complete suppression | Perforated patch-clamp | [1] | | Mouse Brain (mslo channel) | 1 µM free [Ca²⁺] | 1-3 nM: Reversible current reduction | Inside-out patch clamp | [2] | | Guinea Pig Taenia Coli Smooth Muscle | Physiological | 100 nM: Considerable suppression of outward current and oscillations | Whole-cell voltage clamp | [3] | | HEK293 Cells (expressed mSlo1) | ~10 µM (via uncaging) | Channel activation kinetics used to model microdomain Ca²⁺ dynamics | Whole-cell recording & flash photolysis | [4] |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments investigating the this compound-Calcium-BK channel interaction.

Protocol 1: Isolated Tissue Preparation (Vas Deferens/Smooth Muscle)

This protocol is adapted from studies on rat vas deferens and guinea pig taenia coli [1] [3].

  • Cell Isolation: Single smooth muscle cells are isolated from the epididymal part of the rat vas deferens or guinea pig taenia coli using enzymatic digestion (e.g., collagenase).
  • Electrophysiology: Use the perforated patch-clamp technique (e.g., with amphotericin B) to maintain intracellular signaling milieu and minimize dialysis of cytoplasm.
  • Solutions:
    • External Solution: Standard physiological saline. To isolate Ca²⁺-dependent K⁺ current (KCa), a Ca²⁺-free external solution can be applied.
    • This compound Application: Prepare a stock solution in DMSO and dilute to final concentrations (e.g., 70 nM to 1 µM) in the external solution. Apply via a perfusion system.
  • Stimulation: Elicit outward K⁺ currents by applying positive voltage steps (e.g., from -80 mV to +40 mV) from a holding potential.
  • Data Analysis: The this compound-sensitive component is obtained by digital subtraction of currents recorded before and after application.
Protocol 2: Recombinant Channel Studies in Inside-Out Patches

This method allows for precise control of calcium concentrations on the intracellular side of the channel [2].

  • Channel Expression: Express recombinant BK channel α-subunits (e.g., mslo) in a heterologous system like Xenopus laevis oocytes or HEK293 cells.
  • Patch Preparation: Excise inside-out membrane patches from the expressing cells.
  • Solution Control:
    • Use a perfusion system to expose the intracellular side of the patch to solutions with buffered free Ca²⁺ concentrations (e.g., 1 µM, as used in the study).
    • The pipette (extracellular) solution should be Ca²⁺-free.
  • Drug Application: Apply this compound (e.g., 1-3 nM) directly to the intracellular face of the patch via the perfusion system.
  • Recording: Monitor single-channel activity or macroscopic currents in response to voltage steps before, during, and after this compound application to assess reversibility.

The relationship between this compound, calcium, BK channel function, and downstream effects can be visualized in the following pathway diagram.

G cluster_1 Downstream Physiological Effects This compound This compound BK_Channel BK_Channel This compound->BK_Channel Blocks Calcium Calcium Calcium->BK_Channel Activates Membrane_Potential Membrane_Potential BK_Channel->Membrane_Potential Hyperpolarizes Downstream_Effects Downstream_Effects Membrane_Potential->Downstream_Effects SmoothMuscleRelaxation Smooth Muscle Relaxation NeuronalExcitability Neuronal Excitability NeurotransmitterRelease Neurotransmitter Release GeneExpression Gene Expression [5]

Frequently Asked Questions & Troubleshooting

Q1: My this compound application does not produce a consistent block. What could be wrong?

  • A: This is a common issue. First, verify your stock solution preparation. This compound is typically dissolved in DMSO. Ensure the stock is fresh, properly stored, and the final concentration of DMSO in your experimental solution does not exceed 0.1% (v/v), as higher concentrations can affect channels non-specifically. Second, inadequate perfusion can cause inconsistent drug delivery. Ensure your perfusion system has a fast exchange rate and that the drug is thoroughly mixed and reaching the cells/tissue reliably.

Q2: How does intracellular calcium concentration specifically affect this compound's potency?

  • A: The search results indicate that this compound is a potent blocker across a range of calcium concentrations, but its binding and effect are intertwined with channel gating, which is calcium-dependent [2] [4]. At higher intracellular Ca²⁺ levels, the channel's open probability increases. This compound is known to preferentially bind to and stabilize the closed state of the channel. Therefore, in high Ca²⁺ conditions where the channel is more open, the apparent potency of this compound might be slightly reduced because the channel spends less time in its high-affinity state. The core blocking mechanism, however, remains effective.

Q3: I am studying neuronal BK channels. Are there any special considerations?

  • A: Yes. Be aware that BK channels have distinct subcellular localizations with different functions. Nuclear BK (nBK) channels can regulate nucleoplasmic Ca²⁺ and gene expression via the CREB pathway [5]. This compound, being membrane-permeable, can block these intracellular pools, which may contribute to your observed phenotypes. For selectively studying plasma membrane BK channels, consider using a membrane-impermeant blocker like iberiotoxin (IbTx) for comparison [5].

References

optimizing paxilline concentration for BK channel inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Paxilline Concentration Guidelines

The table below summarizes effective this compound concentrations from various experimental models. Note that this compound is a closed-channel blocker, meaning its potency is highest when the BK channel's open probability (Po) is low [1] [2].

Experimental Model Reported Concentration Key Context / Effect Source
General BK Channel Inhibition ~10 nM IC50 when channel open probability (Po) is low [1]. J Gen Physiol
Near 10 µM IC50 as channel Po approaches maximum [1]. J Gen Physiol
Isolated, Perfused Rat Heart 1 µM Significant reduction in heart rate [3]. PLoS One
Mouse LPS-induced Pneumonia Model 1.33 mg/kg (intratracheal) Pharmacological inhibition in vivo; administered at 0 and 24 h [4]. Sci Rep
CA1 Hippocampal Neurons (Rat) Applied in bath solution Effective blockade of BK-channel currents [5]. Cell Signal

Mechanism & Experimental Design

Understanding this compound's mechanism is crucial for troubleshooting, as the channel's open probability dramatically influences the blocker's effectiveness.

Po Channel Open Probability (Po) LowPo Low Po (e.g., low Ca²⁺, negative voltage) Po->LowPo HighPo High Po (e.g., high Ca²⁺, positive voltage) Po->HighPo PaxAffinity This compound Affinity LowPo->PaxAffinity  Leads to HighPo->PaxAffinity  Leads to HighAffinity High Affinity (IC50 ~10 nM) PaxAffinity->HighAffinity LowAffinity Low Affinity (IC50 ~10 µM) PaxAffinity->LowAffinity Inhibition Strong Inhibition HighAffinity->Inhibition  Results in

As the diagram shows, your experimental conditions that influence BK channel state will directly determine this compound potency:

  • To achieve strong inhibition at low nanomolar concentrations: Design your experiment to favor closed channel states. This can be done by using low intracellular calcium (Ca²⁺) concentrations and holding at more negative voltages [1].
  • If your experiment requires high channel activity: Be prepared that much higher (micromolar) concentrations of this compound will be needed for effective block, as its affinity for the open channel is over 500-fold lower [1].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when using this compound:

  • Problem: Incomplete block at recommended concentrations.

    • Solution: This is likely due to high channel open probability in your experimental setup. Troubleshooting steps include:
      • Increase this compound concentration systematically, testing up to 10 µM if necessary [1].
      • Modify channel gating by reducing intracellular Ca²⁺ or depolarizing the voltage to lower Po and increase this compound's blocking potency [1].
      • Verify solution preparation, ensuring proper stock solution dissolution and dilution to achieve the intended working concentration.
  • Problem: Need to confirm block is specific to BK channels.

    • Solution: Include a positive control with another BK-specific inhibitor like iberiotoxin (IbTx) [6] [3]. If both IbTx and this compound produce similar inhibitory effects, it strengthens the conclusion that the observed current is mediated by BK channels. Furthermore, testing this compound on cells from BK channel knock-out (KO) models provides the most robust validation of specificity [4] [3].
  • Problem: Lack of effect in a tissue or in vivo model.

    • Solution: Ensure adequate delivery and bioavailability.
      • For in vivo models, confirm the administration route (e.g., intratracheal [4]) and dosage are appropriate for the target tissue.
      • Use a positive control, such as a known BK channel activator, to confirm that the pathway is present and can be modulated in your system [4].

Experimental Protocol Highlights

The core methodology for evaluating this compound inhibition involves patch-clamp recording in controlled ionic conditions. Here is a summary based on common approaches in the search results [6] [1] [5]:

  • Cell/Preparation: Use a system with confirmed BK channel expression (e.g., recombinant systems, Merkel cells, neurons, smooth muscle cells).
  • Solutions:
    • Extracellular (Bath): Standard physiological saline.
    • Intracellular (Pipette): Vary Ca²⁺ concentration (e.g., buffered to low 0 Ca²⁺ or high 10 µM Ca²⁺) to manipulate channel Po [1].
  • Electrophysiology: Use the whole-cell patch-clamp configuration. To isolate BK currents, you can use a voltage-step protocol from a holding potential and apply specific inhibitors of other K⁺ channels (e.g., TEA for other voltage-gated K⁺ channels) [6].
  • Drug Application:
    • Record baseline BK currents.
    • Apply this compound to the bath solution. The required incubation time may vary; some effects are observed within minutes [5] [7].
    • Record currents after a stable effect is observed.
    • Attempt washout to check for reversibility, though some studies note incomplete recovery [7].

I hope this technical support guide provides a clear foundation for your work. The key is to use the concentration tables as a starting point and fine-tune based on your specific channel conditions.

References

paxilline reversal of pilocarpine-induced hyperexcitability

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Findings at a Glance

The core finding from the research is that paxilline can reverse specific electrophysiological alterations in Dentate Gyrus Granule Cells (GCs) observed during the acute phase of pilocarpine-induced seizures [1] [2]. The table below summarizes the key quantitative data.

Electrophysiological Parameter Sham Group (Mean ± SEM) Pilocarpine Seizure Group (Mean ± SEM) Pilocarpine + this compound (1 μM) Group Statistical Significance
Action Potential (AP) Half-width (ms) [1] 1.60 ± 0.11 ms 1.27 ± 0.03 ms Reversed towards sham group values Decrease in seizure group vs. sham; reversal by this compound [1] [2]
Fast AHP (fAHP) Amplitude (mV) [1] -8.28 ± 0.59 mV -11.68 ± 0.72 mV Not specified Increase in seizure group vs. sham [1]
Number of Action Potentials (at 200 pA) [1] [2] Baseline Significantly increased Significantly attenuated p < 0.01 vs. sham; p < 0.05 vs. seizure group [1] [2]
Number of Action Potentials (at 250 pA) [1] [2] Baseline Significantly increased Significantly attenuated p < 0.05 vs. sham; p < 0.01 vs. seizure group [1] [2]

Detailed Experimental Protocol

The following methodology is based on the established model from the search results [1] [2].

Pilocarpine-Induced Seizure Model
  • Animals: Adult male Wistar rats (150-200 g).
  • Pre-treatment: Administer methyl scopolamine (5 mg/kg, S.C.) 20 minutes before pilocarpine to reduce peripheral cholinergic effects.
  • Seizure Induction: Inject pilocarpine hydrochloride (350 mg/kg, i.p.).
  • Seizure Monitoring: Score motor seizures using the Racine scale. Only animals with seizures of grade 3 or higher are included.
  • Termination of Status Epilepticus: Administer diazepam (4 mg/kg, i.p.) after 3 hours of sustained status epilepticus.
  • Acute Phase Study: Conduct electrophysiological recordings 24 hours after pilocarpine injection.
Slice Preparation & Electrophysiology
  • Slice Preparation:
    • Decapitate rats under anesthesia 24 hours post-pilocarpine.
    • Quickly remove brains and place in ice-cold slicing solution.
    • Prepare 350-400 μm thick horizontal hippocampal slices using a vibroslicer.
    • Incubate slices in Artificial Cerebrospinal Fluid (ACSF) at 32-35°C for 1 hour, then store at room temperature.
  • Whole-Cell Patch-Clamp Recording:
    • Setup: Use submerged recording chamber with continuous ACSF perfusion.
    • Cell Visualization: Identify Dentate Gyrus Granule Cells (GCs) using infrared video microscopy.
    • Electrodes: Use borosilicate glass electrodes (3-6 MΩ resistance) filled with an internal solution.
    • Inclusion Criteria: Only record from cells with:
      • Resting Membrane Potential (RMP) more hyperpolarized than -70 mV.
      • Input Resistance (Rin) >200 MΩ.
      • Obvious action potential overshoot.
      • Stable access resistance (<20 MΩ).
    • Drug Application: Apply 1 μM this compound directly to the bath solution. Allow 15 minutes for the drug to take effect before measurement [1] [2].

Mechanism of Action & Workflow

This compound is a potent and selective inhibitor of large-conductance calcium-activated potassium channels, also known as BK channels [3] [4]. It inhibits these channels by binding more tightly to their closed conformation, thereby stabilizing the closed state and preventing them from opening [3]. In the pilocarpine model, seizure activity leads to hyperexcitability of neurons. The research suggests that this compound counteracts this by blocking BK channels, which appear to be involved in the early alterations of the cells' intrinsic electrophysiological properties [1].

The following diagram illustrates the experimental workflow and proposed mechanism.

Start Start Experiment Pilo Pilocarpine Injection (350 mg/kg, i.p.) Start->Pilo Slice Hippocampal Slice Preparation (24h post-injection) Pilo->Slice Record Patch-Clamp Recording from Dentate Gyrus Granule Cells Slice->Record Drug Bath Application of This compound (1 µM) Record->Drug Mechanism Proposed Mechanism: This compound blocks BK channels, which are implicated in the seizure-induced alterations. Record->Mechanism  Interpretation Measure Measure: • AP Half-width • fAHP Amplitude • Firing Rate Drug->Measure Result Observed Reversal of Pilocarpine-Induced Hyperexcitability Measure->Result Measure->Mechanism  Interpretation

Frequently Asked Questions & Troubleshooting

Q1: My application of this compound does not reverse the hyperexcitability. What could be wrong?

  • A1: Verify the following:
    • Drug Integrity & Solubility: this compound should be dissolved in DMSO as a stock solution and diluted in ACSF for bath application. Ensure the final DMSO concentration is low (e.g., <0.1%) and does not affect cell viability. Prepare fresh solutions or store aliquots correctly.
    • Concentration & Incubation Time: The effective concentration used in the studies was 1 μM [1] [2]. Ensure the drug is bath-applied for a sufficient duration (at least 15 minutes) to allow for full equilibration and effect [1] [2].
    • Cell Health & Model Validation: Confirm that your pilocarpine model was successful. Check for significant increases in action potential firing rate and changes in AP half-width in your seizure group compared to sham controls before applying this compound [1].

Q2: Why is my cell viability poor after preparing hippocampal slices from pilocarpine-treated rats?

  • A2: The 24-hour post-pilocarpine acute phase involves significant neurotoxicity and inflammation.
    • Optimize Slice Protocol: Ensure the slicing solution is ice-cold and contains high sucrose to protect neurons. Limit the time between decapitation and placing the brain in the cold solution.
    • ACSF Composition: Use the exact ACSF compositions described in the protocol (e.g., with appropriate osmolarity ~295 mOsm and glucose) [1] [2].
    • Post-slicing Recovery: A proper incubation period (1 hour at 32-35°C, then at room temperature) is crucial for cell recovery before recording [1] [2].

Q3: What are the key electrophysiological parameters I should focus on?

  • A3: The primary parameters indicating hyperexcitability and its reversal are [1] [2]:
    • Number of Action Potentials: Elicited by 1000ms depolarizing current pulses (especially at 200 pA and 250 pA).
    • Action Potential (AP) Half-width: The duration of the action potential at half-amplitude.
    • Fast Afterhyperpolarization (fAHP) Amplitude: The peak hyperpolarization that follows a single action potential, measured from the resting membrane potential.

Key Considerations for Your Research

  • Pilocarpine Model Specificity: This model is specific for studying temporal lobe epilepsy. The findings relate to early changes in epileptogenesis (24 hours post-injection) and may differ from those in chronic phases [1] [5].
  • BK Channel Complexity: this compound's effect demonstrates the involvement of BK channels, but their precise role in epilepsy is nuanced. In some neural contexts, BK channel loss-of-function mutations are linked to epilepsy, suggesting the channel's role may be cell-type or state-dependent [4].
  • Control Experiments: Always include a sham group (injected with saline instead of pilocarpine) and a vehicle control group (exposed to the this compound solvent, e.g., DMSO) to isolate the specific drug effects.

References

paxilline control of neuronal firing frequency

Author: Smolecule Technical Support Team. Date: February 2026

Paxilline Experimental Guide & Data

Aspect Key Findings & Protocol Details Experimental Context (Source)
Mechanism of Action Allosterically inhibits BK channels by stabilizing closed states [1] [2]. Affinity for closed channels is >500-fold higher than for open channels [1]. Molecular docking and electrophysiology on BK channels [1] [2].
Effective Concentrations IC50 shifts based on channel open probability (Po): ~10 nM (low Po) to ~10 µM (high Po) [1]. Functional studies often use 1 µM [3] or 10 nM [4] in bath application. Inside-out patch clamp; whole-cell recording in rat/mouse brain slices [1] [3] [4].

| Impact on Neuronal Firing | In Seizure Models: Reduces elevated firing rate and hyperexcitability [3] [4]. At Cellular Level: Broadens action potential (AP) half-width by reducing BK contribution to fast afterhyperpolarization (fAHP) [4]. | Whole-cell patch clamp from dentate gyrus granule cells (rats) and layer 2/3 pyramidal neurons (mice) [3] [4]. | | Key Control Experiment | Include BK channel-specific blocker (e.g., this compound, iberiotoxin) to confirm that observed electrophysiological changes are due to BK current. | Standard practice in BK channel studies [3] [4]. |

Detailed Experimental Protocol

The following workflow outlines the key steps for a patch-clamp experiment to investigate this compound's effects on neuronal firing:

Start Begin Experiment Slicing Prepare Acute Brain Slices (300-400 µm thickness) Start->Slicing CellSel Identify Target Neuron (e.g., Pyramidal Cell, Granule Cell) Slicing->CellSel WholeCell Establish Whole-Cell Patch-Clamp Configuration CellSel->WholeCell Baseline Record Baseline Firing (Inject depolarizing current steps) WholeCell->Baseline DrugApp Bath Apply this compound (Common range: 10 nM - 1 µM) Baseline->DrugApp PostDrug Record Post-Treatment Firing (Same cell, same protocol) DrugApp->PostDrug Analyze Analyze Key Parameters: - Firing Frequency - AP Half-Width - fAHP Amplitude PostDrug->Analyze Confirm Confirm BK Channel Role (e.g., with other BK blockers) Analyze->Confirm End Interpret Data Confirm->End

Solutions and Key Parameters

For brain slice preparation and recording, use standard Artificial Cerebrospinal Fluid (ACSF). The internal pipette solution for whole-cell recording should contain (in mM): 135 KMeSO₄, 10 KCl, 10 HEPES, 1 MgCl₂, 2 Na₂ATP, and 0.4 Na₂GTP [3].

After establishing the whole-cell configuration:

  • Hold the neuron at a resting potential of approximately -70 mV to -75 mV [3] [4].
  • Elicit action potentials by injecting depolarizing current steps (e.g., 50-250 pA for 1000 ms) [3].
  • Apply this compound via the bath perfusion system. Allow sufficient time (e.g., 10-15 minutes) for the drug to take full effect [4].
  • Repeat the identical depolarizing current steps on the same neuron to record post-treatment activity.
Data Analysis Focus

Compare these parameters before and after this compound application:

  • Firing Frequency: The number of action potentials evoked by a given current step. This compound is expected to reduce elevated firing in hyperexcitable states [3].
  • Action Potential (AP) Half-Width: The width of the AP at half of its maximum amplitude. Blocking BK channels with this compound typically increases AP half-width [4].
  • Fast Afterhyperpolarization (fAHP) Amplitude: The peak hyperpolarization immediately following an AP. This compound often reduces the fAHP amplitude [4].

Troubleshooting Common Issues

  • Lack of Effect or Incomplete Block: BK channel inhibition by this compound is highly state-dependent. If the channels have a high open probability (Po) under your experimental conditions (e.g., high intracellular Ca²⁺ or strong depolarization), this compound's effectiveness decreases dramatically [1]. Ensure your voltage and Ca²⁺ conditions favor channel closure to see maximal effect.
  • Understanding Conflicting Findings: The role of BK channels can appear paradoxical. In some disease models like epilepsy, a gain-of-function in BK channels can actually lead to increased neuronal excitability by accelerating action potential repolarization and allowing neurons to fire at higher frequencies [4]. Therefore, this compound's effect (reducing firing) is context-dependent and should be interpreted within the specific physiological or pathophysiological model.

References

reducing paxilline cytotoxicity in normal astrocytes

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Paclitaxel-Induced Astrocyte Toxicity

Current research indicates that paclitaxel can directly affect astrocytes, primarily by inducing a pro-inflammatory, neurotoxic state. The following table summarizes the key mechanisms identified.

Mechanism / Pathway Key Effectors / Markers Observed Effect on Astrocytes / Co-cultures Experimental Evidence
General Inflammatory Activation [1] ↑ TNF-α, ↑ SDF-1 Induces mechanical allodynia; astrocyte activation reversed by inhibitor L-α-AA. In vivo mouse models, primary astrocyte cultures.
Induction of A1 Phenotype [2] [3] Notch signaling, Jagged1, Hes1 Transformation to pro-inflammatory A1 astrocytes, contributing to neuropathic pain. In vivo rat model of neuropathic pain; inhibition by DAPT (Notch signaling blocker).
Differential Glial Modulation [4] [5] ↑ S100A10 (neuroprotective marker) In contrast to microglia/SGCs, astrocytes showed a more anti-inflammatory/neuroprotective profile. In vitro primary glial cell cultures from rodent CNS/PNS.
Inhibition of Proliferation [6] N/A (mitotic stabilization) Reduces GFAP-positive astrocyte expansion and modifies morphology in a dose-dependent manner. Primary ventral mesencephalic (VM) cultures from embryonic rats.

Experimental Workflow for Mechanistic Investigation

Based on the literature, you can investigate paclitaxel's effects on astrocytes and potential protective strategies using a workflow like the one below. This diagram outlines the key steps from hypothesis generation to mechanistic validation.

G cluster_1 Phase 1: Model Establishment & Phenotyping cluster_2 Phase 2: Pathway Inhibition & Rescue Start Experimental Investigation of Paclitaxel-Induced Astrocyte Toxicity M1 Treat Primary Astrocytes with Paclitaxel (e.g., 1-14 nM) Start->M1 M2 Assess Inflammatory Activation (ELISA for TNF-α, SDF-1) M1->M2 M3 Evaluate Phenotype Shift (Immunostaining for A1/A2 markers) M2->M3 M4 Confirm Functional Impact (e.g., Neuronal Co-culture Viability) M3->M4 P1 Apply Pathway Inhibitors (e.g., L-α-AA, DAPT) M4->P1 P2 Use Neutralizing Antibodies (e.g., anti-TNF-α, anti-SDF-1) P1->P2 P3 Re-assess Phenotype & Function (Compare to untreated controls) P2->P3

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the research, which you can adapt to test potential cytoprotective agents.

Primary Astrocyte Culture & Paclitaxel Treatment

This protocol is adapted from methods used to study direct astrocyte activation [1] [4] [5].

  • Culture Preparation: Isolate cerebral cortices from postnatal (P1-P3) rodent pups. Remove meninges, mince tissue, and dissociate cells using trypsin. Plate the cells in DMEM with 10% FBS on poly-D-lysine/laminin-coated surfaces. Culture for 10-14 days to obtain a confluent layer of astrocytes.
  • Paclitaxel Treatment: Prepare a stock solution of paclitaxel in DMSO and dilute it in the culture medium. The final concentration of DMSO should not exceed 0.1%. Based on the literature, test a concentration range of 1 nM to 50 nM to observe effects from phenotypic changes to cytotoxicity [1] [6]. Include a vehicle control (0.1% DMSO).
  • Incubation: Treat astrocytes for 24-48 hours before analysis.
Assessing Cytokine-Mediated Toxicity via Neutralizing Antibodies

This method is based on the finding that paclitaxel-activated astrocytes produce pain hypersensitivity via TNF-α and SDF-1 [1].

  • Conditioned Medium: Treat astrocytes with paclitaxel as described above. After 48 hours, collect the conditioned culture medium.
  • Antibody Neutralization: Incubate the conditioned medium with neutralizing antibodies against TNF-α and/or SDF-1. The cited study used an intrathecal dose of 5 μg/site [1]; an equivalent molar ratio for in vitro application should be determined empirically. Use species-matched IgG as a control.
  • Bioassay: Apply the neutralized conditioned medium to naive neuronal cultures or neuron-astrocyte co-cultures.
  • Viability Readout: After 24-48 hours, assess neuronal viability using assays like MTT, WST-1 [7], or Calcein-AM. A reduction in toxicity compared to the non-neutralized control indicates the role of these specific cytokines.
Inhibiting the Notch Signaling Pathway

This protocol targets the pathway identified as contributing to A1 astrocyte activation [2] [3].

  • Co-treatment: Pre-treat or co-treat astrocyte cultures with a Notch signaling inhibitor such as DAPT (a γ-secretase inhibitor) for 1-2 hours before adding paclitaxel.
  • Dosage: The effective concentration used in the referenced in vivo study was 50 μg/rat [3]. For in vitro work, a typical starting range is 1-10 μM DAPT.
  • Validation: After 24-48 hours of co-treatment with paclitaxel and DAPT, analyze the cells for:
    • Molecular Change: Reduction in the expression of A1 astrocyte markers and the downstream Notch effector Hes1 (via qPCR or Western blot).
    • Functional Change: Improved viability of co-cultured neurons.

Focused Investigation Avenues

  • Target Cytokine Signaling: The most direct evidence suggests that neutralizing the cytokines TNF-α and SDF-1 can block the toxic effects of paclitaxel-activated astrocytes [1]. This is a prime target for cytoprotection strategies.
  • Inhibit Phenotype Switching: Preventing the transition of astrocytes to a pro-inflammatory A1 phenotype by inhibiting the Notch signaling pathway (e.g., with DAPT) is another validated approach to reduce associated neuropathic pain [2] [3].
  • Optimize Dosage and Timing: The effect of paclitaxel is highly concentration-dependent [6] [8]. Carefully establishing a sub-toxic threshold for your specific astrocyte model is crucial. Furthermore, the timing of inhibitor application (pre-treatment vs. co-treatment) must be optimized.

References

Core Mechanism of Paxilline in Sensitizing Cancer Cells to Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Paxilline is an indole alkaloid that can sensitize resistant cancer cells to apoptosis induced by TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). It works by modulating several key proteins in the death receptor pathway [1] [2].

The table below summarizes the specific effects of this compound on these apoptotic regulators:

Target Protein Effect of this compound Role in Apoptosis Pathway
Caspase-3 Promotes its complete processing from the p20 intermediate into active p17/p12 subunits [2]. Key executioner caspase; full activation is essential for efficient apoptosis.
DR5 Upregulates protein levels via a CHOP/GADD153-mediated process [1] [2]. Death receptor for TRAIL; increased levels enhance initiation of the death signal.
c-FLIP Downregulates both short (c-FLIPs) and long (c-FLIPL) forms via proteasome-mediated degradation [1] [2]. Inhibits caspase-8 activation; its removal relieves inhibition of the apoptotic pathway.
Survivin Downregulates protein levels via proteasome-mediated degradation [1] [2]. Inhibitor of apoptosis (IAP) protein; its removal prevents caspase inhibition.

This multi-target mechanism effectively lowers the threshold for TRAIL-induced apoptosis, overcoming common resistance mechanisms in cancer cells like glioma. Importantly, studies note that this combined treatment did not induce apoptosis in normal astrocytes, suggesting a potential therapeutic window [1] [2].

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments based on published studies.

Protocol 1: In Vitro Cell Death Sensitization Assay

This protocol is used to test the efficacy of this compound in sensitizing cancer cells to TRAIL.

Workflow Diagram: Cell Sensitization Assay

Start Plate glioma cells (e.g., U251MG, U87MG) Step1 Pre-treat with this compound (e.g., 30 µM, 24h) Start->Step1 Step2 Treat with TRAIL (e.g., 100 ng/mL, 24h) Step1->Step2 Step3 Measure cell viability (Calcein-AM/EthD-1 live/dead assay) Step2->Step3 Step4 Analyze synergy (e.g., isobologram analysis) Step3->Step4 End Assess apoptosis (Sub-G1 flow cytometry, Caspase-3 activity) Step4->End

Key Steps and Reagents:

  • Cell Lines: The study used various human glioma cell lines (U251MG, U87MG, U343, U251N) [2].
  • Treatment:
    • This compound: Used at a subtoxic concentration (e.g., 30 µmol/L). Treatment with this compound alone should not induce significant cell death [2].
    • TRAIL: Used at a concentration that is partially effective or ineffective alone (e.g., 100 ng/mL) [2].
  • Viability Assay: Use calcein-AM to detect live cells and EthD-1 (ethidium homodimer-1) to detect dead cells [2].
  • Synergy Confirmation: The original study used isobologram analysis to confirm the synergistic effect of the combination [2].
Protocol 2: Confirming Caspase-3 Activation

This protocol details how to verify the complete activation of caspase-3, which is a central event in this compound/TRAIL-induced apoptosis.

Workflow Diagram: Caspase-3 Activation Analysis

Start Treat cells with This compound, TRAIL, or combination Option1 Western Blot Analysis Start->Option1 Option2 Caspase Activity Assay Start->Option2 Sub1_1 Detect cleavage of caspase-3 and PARP Option1->Sub1_1 End Confirm complete caspase-3 activation Sub1_1->End Sub2_1 Use luminescent Caspase-Glo 3/7 or fluorometric DEVD-AFC substrate Option2->Sub2_1 Sub2_1->End

Key Steps and Reagents:

  • Western Blot Analysis:
    • Key Observation: Treatment with TRAIL alone may cause only partial processing of caspase-3 to a p20 intermediate. Co-treatment with this compound should lead to its complete processing into the active p17 and p12 subunits [2].
    • Downstream Substrate: Check for cleavage of PARP (a classic substrate of active caspase-3) as further confirmation [2].
  • Caspase Activity Assay:
    • Luminescent Method: The Caspase-Glo 3/7 Assay is a commercially available "add-mix-measure" kit that uses a proluminescent substrate containing the DEVD sequence [3].
    • Fluorometric Method: As an alternative, use the fluorogenic substrate DEVD-AFC. Cleavage by caspase-3 releases the AFC moiety, which can be quantified [2] [4].

Frequently Asked Questions (FAQs)

Q1: My cancer cell lines are resistant to TRAIL alone. Will this compound work? Yes, that is the primary finding of the research. Several glioma cell lines (U251MG, U87MG) that showed no significant cell death with 100 ng/mL TRAIL alone were effectively sensitized by subtoxic doses of this compound (30 µmol/L). The effect was shown to be synergistic [2].

Q2: Does this compound activate caspase-3 on its own? No. The cited studies found that treatment with this compound alone did not induce the proteolytic processing of caspase-8 or caspase-3, nor did it cause significant cell death. Its role is to lower cellular resistance, allowing for complete caspase-3 activation when combined with a death receptor ligand like TRAIL [2].

Q3: What is the evidence that downregulation of c-FLIP and survivin is critical? Functional studies demonstrated that:

  • Overexpression of c-FLIPS, c-FLIPL, or survivin attenuated cell death and caspase-3 activation induced by this compound/TRAIL co-treatment [2].
  • Conversely, siRNA-mediated suppression of c-FLIP or survivin enhanced caspase-3 activity and cell death in cells treated with TRAIL alone [2]. This confirms that downregulation of these inhibitors is a key part of this compound's mechanism.

Q4: Are the effects of this compound specific to cancer cells? The study on glioma cells reported that the this compound/TRAIL co-treatment did not induce apoptosis in normal astrocytes. Furthermore, the changes in key proteins (CHOP, DR5, survivin) were not observed in these normal cells, indicating a potential cancer-selective effect [1] [2].

Important Technical Notes

  • This compound's Other Targets: Be aware that this compound is also a known inhibitor of BK channels and the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) [2]. While its sensitization effect in glioma was linked to the modulation of DR5, c-FLIP, and survivin, its impact on calcium signaling could be a confounding factor in some cell types.
  • Use Appropriate Controls: Always include controls for caspase inhibition to confirm the specificity of the cell death. The original study used the pancaspase inhibitor z-VAD-fmk to confirm the apoptosis was caspase-dependent [2].

References

paxilline dosing for apoptosis induction in resistant cells

Author: Smolecule Technical Support Team. Date: February 2026

Paxilline Dosing for Apoptosis Induction

The table below summarizes key dosing and efficacy data from recent studies. This compound is often used at subtoxic doses to sensitize resistant cells to apoptosis in combination with other agents, notably TRAIL.

| Cell Type / Model | this compound Dose (Alone) | Combination Agent & Dose | Key Efficacy Findings | Proposed Mechanism | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Various Glioma Cells (U251MG, U87MG, etc.) | Up to 30 µM (subtoxic) | TRAIL (up to 100 ng/mL) | Synergistic cell death; induced complete caspase-3 processing [1]. | Upregulation of DR5; downregulation of c-FLIP and survivin [1] [2]. | | Hepatocellular Carcinoma (HepG2) | 10 - 40 µg/mL (~20 - 80 µM*) | -- (Monotherapy) | Dose-dependent inhibition of proliferation & migration; induced S-phase cell cycle arrest & apoptosis [3]. | Promoted autophagy-mediated apoptosis; modulation of mTOR/PI3K pathway, LC3B, Bax/Bcl-2 [3]. | | Rat PC12 & AS-30D Cells (in Cd²⁺ toxicity model) | 10 µM | -- (with Cd²⁺) | Attenuated Cd²⁺-induced cytotoxic effects; reduced NS004/NS1619-induced ROS increase [4]. | Involved modulation of mitochondrial respiratory chain and ROS; likely BK(Ca) channel blockade [4]. |

Note: The exact molecular weight of the this compound used in [3] was not provided. The molar conversion is estimated based on a typical molecular weight for this compound of ~ 500 g/mol and should be treated as an approximation.

Experimental Protocol: this compound & TRAIL Co-treatment

This protocol is adapted from a study on glioma cells [1] and can be adapted for other resistant cancer models.

Reagent Preparation
  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-30 mM) in DMSO. Aliquot and store at -20°C.
  • TRAIL Stock Solution: Prepare a stock solution (e.g., 100 µg/mL) per manufacturer's instructions. Aliquot and store at -80°C.
  • Control Solutions: Prepare a vehicle control containing the same final concentration of DMSO used in this compound treatments (e.g., 0.1-0.3% v/v).
Cell Seeding and Pre-treatment
  • Seed your target cells (e.g., glioma, carcinoma) in an appropriate culture plate (96-well for viability, 6-well for protein analysis) and allow them to adhere overnight.
  • The next day, pre-treat cells with the predetermined subtoxic dose of this compound (e.g., 10-30 µM) or vehicle control for 1-2 hours. This pre-treatment allows time for this compound to modulate key targets like DR5, c-FLIP, and survivin.
Combination Treatment
  • Add TRAIL (e.g., 50-100 ng/mL) directly to the medium of the pre-treated cells.
  • Incubate cells for the desired duration (e.g., 16-24 hours) before assaying for apoptosis.
Key Assays for Apoptosis Validation
  • Cell Viability Assay: Use calcein-AM (for live cells) and EthD-1 (for dead cells) to assess viability and cytotoxicity [1].
  • Western Blot Analysis: Confirm mechanistic changes by probing for:
    • Cleaved Caspase-3 and Cleaved PARP: Hallmarks of apoptosis execution.
    • DR5: Expected upregulation.
    • c-FLIP and Survivin: Expected downregulation [1] [2].
  • Flow Cytometry:
    • Use Annexin V/PI staining to quantify apoptotic cells [3].
    • Analyze the sub-G1 population to indicate apoptotic DNA fragmentation [1].

Mechanism of Action: How this compound Sensitizes Resistant Cells

The following diagram illustrates the molecular mechanism by which this compound overcomes apoptosis resistance, particularly in the context of TRAIL therapy.

G This compound This compound Treatment DR5 DR5 Upregulation (via CHOP) This compound->DR5 Induces cFLIP c-FLIP Downregulation This compound->cFLIP Promotes Degradation Survivin Survivin Downregulation This compound->Survivin Promotes Degradation DISC Enhanced DISC Formation & Caspase-8 Activation DR5->DISC Provides Signal cFLIP->DISC Removes Inhibition CaspaseCascade Caspase-3 Activation & Apoptosis Execution Survivin->CaspaseCascade Removes Inhibition DISC->CaspaseCascade Activates

This compound overcomes resistance by simultaneously modulating multiple components of the death receptor pathway [1] [2]:

  • Sensitizes via DR5: this compound upregulates the TRAIL death receptor DR5 through a transcription factor called CHOP, making the cell more receptive to the death signal.
  • Removes Brakes on Apoptosis: It promotes the proteasomal degradation of key anti-apoptotic proteins:
    • c-FLIP: This protein normally blocks death signaling at the DISC level. Its removal allows for robust activation of caspase-8 [1] [5].
    • Survivin: This protein inhibits effector caspases. Its removal allows the apoptotic cascade to proceed unchecked [1].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No cell death with combination treatment. Cell line is highly resistant. Pre-test multiple resistant cell lines. Titrate both this compound (5-40 µM) and TRAIL (25-200 ng/mL) to find an effective window [1].
High toxicity from this compound alone. Dose is too high; cell type is particularly sensitive. Reduce this compound dose. Establish a precise dose-response curve for this compound alone to find a truly subtoxic concentration for your specific cells [1] [3].
Weak protein level changes (DR5, c-FLIP). Incorrect timing. Perform a time-course experiment. Pre-treat with this compound for 2-8 hours before adding TRAIL to ensure adequate time for target modulation [1].
Inconsistent results between replicates. Instability of reagents; uneven cell seeding. Use fresh this compound/TRAIL aliquots, avoid freeze-thaw cycles. Ensure cells are evenly seeded and are not over-confluent at the time of treatment.

Important Considerations for Researchers

  • Cell-Type Specificity: The efficacy and precise mechanism of this compound may vary across different cancer types. The dosing table provides a starting point, but optimization is crucial [1] [3] [4].
  • Beyond BK Channels: While this compound is a known BK channel blocker, its pro-apoptotic sensitizing effects in glioma and HCC cells are linked to other targets (DR5, c-FLIP, survivin, autophagy). The role of BK channel inhibition in this process may be cell-context dependent [1] [3] [6].
  • Selectivity for Cancer Cells: A significant advantage noted in the glioma study is that the this compound/TRAIL combination did not induce apoptosis in normal astrocytes, suggesting a potential therapeutic window [1].

References

paxilline vs NS1608 effects on myotonic stiffness

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Mechanisms of Action

The table below summarizes the core characteristics and mechanisms of Paxilline and NS1608.

Feature This compound NS1608
Chemical Nature BK channel blocker [1] [2] BK channel activator [1] [2]
Primary Molecular Target Big conductance calcium- and voltage-activated potassium (BK) channels [1] [2] Big conductance calcium- and voltage-activated potassium (BK) channels [1] [2]
Proposed Therapeutic Role Potential therapeutic agent to reduce myotonic stiffness [1] [2] Research tool for understanding disease mechanism; its effects worsen myotonia [1] [2]
Mechanism in Myotonia Shortens muscle relaxation time; reduces twitch force in myotonic muscle [1] [2] Prolongs muscle relaxation time; aggravates myotonic activity [1] [2]

The following diagram illustrates the opposing pathways through which these compounds affect muscle relaxation.

G Myotonia Myotonia BK_Block BK Channel Blockade (this compound) Myotonia->BK_Block Leads to BK_Activation BK Channel Activation (NS1608) Myotonia->BK_Activation Leads to Relaxation_Short Shortened Relaxation Time (Improved Relaxation) BK_Block->Relaxation_Short Results in Relaxation_Long Prolonged Relaxation Time (Worsened Myotonia) BK_Activation->Relaxation_Long Results in

Summary of Experimental Findings

Experimental data from key studies quantifies the distinct effects of this compound and NS1608.

Experimental Model Key Measured Parameter This compound Effect NS1608 Effect Citations
Murine Fast-Twitch Muscle (EDL) Relaxation Time (T90/10) Significantly shortened Significantly prolonged [1] [2]
Murine Slow-Twitch Muscle (Soleus) Relaxation Time (T90/10) Significantly shortened Significantly prolonged [1] [2]
Human Vastus Lateralis Muscle Relaxation Time (T90/10) Significantly shortened Information not specific in sources [1] [2]
Myotonic Muscle Twitch Force Significantly reduced Opposite effects to this compound (aggravates stiffness) [1] [2]

Key Experimental Protocols

The primary evidence for this comparison comes from a standardized in vitro protocol using muscle specimens:

  • Muscle Specimen Preparation: Experiments were conducted on isolated muscle bundles from wild-type and BK channel-deficient (BK⁻/⁻) mice (slow-twitch soleus and fast-twitch extensor digitorum longus, EDL) and from human vastus lateralis muscle biopsies [1] [2].
  • Induction of Myotonia: Myotonia was pharmacologically induced in vitro by applying 100 µM Anthracene-9-carboxylic acid (9-AC), a CLC-1 chloride channel blocker, to mimic the reduced chloride conductance of myotonia congenita [1] [2].
  • Drug Application & Functional Measurement: Muscle specimens were exposed to either the BK channel blocker This compound or the activator NS1608. The functional effects were monitored by measuring:
    • Muscle-twitch force
    • Relaxation time (T90/10), which is the time for force to fall from 90% to 10% of its peak value [1] [2].

This workflow is summarized in the following diagram:

Interpretation and Research Implications

The data demonstrates that BK channel blockade with this compound is a promising therapeutic strategy for myotonia [1] [2]. The consistent effects across different muscle types (slow- and fast-twitch) and species (mouse and human) strengthen the potential for clinical translation.

  • This compound's Therapeutic Potential: By blocking BK channels, this compound shortens relaxation time and reduces twitch force in myotonic muscle, directly addressing the core symptom of impaired muscle relaxation [1] [2].
  • NS1608's Role as a Research Tool: The worsening of myotonia with NS1608 confirms the role of BK channel activation in the pathology, providing a valuable tool for probing disease mechanisms [1] [2].

A critical point of clarification for your research is to distinguish "this compound" from the protein "Paxillin". They are distinct entities: this compound is a neurotoxin and BK channel blocker, while Paxillin is a focal adhesion protein involved in cell signaling and has been studied in the context of muscular dystrophy [3] [4].

References

Comparison of Common Genotoxicity Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core in vitro and in vivo methods used for genotoxicity assessment, detailing what each test detects and its primary applications [1] [2].

Assay Name Endpoint Detected Common Applications
Ames Test (Bacterial Reverse Mutation Assay) Gene mutations (point mutations, frameshifts) [1] Initial screening for mutagenicity; required by regulatory bodies for safety assessment [2].
In Vitro Micronucleus (MN) Assay Chromosomal damage (chromosome loss or fragmentation) [1] [3] High-throughput screening for clastogenic and aneugenic effects; useful in toxicological screening [4].
In Vivo Micronucleus Assay Chromosomal damage in live models (typically rodent bone marrow or peripheral blood) [1] [3] Confirms genotoxicity in a whole organism; accounts for metabolism and pharmacokinetics.
Comet Assay (Single Cell Gel Electrophoresis) DNA strand breaks (single- and double-strand) [1] [5] Measures direct DNA damage; can be applied to any nucleated cell type in vitro or in vivo [2].
Chromosomal Aberration Test Structural chromosomal abnormalities (breaks, rearrangements) [2] Detects gross chromosomal damage; often used in mammalian cell systems.

Detailed Experimental Protocols

For researchers planning to conduct these assays, here are the essential methodological steps for two of the most common and versatile techniques.

Protocol 1: The Comet Assay (for DNA Strand Breaks)

The Comet Assay is a sensitive method for detecting DNA damage at the single-cell level. The following protocol is adapted for detecting double-strand breaks (the neutral version) [5].

  • Slide Preparation: Coat microscope slides with a thin layer of normal melting point agarose and allow them to dry [5].
  • Cell Embedding: Mix a suspension of single cells (e.g., from cell culture or isolated tissues) with low melting point agarose. Layer this mixture onto the pre-coated slide and place a coverslip to solidify [1] [5].
  • Cell Lysis: After solidification, immerse the slides in a cold, high-salt lysis buffer (containing detergents like Triton X-100) to remove cellular proteins and lipids, leaving behind the naked DNA (nucleoids) [5].
  • Electrophoresis: Place the slides in an electrophoresis chamber filled with neutral buffer. Apply an electric field for a set time and voltage. Damaged DNA, being fragmented, migrates from the nucleus toward the anode [1] [5].
  • Staining and Analysis: Stain the DNA with a fluorescent dye such as SYBR Gold. Under a fluorescence microscope, undamaged DNA appears as a intact "head," while fragmented DNA forms a "tail," giving the appearance of a comet. The intensity and length of the tail are proportional to the amount of DNA damage [5].

The workflow for this procedure is outlined below.

Start Start Comet Assay Slide Coat Slide with Agarose Start->Slide Embed Embed Cells in LMP Agarose Slide->Embed Lysis Lyse Cells Embed->Lysis Electrophoresis Perform Electrophoresis Lysis->Electrophoresis Stain Stain DNA Electrophoresis->Stain Analyze Analyze Comets Stain->Analyze End Assay Complete Analyze->End

Protocol 2: The In Vitro Micronucleus Assay (for Chromosomal Damage)

This assay detects micronuclei, which are small, extranuclear bodies formed from acentric chromosome fragments or whole chromosomes that lag behind during cell division [3] [4].

  • Cell Culture and Treatment: Grow mammalian cells (e.g., lymphocytes or cell lines) in culture and expose them to the test substance, both with and without metabolic activation, for a suitable duration [1].
  • Cytokinesis-Blocking: Add cytochalasin B to the culture. This compound inhibits cytokinesis—the division of the cytoplasm—without preventing nuclear division. This results in binucleated cells [3] [4].
  • Cell Harvesting and Slide Preparation: After an appropriate recovery time, harvest the cells and prepare slides using standard cytological techniques, such as centrifugation and smearing [1].
  • Staining: Stain the slides with a DNA-specific fluorescent stain (e.g., acridine orange) or a histological stain like Giemsa to visualize the nuclei and micronuclei [2] [4].
  • Microscopic Analysis: Score the frequency of micronuclei exclusively in binucleated cells. This ensures that only damage incurred in the first cell division after treatment is recorded, improving the assay's accuracy [3].

The following diagram illustrates the core cellular process this assay detects.

Normal Normal Cell Division (Chromosomes Segregate) Damage Genotoxic Insult Normal->Damage Fragment Acentric Chromosome Fragment Damage->Fragment Lag Whole Chromosome Lagging Damage->Lag FormMN Micronucleus Formation in Daughter Cell Fragment->FormMN Lag->FormMN

A Path Forward for Your Research

To proceed with a genotoxicity assessment for paxilline, I suggest the following steps:

  • Consult Specialized Databases: Search toxicology and pharmacology databases such as TOXNET (via NIH), EPA's ACToR, or IUCLID for any existing regulatory or proprietary data on this compound.
  • Review Mycotoxin Literature: this compound is a tremorgenic mycotoxin. Broaden your search to include scientific papers on the genotoxicity of structurally or functionally similar mycotoxins, which can provide valuable insights and help form a hypothesis.
  • Design a Testing Battery: In the absence of existing data, you will likely need to generate it. A standard battery, as per OECD and ICH guidelines, often includes:
    • The Ames test for gene mutation.
    • The In Vitro Micronucleus assay in mammalian cells for chromosomal damage.
    • A follow-up In Vivo assay (e.g., Micronucleus test in rodent bone marrow) to confirm any positive findings in a whole organism.

References

paxilline anticonvulsant effects vs other BK antagonists

Author: Smolecule Technical Support Team. Date: February 2026

Paxilline as an Anticonvulsant: Evidence and Mechanism

This compound has demonstrated significant anticonvulsant properties in various experimental models. The table below summarizes key findings from the research.

Aspect Experimental Findings
Overall Effect Significant anticonvulsant activity; eliminates tonic-clonic seizures in some models [1].
In Vivo Models Effective in seizures induced by picrotoxin (GABAA antagonist) and pentylenetetrazole (PTZ) [1] [2].
Mechanistic Insight BK channel blockade is crucial for the anticonvulsant effect of cannabidiol (CBD); this compound blocks CBD's protective action [2].
Paradoxical Role of BK Channels Gain-of-function BK channel mutations are linked to human epilepsy; inhibition can be therapeutic [1] [2].

This compound inhibits BK channels by stabilizing them in a closed state. It binds much more tightly to the closed conformation of the channel (affinity >500-fold greater than for the open conformation), thereby reducing the probability of the channel opening [3]. This action is particularly effective at counteracting a seizure-induced "gain-of-function" in BK channels that is associated with elevated excitability in brain neurons [1].

Key Experimental Protocols

To help you evaluate the evidence, here are the methodologies from pivotal studies:

  • In Vivo Seizure Models: The anticonvulsant effect of this compound was evaluated in animals. Seizures were induced by intraperitoneal (i.p.) injection of chemoconvulsants like picrotoxin or pentylenetetrazole (PTZ). Twenty-four hours after the initial seizure, animals were reinjected with the chemoconvulsant along with either this compound or a saline control. The presence and duration of tonic-clonic seizures were then measured and compared [1].
  • Electrophysiology (Mechanism of Action): The mechanism was elucidated using excised inside-out patches from cells expressing BK channels. In this setup, the intracellular side of the membrane is exposed to controlled solutions, allowing precise manipulation of calcium concentrations and voltage. This compound was applied to the cytoplasmic side, and its effect on channel open probability (Po) was measured via voltage-clamp recordings. This method confirmed that this compound inhibition is inversely dependent on channel open probability and is relieved by conditions that increase Po [3].

The Complex Role of BK Channels in Seizures

The relationship between BK channels and neuronal excitability is not straightforward, which is crucial for understanding the therapeutic potential of their antagonists. The following diagram illustrates the paradoxical role of BK channels.

architecture Normal Normal Physiology BK channels regulate action potential repolarization GainOfFunction Gain-of-Function Enhanced BK current sharpens action potentials Normal->GainOfFunction Seizure or Genetic Mutation Result1 Facilitates high-frequency firing in neurons GainOfFunction->Result1 Result2 Can lead to temporal lobe seizures GainOfFunction->Result2 Antagonist BK Antagonist (e.g., this compound) Inhibits excessive channel activity Result1->Antagonist Therapeutic Target Result2->Antagonist Therapeutic Target Therapeutic Reduces pathological high-frequency firing Antagonist->Therapeutic

Research Gaps and Future Directions

While the evidence for this compound is strong, the requested direct comparison with other BK antagonists is a recognized gap in the field.

  • Lack of Head-to-Head Studies: The search results did not contain studies that directly and quantitatively compare the anticonvulsant potency or efficacy of this compound against other specific BK channel antagonists (such as iberiotoxin) in the same experimental setup.
  • Focus on a Single Agent: Most foundational studies focus on characterizing this compound alone or use it as a tool to investigate BK channel function [1] [3] [2]. This makes it difficult to create a structured comparison table with data for multiple antagonists.

To move forward with a comparative analysis, you may need to explore research on other specific BK antagonists individually and then synthesize the data. Alternatively, investigating the structural features of different antagonists (like the importance of the C-13 OH group in this compound [4]) could provide a basis for a theoretical comparison.

References

paxilline β4 subunit BK channel sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Paxilline Sensitivity: β4-Subunit's Impact

The table below summarizes the key differences in this compound's effects on BK channels with and without the β4 subunit.

Feature BK Channels with β4 Subunit (Type II, Slow-Gated) BK Channels without β4 Subunit (Type I, Fast-Gated)
This compound Sensitivity Reduced sensitivity; often requires higher concentrations or shows no effect [1] [2] [3] Highly sensitive; nanomolar-range inhibition (Ki ~1.9 nM) [4] [5]
Basic Gating Kinetics Slows activation and deactivation kinetics [1] [6] Fast activation kinetics [1]
Role in Action Potential Reduces contribution to repolarization and fast afterhyperpolarization (fAHP) [1] [7] Sharpens action potential repolarization and increases fAHP amplitude [1] [7]
Impact on Firing Frequency Decreases neuronal excitability; moderates firing frequency [1] Can paradoxically increase spike frequency [1] [7]
Primary Experimental Evidence This compound does not affect action potential shape or firing in wild-type (β4-expressing) dentate gyrus neurons [1]. This compound blocks mGluR-LTD in neonatal hippocampus, a process dependent on BK channels with β4 [2]. This compound application mimics/opposes effects of β4 knockout, reducing fAHP and altering spiking in dentate gyrus neurons [1] [7].

Molecular Mechanisms and Functional Consequences

The differential effect of this compound is rooted in the β4 subunit's ability to fundamentally alter BK channel properties and localization.

  • Altered Channel Gating: The β4 subunit slows down the activation and deactivation of the BK channel, creating "slow-gated" or Type II channels [1]. This kinetic change inherently reduces the channel's ability to open during a brief action potential, limiting its functional role and thereby the observable effect of its blocker, this compound [1].
  • Regulation of Surface Expression: Beyond gating, the β4 subunit plays a crucial role in trafficking. It contains an ER retention signal that actively reduces the number of BK channels on the neuronal cell surface [6]. With fewer channels available on the plasma membrane, the physiological impact of blocking them with this compound is diminished.
  • Pro-excitatory vs. Anti-excitatory Role: This is a key functional consequence. In neurons lacking β4, fast-gated BK channels open readily during an action potential. Their activation contributes significantly to the fast afterhyperpolarization (fAHP). A larger fAHP allows neurons to recover more quickly from a preceding spike, paradoxically increasing firing frequency [1] [7]. Therefore, blocking these pro-excitatory channels with this compound in β4-knockout neurons reduces their excitability [1]. In contrast, in β4-expressing neurons, BK channels have a more limited role in the action potential, so this compound has little effect on firing [1].

Key Supporting Experimental Evidence

The following diagram illustrates the core experimental workflow and logic used to establish β4's role in this compound sensitivity.

G A Two Primary Models B β4 Knockout (KO) Mice (Hippocampal DG neurons) A->B C Wild-Type (WT) Mice (Endogenously express β4) A->C D Apply this compound (BK channel blocker) B->D C->D E Observe: Strong effect • Sharpens AP repolarization • Alters fAHP & firing frequency D->E F Observe: Little to no effect • No change in AP shape • No change in firing frequency D->F G Conclusion: BK channels are functional & this compound-sensitive E->G H Conclusion: β4 renders BK channels less functionally available & this compound-insensitive F->H

Key experimental approaches include:

  • Brain Slice Electrophysiology: Researchers use whole-cell current-clamp recordings on neurons from β4 KO and WT mice. They apply this compound via the bath or pipette solution and measure changes in action potential waveform and firing frequency in response to current injections [1] [7].
  • Synaptic Plasticity Studies: At CA3-CA1 synapses in the neonatal hippocampus, a form of long-term depression (mGluR-LTD) requires presynaptic BK channels containing the β4 subunit. This LTD is blocked by this compound but not by iberiotoxin, another BK blocker that is ineffective against β4-containing channels [2].

Research Implications and Considerations

For your research and drug development work, please consider the following:

  • Subunit-Specific Pharmacology: The efficacy of this compound is highly dependent on the native BK channel complex composition. Its effect can vary significantly between different brain regions and cell types based on their endogenous β4 expression levels [1] [6].
  • Tool Selection: this compound is a valuable tool for isolating the function of fast-gated, β4-free BK channels in neuronal circuits. Its membrane-permeability allows for easy application in intact tissue preparations [3].
  • Therapeutic Targeting: The β4 subunit itself presents a potential target for modulating neuronal excitability in conditions like epilepsy, where a gain-of-function in BK channels (akin to the loss of β4) can be pro-epileptic [1] [8].

References

paxilline efficacy TRAIL sensitization versus other agents

Author: Smolecule Technical Support Team. Date: February 2026

TRAIL Signaling Pathway and Resistance Mechanisms

Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells [1] [2]. It triggers the extrinsic apoptotic pathway by binding to death receptors DR4 (TRAIL-R1) and DR5 (TRAIL-R2) [3] [4].

The diagram below illustrates the core TRAIL-induced apoptosis pathway and key resistance mechanisms.

trail_pathway TRAIL TRAIL DR4_DR5 DR4 / DR5 (Death Receptors) TRAIL->DR4_DR5 FADD FADD DR4_DR5->FADD DISC Formation Caspase8_10 Pro-caspase-8/10 FADD->Caspase8_10 Caspase8 Active Caspase-8 Caspase8_10->Caspase8 EffectorCaspases Effector Caspases (e.g., Caspase-3/7) Caspase8->EffectorCaspases Mitochondria Mitochondria Caspase8->Mitochondria Type II Cells Apoptosis Apoptosis EffectorCaspases->Apoptosis Mitochondria->EffectorCaspases Cytochrome c Release DecoyReceptors DcR1, DcR2, OPG (Decoy Receptors) DecoyReceptors->TRAIL Sequesters cFLIP c-FLIP (Inhibitor) cFLIP->FADD Inhibits Recruitment Bcl2 Bcl-2 Family (Inhibitor) Bcl2->Mitochondria Inhibits Signal

Despite its potential, many cancers display intrinsic or acquired resistance to TRAIL-induced apoptosis [2]. Key resistance mechanisms include:

  • High expression of decoy receptors (DcR1, DcR2, OPG) that bind TRAIL without transmitting a death signal [3] [4].
  • Overexpression of anti-apoptotic proteins like c-FLIP (which inhibits caspase-8 activation at the DISC) and members of the Bcl-2 family (which block the mitochondrial apoptotic pathway) [1] [2].
  • Dysregulation of specific signaling pathways, such as the KRAS-NF-κB axis, which can promote cell survival and invasion instead of apoptosis [1] [4].

TRAIL-Sensitizing Agents: A Comparative Overview

To overcome resistance, numerous agents have been investigated for their ability to sensitize cancer cells to TRAIL. The table below summarizes some of the most prominent categories and examples, along with their proposed mechanisms and experimental contexts.

Sensitizing Agent / Category Proposed Mechanism of Action Reported Experimental Efficacy/Outcome Experimental Context (Cell Lines/Models)
CDK9 Inhibitors (e.g., AZD4573) Suppresses short-lived anti-apoptotic proteins like c-FLIP and Mcl-1 [2]. Highly effective synergy; induced complete tumor regression in vivo when combined with a TRAIL-receptor agonist (Dulanermin) [2]. Hematologic cancer cell lines and xenograft models [2].
Proteasome Inhibitors (e.g., Bortezomib) Multiple targets, including ER stress induction and downregulation of c-FLIP [3]. Showed synergistic effects in preclinical studies; clinical trials with Mapatumumab showed the combination was safe but did not significantly improve response rates [1] [4]. Multiple myeloma; various solid tumors in clinical trials [1] [4].
PI3K Inhibitors Modulates survival signaling; effect is context-dependent and linked to p21 expression and androgen receptor status [5]. Sensitized resistant LNCaP prostate cancer cells but conferred resistance to sensitive PC3 cells [5]. Prostate cancer cell lines (LNCaP, PC3) [5].
TRAIL-R Agonistic Antibodies (e.g., Mapatumumab (anti-DR4), Tigatuzumab (anti-DR5)) Activates death receptors; may also induce Antibody-Dependent Cellular Cytotoxicity (ADCC) [1] [4]. Generally well-tolerated but demonstrated limited efficacy as monotherapy or in combination with chemotherapy in phase II trials [1] [4]. Non-small cell lung cancer, colorectal cancer, pancreatic cancer, etc. [4].
Enhancing TRAIL Delivery (e.g., Nanocarriers, Gene Therapy) Improves half-life and tumor localization of TRAIL; enables combination with other drugs in a single delivery system [6]. TRAIL gene delivery showed a potent "bystander effect" killing neighboring tumor cells; nanoparticle codelivery with chemotherapeutics yielded synergistic efficacy [6]. Various in vitro and in vivo models of hepatocellular carcinoma, cervical cancer, etc. [6].

General Experimental Workflow for Evaluating Sensitizers

The following diagram outlines a common methodological approach used in the cited literature to investigate the efficacy of TRAIL-sensitizing agents.

workflow Start Start CellLines In Vitro Models: Use TRAIL-resistant and -sensitive cancer cell lines Start->CellLines Viability Cell Viability & Apoptosis Assays (e.g., MTT, Annexin V/PI staining) CellLines->Viability Mechanism Mechanistic Studies: Western Blot (DISC analysis, c-FLIP, Bcl-2, etc.), qPCR, Gene Silencing (siRNA) Viability->Mechanism InVivo In Vivo Validation: Xenograft mouse models, Tumor volume measurement Mechanism->InVivo DataAnalysis Data Analysis: Synergy calculation (e.g., Chou-Talalay method), Statistical testing InVivo->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

  • In Vitro Models: Research typically begins with a panel of cancer cell lines, including those with known TRAIL resistance. Cells are treated with sub-lethal doses of the sensitizing agent alone, TRAIL alone, and their combination [5].
  • Cell Viability & Apoptosis Assays: Viability is measured using assays like MTT. Apoptosis is quantified via flow cytometry using Annexin V/propidium iodide (PI) staining [5].
  • Mechanistic Studies: Western blotting analyzes key proteins in the TRAIL pathway (e.g., procaspase-8 cleavage, c-FLIP levels). Gene knockdown with siRNA (e.g., against c-FLIP or Bcl-2) confirms the role of specific resistance factors [2] [5].
  • In Vivo Validation: Promising in vitro results are validated in animal models, often immunodeficient mice bearing human tumor xenografts. Tumor growth is monitored after treatment with the TRAIL/sensitizer combination [2] [6].
  • Data Analysis: The combination effect is analyzed for synergy using established methods. Statistical significance is determined for all findings [2].

Research Implications and Future Directions

  • Clinical Translation Challenges: Despite strong preclinical data, many TRAIL-sensitizing strategies have shown limited success in clinical trials, highlighting the complexity of human tumors and the need for better biomarkers to predict response [1] [2].
  • Next-Generation Agonists: Research is focused on developing "next-generation" TRAIL-receptor agonists with improved valency and safety profiles, which may be more effective in combination therapies [2].
  • Context is Crucial: The efficacy of a sensitizing agent can vary dramatically depending on cancer type and genetic background, as seen with PI3K inhibitors [5]. A one-size-fits-all approach is unlikely to succeed.

References

Paxilline Lifespan Extension in C. elegans: Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

Intervention Type Effect on Lifespan Effect on Motor Aging (Healthspan) Key Mechanistic Target Critical Finding on Timing
Pharmacological (Paxilline) Extended [1] [2] Slowed age-dependent decline [1] [2] SLO-1 BK channel [3] [1] [4] Effective only when administered in mid-adulthood (day 5-7), not in young worms [1] [5]
Genetic (slo-1 null mutation) Extended [1] Slowed age-dependent decline [1] SLO-1 BK channel [1] Confirmed that loss of SLO-1 function is beneficial

Mechanism of Action and Experimental Validation

This compound exerts its effects by specifically targeting and inhibiting the SLO-1 channel, a conserved BK potassium channel that dampens neuronal excitability.

  • Primary Target: SLO-1, the C. elegans ortholog of the BK (Big Potassium) channel [3] [1] [4].
  • Physiological Role: SLO-1 acts in motor neurons to repress synaptic transmission at neuromuscular junctions (NMJs). It dampens neuronal excitability and reduces synaptic release from motor neurons to muscle tissue [1] [2].
  • Proposed Mechanism of Lifespan Extension: With age, this dampening activity may contribute to motor decline. By inhibiting SLO-1, this compound disinhibits the nervous system, leading to increased synaptic transmission at NMJs. This improved neuronal communication slows the rate of age-dependent motor activity decline and, surprisingly, extends lifespan [1] [5]. The lifespan extension from SLO-1 inhibition is dependent on the FOXO/DAF-16 transcription factor, a key player in conserved longevity pathways [4].

The following diagram illustrates this signaling pathway and the role of this compound.

This compound This compound SLO1 SLO-1 BK Channel This compound->SLO1 Inhibits Neurotransmission Synaptic Transmission at NMJ SLO1->Neurotransmission Represses MotorDecline Age-Related Motor Decline Neurotransmission->MotorDecline Lifespan Lifespan Neurotransmission->Lifespan Promotes DAF16 FOXO/DAF-16 Neurotransmission->DAF16 Activates

Key Experimental Evidence and Protocols

The validation of this compound is supported by rigorous genetic and pharmacological experiments.

  • Key Experimental Model: Wild-type C. elegans (N2 strain) and slo-1 null mutant strains were used [1].
  • Critical Control: The lifespan-extending effects of this compound were abolished in slo-1 mutant worms, proving that its action is specifically dependent on the SLO-1 channel [1].

A summary of the key methodological approaches is provided below.

Experiment Type Core Protocol Description Key Outcome & Validation
Lifespan Analysis Worms were grown on standard NGM agar plates seeded with E. coli OP50 bacteria. This compound was mixed into the agar medium. Lifespan assays began at the L4 larval stage or at specified adult days. Worms were scored as dead when they no longer responded to touch [1] [6]. This compound treatment starting in mid-adulthood (day 5-7) consistently extended median lifespan compared to vehicle-control treated worms [1].
Motor Function Assay Locomotion (movement speed) was quantified by tracking body bends per minute or by using automated imaging systems to measure movement speed over the worms' adult life [1]. This compound-treated worms maintained a higher motor activity in mid-to-late life compared to controls, indicating a slower rate of motor aging [1] [2].
Genetic Rescue & Tissue-Specificity Transgenic worms expressing the slo-1 gene under cell-specific promoters (e.g., motor neuron-specific) were generated in a slo-1 mutant background. These worms were then subjected to lifespan and motor assays [1]. Expression of slo-1 specifically in motor neurons (but not in muscle or sensory neurons) reversed the long-lived and slow-aging phenotypes of slo-1 mutants. This confirmed that SLO-1 acts in the motor nervous system to regulate aging [1].
Temporal (Timing) Analysis RNAi to knock down slo-1 or this compound treatment was initiated at different time points in adulthood (e.g., day 1, 3, 5, or 7). Lifespan and motor function were then monitored [1] [5]. Intervention was only effective when started in mid-adulthood (day 5 or 7), demonstrating that the beneficial role of SLO-1 inhibition is age-dependent [1].

References

×

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

435.24095853 g/mol

Monoisotopic Mass

435.24095853 g/mol

Heavy Atom Count

32

Appearance

White solid

Melting Point

252 °C

UNII

3T9U9Z96L7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Potassium Channel Blockers

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

57186-25-1

Wikipedia

Paxilline

Dates

Last modified: 08-15-2023
1: Bauer JI, Gross M, Cramer B, Wegner S, Hausmann H, Hamscher G, Usleber E.
Detection of the tremorgenic mycotoxin paxilline and its desoxy analog in ergot
of rye and barley: a new class of mycotoxins added to an old problem. Anal
Bioanal Chem. 2017 Aug;409(21):5101-5112. doi: 10.1007/s00216-017-0455-y. Epub
2017 Jul 4. PubMed PMID: 28674820.


2: George DT, Kuenstner EJ, Pronin SV. A Concise Approach to Paxilline Indole
Diterpenes. J Am Chem Soc. 2015 Dec 16;137(49):15410-3. doi:
10.1021/jacs.5b11129. Epub 2015 Dec 7. PubMed PMID: 26593869.


3: Maragos CM. Development and Evaluation of Monoclonal Antibodies for Paxilline.
Toxins (Basel). 2015 Sep 25;7(10):3903-15. doi: 10.3390/toxins7103903. PubMed
PMID: 26426046; PubMed Central PMCID: PMC4626710.


4: Zhou Y, Lingle CJ. Paxilline inhibits BK channels by an almost exclusively
closed-channel block mechanism. J Gen Physiol. 2014 Nov;144(5):415-40. doi:
10.1085/jgp.201411259. PubMed PMID: 25348413; PubMed Central PMCID: PMC4210426.


5: Liu C, Noike M, Minami A, Oikawa H, Dairi T. A fungal prenyltransferase
catalyzes the regular di-prenylation at positions 20 and 21 of paxilline. Biosci
Biotechnol Biochem. 2014;78(3):448-54. doi: 10.1080/09168451.2014.882759. Epub
2014 May 22. PubMed PMID: 25036831.


6: Matsui C, Ikeda Y, Iinuma H, Kushida N, Kunisada T, Simizu S, Umezawa K.
Isolation of a novel paxilline analog pyrapaxilline from fungus that inhibits
LPS-induced NO production. J Antibiot (Tokyo). 2014 Nov;67(11):787-90. doi:
10.1038/ja.2014.63. Epub 2014 Jun 4. PubMed PMID: 24894186.


7: Mehranfard N, Gholamipour-Badie H, Motamedi F, Janahmadi M, Naderi N. The
effect of paxilline on early alterations of electrophysiological properties of
dentate gyrus granule cells in pilocarpine-treated rats. Iran J Pharm Res. 2014
Winter;13(Suppl):125-32. PubMed PMID: 24711838; PubMed Central PMCID: PMC3977062.

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